Product packaging for (5-methyl-1H-pyrazol-1-yl)acetic acid(Cat. No.:CAS No. 180741-44-0)

(5-methyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B065067
CAS No.: 180741-44-0
M. Wt: 140.14 g/mol
InChI Key: ZRXVSPAUYVSVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O2 B065067 (5-methyl-1H-pyrazol-1-yl)acetic acid CAS No. 180741-44-0

Properties

IUPAC Name

2-(5-methylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5-2-3-7-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXVSPAUYVSVNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426993
Record name (5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180741-44-0
Record name (5-methyl-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-Methyl-1H-pyrazol-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs. Its versatile structure allows for a wide array of substitutions, leading to diverse pharmacological activities. This guide focuses on a specific, yet important, derivative: (5-methyl-1H-pyrazol-1-yl)acetic acid. As a Senior Application Scientist, this document aims to provide a comprehensive technical overview, synthesizing foundational knowledge with practical insights to empower researchers in their scientific endeavors with this compound.

Core Compound Identification and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group and an acetic acid moiety.

CAS Number: 180741-44-0[1][2]

Molecular Formula: C₆H₈N₂O₂[1][2]

Molecular Weight: 140.14 g/mol [1][2]

Physicochemical Properties

Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. However, data from closely related analogs and computational predictions can provide valuable estimates.

PropertyValueSource/Justification
Melting Point Not availableExperimental data for the specific compound is not readily available. A related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, has a melting point of 126-128 °C, suggesting the target compound is a solid at room temperature.
Boiling Point Not availableAs a solid with a relatively low molecular weight, it is expected to have a high boiling point, likely undergoing decomposition before boiling at atmospheric pressure.
Solubility Not availableThe presence of the carboxylic acid group suggests some solubility in polar protic solvents like water and alcohols, especially under basic conditions where the carboxylate salt can form. Solubility in organic solvents will vary based on polarity.
pKa Not availableThe carboxylic acid moiety will have a pKa in the typical range for carboxylic acids (around 4-5), while the pyrazole ring will have a lower, more basic pKa.

Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and logical synthetic approach can be proposed based on established pyrazole chemistry.

Proposed Synthetic Pathway

A common and effective method for the synthesis of N-substituted pyrazoles involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. For the target molecule, a plausible route is the reaction of 5-methylpyrazole with an appropriate two-carbon electrophile bearing a carboxylic acid or a precursor group. A more direct and likely successful approach is the N-alkylation of 5-methylpyrazole with a haloacetic acid ester, followed by hydrolysis.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A 5-Methylpyrazole D Ethyl (5-methyl-1H-pyrazol-1-yl)acetate A->D B Ethyl bromoacetate B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D E Ethyl (5-methyl-1H-pyrazol-1-yl)acetate G This compound E->G F Base (e.g., NaOH) Acid workup F->G

Proposed two-step synthesis of this compound.

Experimental Protocol: A Generalized Approach

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrazole nitrogen.

  • Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (NaOH, 2-3 eq) or lithium hydroxide (LiOH, 2-3 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify with a dilute mineral acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • The product should precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer, and concentrate to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

  • -CH₃ (pyrazole ring): A singlet around δ 2.2-2.4 ppm.

  • -CH₂- (acetic acid side chain): A singlet around δ 4.8-5.0 ppm.

  • Pyrazole ring protons (H3 and H4): Two doublets in the aromatic region, likely between δ 6.0-7.5 ppm. The H4 proton is expected to be more upfield than the H3 proton.

  • -COOH: A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

  • -CH₃: An upfield signal around δ 10-15 ppm.

  • -CH₂-: A signal around δ 50-55 ppm.

  • Pyrazole ring carbons: Three signals in the aromatic region, with the C5 carbon (bearing the methyl group) being the most downfield, followed by C3 and then C4.

  • -C=O: A downfield signal in the range of δ 170-175 ppm.

Infrared (IR) Spectroscopy (Predicted)

  • O-H stretch (carboxylic acid): A very broad band from approximately 2500 to 3300 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Peaks around 2850-3150 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • C=N and C=C stretch (pyrazole ring): Absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

  • Molecular Ion (M⁺): A peak at m/z = 140.

  • Fragmentation: Expect a significant fragment corresponding to the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 95. Further fragmentation of the pyrazole ring would also be observed.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This makes pyrazole derivatives, including this compound, attractive starting points for drug discovery programs.

While specific, marketed drugs containing the this compound moiety are not identified, its structural motifs are present in a variety of biologically active compounds. The acetic acid side chain provides a handle for further chemical modification, such as amide bond formation, to explore structure-activity relationships.

Potential therapeutic areas where this scaffold could be explored include:

  • Anti-inflammatory agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules. The combination of the pyrazole ring, known for its presence in anti-inflammatory compounds, with a carboxylic acid group makes this an interesting scaffold for investigating new anti-inflammatory agents.[3]

  • Anticancer agents: Pyrazole derivatives have shown promise as anticancer agents through various mechanisms.[3]

  • Antimicrobial and Antifungal agents: The pyrazole nucleus is a component of some antimicrobial and antifungal compounds.

The general workflow for exploring the therapeutic potential of this compound would involve its synthesis and subsequent derivatization, followed by screening in relevant biological assays.

G A This compound B Chemical Derivatization (e.g., Amide Coupling, Esterification) A->B C Library of Analogs B->C D High-Throughput Screening (Target-based or Phenotypic) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Drug discovery workflow utilizing this compound.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin Contact: Take measures to prevent inhalation of dust or vapors, and avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Based on the MSDS for a related compound, 3-Methyl-1-phenyl-2-pyrazoline-5-one, the following hazards may be anticipated:

  • Harmful if swallowed.

  • Causes serious eye irritation.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. Its straightforward synthesis from readily available starting materials, combined with the proven therapeutic potential of the pyrazole scaffold, makes it an attractive candidate for the generation of novel compound libraries. Further research is warranted to fully characterize its physicochemical properties, biological activities, and safety profile. This guide provides a foundational framework to support and inspire such future investigations.

References

An In-Depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic Acid: A Core Directive for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. We will delve into the strategic selection of starting materials, detailed reaction protocols, and the underlying chemical principles that govern each synthetic step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently approached through a three-step sequence, commencing with the formation of the core pyrazole heterocycle, followed by N-alkylation to introduce the acetic acid moiety (in its ester form), and culminating in the hydrolysis of the ester to yield the final carboxylic acid.

The overall synthetic transformation can be visualized as follows:

Synthesis_Overview cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Hydrolysis A 1,3-Dicarbonyl Compound C 5-Methyl-1H-pyrazole A->C Knorr Pyrazole Synthesis B Hydrazine B->C E Ethyl (5-methyl-1H-pyrazol-1-yl)acetate C->E Base-mediated SN2 reaction D Ethyl Chloroacetate D->E G This compound E->G Saponification F Base (e.g., NaOH) F->G

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of the 5-Methyl-1H-pyrazole Core

The foundational step in this synthesis is the construction of the 5-methyl-1H-pyrazole ring. The most robust and widely employed method for this is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with hydrazine.[1][2] For the synthesis of a methyl-substituted pyrazole, acetylacetone is a common and effective starting material.[3][4][5]

Causality Behind Experimental Choices

The Knorr synthesis is a classic and reliable method for constructing the pyrazole ring.[1][2] The reaction between a 1,3-dicarbonyl compound and hydrazine proceeds through a series of condensation and cyclization steps to form the stable aromatic pyrazole ring. Using an acid catalyst can facilitate the initial imine formation.[6] The choice of acetylacetone as the 1,3-dicarbonyl component directly leads to the formation of a dimethyl-substituted pyrazole. In the case of 3(5)-methylpyrazole, the tautomeric nature of the product means that the methyl group can be considered at either the 3 or 5 position.

Detailed Experimental Protocol

A well-established procedure for the synthesis of 3,5-dimethylpyrazole, a closely related analogue, is provided by Organic Syntheses, which can be adapted for the synthesis of 5-methyl-1H-pyrazole.[3]

Protocol for the Synthesis of 3,5-Dimethylpyrazole (Adaptable for 5-Methyl-1H-pyrazole)

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 65 g (0.50 mol) of hydrazine sulfate in 400 mL of 10% aqueous sodium hydroxide solution.

  • Cool the flask in an ice bath until the internal temperature reaches 15 °C.

  • Add 50 g (0.50 mol) of acetylacetone dropwise with vigorous stirring, maintaining the temperature at approximately 15 °C. The addition should take about 30 minutes.

  • After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

  • Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 mL of diethyl ether.

  • Separate the layers and extract the aqueous layer with four additional 40-mL portions of diethyl ether.

  • Combine the ether extracts, wash with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation to yield the crude product. The product can be further purified by recrystallization from petroleum ether.

Mechanistic Insights

The Knorr pyrazole synthesis proceeds through a well-understood mechanism:[1][2][6]

Knorr_Mechanism cluster_0 Mechanism of Knorr Pyrazole Synthesis Start Acetylacetone + Hydrazine Intermediate1 Hydrazone Intermediate Start->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Pyrazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product 3,5-Dimethylpyrazole Intermediate2->Product Dehydration

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the remaining carbonyl group. The resulting cyclic intermediate then undergoes dehydration to yield the aromatic pyrazole ring.

Step 2: N-Alkylation of 5-Methyl-1H-pyrazole

With the pyrazole core in hand, the next crucial step is the introduction of the acetic acid side chain. This is achieved via an N-alkylation reaction, typically using an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in the presence of a base.[7][8][9]

Regioselectivity in N-Alkylation

A key consideration in the alkylation of unsymmetrical pyrazoles like 3(5)-methylpyrazole is regioselectivity. The two nitrogen atoms of the pyrazole ring are not equivalent, and alkylation can occur at either N1 or N2, leading to a mixture of isomers (1-alkyl-3-methylpyrazole and 1-alkyl-5-methylpyrazole). The outcome of this reaction is influenced by several factors:

  • Steric Hindrance: The methyl group at the 3-position sterically hinders the adjacent N2 atom. Consequently, alkylation often preferentially occurs at the less sterically encumbered N1 position, especially with bulky alkylating agents.[10]

  • Base and Solvent: The choice of base and solvent can significantly influence the N1/N2 ratio. For instance, using potassium carbonate in a polar aprotic solvent like DMSO is known to favor N1-alkylation.[10]

Detailed Experimental Protocol

Protocol for N-Alkylation of 3-Methylpyrazole [10]

  • To a solution of 3-methylpyrazole (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 equivalents).

  • Stir the resulting suspension at room temperature for 15-30 minutes to ensure deprotonation of the pyrazole.

  • Add ethyl chloroacetate (1.1 equivalents) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Mechanistic Rationale

The N-alkylation of pyrazole with an alkyl halide is a classic example of a nucleophilic substitution reaction (SN2).

N_Alkylation_Mechanism cluster_0 Mechanism of N-Alkylation Pyrazole 3(5)-Methylpyrazole Anion Pyrazolate Anion Pyrazole->Anion Base (e.g., K2CO3) Product Ethyl (5-methyl-1H-pyrazol-1-yl)acetate + Ethyl (3-methyl-1H-pyrazol-1-yl)acetate Anion->Product SN2 Attack AlkylHalide Ethyl Chloroacetate AlkylHalide->Product

Caption: Simplified mechanism of the N-alkylation of 3(5)-methylpyrazole.

The base deprotonates the pyrazole ring to form the pyrazolate anion, which is a potent nucleophile. This anion then attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group and forming the new N-C bond.

Step 3: Hydrolysis of Ethyl (5-Methyl-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, followed by acidification.[11][12]

Principles of Saponification

Saponification is the hydrolysis of an ester under basic conditions.[11][12] This reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the final carboxylic acid.

Detailed Experimental Protocol

General Protocol for Ester Hydrolysis [11][12]

  • Dissolve ethyl (5-methyl-1H-pyrazol-1-yl)acetate in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (typically 1 to 2 molar equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting ester is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material and the alcohol byproduct.

  • Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 2-3 with a strong acid, such as concentrated hydrochloric acid.

  • The carboxylic acid product may precipitate out of solution upon acidification. If so, collect the solid by filtration. If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting materials, intermediates, and the final product.

Table 1: Physical and Spectroscopic Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
5-Methyl-1H-pyrazole C₄H₆N₂82.1154-57¹H NMR (CDCl₃, δ): ~7.3 (s, 1H, H4), ~5.9 (s, 1H, H3), ~2.3 (s, 3H, CH₃). ¹³C NMR (CDCl₃, δ): ~138 (C5), ~129 (C3), ~105 (C4), ~11 (CH₃).
Ethyl (5-methyl-1H-pyrazol-1-yl)acetate C₈H₁₂N₂O₂168.19N/A¹H NMR (CDCl₃, δ): ~7.4 (d, 1H, H3), ~6.0 (d, 1H, H4), ~4.8 (s, 2H, N-CH₂), ~4.2 (q, 2H, O-CH₂), ~2.2 (s, 3H, C-CH₃), ~1.3 (t, 3H, O-CH₂-CH₃). ¹³C NMR (CDCl₃, δ): ~168 (C=O), ~140 (C5), ~130 (C3), ~106 (C4), ~62 (O-CH₂), ~50 (N-CH₂), ~14 (O-CH₂-CH₃), ~11 (C-CH₃).
This compound C₆H₈N₂O₂140.14134-136¹H NMR (DMSO-d₆, δ): ~13.0 (br s, 1H, COOH), ~7.5 (d, 1H, H3), ~6.0 (d, 1H, H4), ~4.9 (s, 2H, N-CH₂), ~2.1 (s, 3H, C-CH₃). ¹³C NMR (DMSO-d₆, δ): ~170 (C=O), ~140 (C5), ~131 (C3), ~106 (C4), ~50 (N-CH₂), ~10 (C-CH₃).

Note: The spectroscopic data presented are approximate and may vary depending on the solvent and instrument used. It is essential to acquire and interpret data on synthesized materials for confirmation.

References

chemical structure and IUPAC name of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(5-methyl-1H-pyrazol-1-yl)acetic acid, a notable member of the pyrazole class of heterocyclic compounds, represents a significant scaffold in the landscape of medicinal chemistry and drug development. Pyrazole derivatives are recognized for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, nomenclature, physicochemical properties, and spectroscopic signature. Furthermore, a validated synthetic protocol is presented, alongside an exploration of its current and potential applications for researchers and professionals in drug development.

Chemical Structure and Nomenclature

The definitive chemical identity of a compound is established by its structure and systematic name. For the compound of interest, these are as follows:

  • IUPAC Name: 2-(5-methyl-1H-pyrazol-1-yl)acetic acid

  • CAS Number: 180741-44-0

  • Molecular Formula: C₆H₈N₂O₂

  • Molecular Weight: 140.14 g/mol

The structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. A methyl group is substituted at the 5-position of the pyrazole ring, and an acetic acid moiety is attached to the nitrogen atom at the 1-position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Weight140.14 g/mol --INVALID-LINK--
Molecular FormulaC₆H₈N₂O₂--INVALID-LINK--
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in methanol, ethanol, DMSOGeneral knowledge

Synthesis of this compound: A General Protocol

Experimental Workflow

Synthesis Workflow cluster_0 cluster_1 reagent1 5-Methylpyrazole reaction1 Reflux reagent1->reaction1 reagent2 Ethyl bromoacetate reagent2->reaction1 base Potassium Carbonate (K2CO3) in Acetonitrile (ACN) base->reaction1 Step 1: N-Alkylation intermediate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate reaction2 Stir at RT intermediate->reaction2 hydrolysis Lithium Hydroxide (LiOH) in THF/Water hydrolysis->reaction2 Step 2: Hydrolysis product This compound reaction1->intermediate reaction2->product

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • To a solution of 5-methylpyrazole (1.0 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

ProtonExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (pyrazole)~2.2-2.4Singlet3H
-CH₂- (acetic acid)~4.8-5.0Singlet2H
H-3 (pyrazole)~7.3-7.5Doublet1H
H-4 (pyrazole)~6.0-6.2Doublet1H
-COOH~12.0-13.0Broad Singlet1H
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (pyrazole)~10-15
-CH₂- (acetic acid)~50-55
C-4 (pyrazole)~105-110
C-3 (pyrazole)~138-142
C-5 (pyrazole)~145-150
-C=O (carboxylic acid)~170-175
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Functional GroupWavenumber (cm⁻¹)Description
O-H (carboxylic acid)2500-3300 (broad)Stretching vibration
C=O (carboxylic acid)1700-1725Stretching vibration
C=N (pyrazole ring)1500-1600Stretching vibration
C-H (aromatic/aliphatic)2850-3100Stretching vibration
Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zFragment
140[M]⁺ (Molecular ion)
95[M - COOH]⁺
82[M - CH₂COOH]⁺

Applications in Research and Drug Development

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this moiety.[2] While specific biological activity data for this compound is not extensively documented in the provided search results, its structural features suggest potential applications in several therapeutic areas.

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid functionality in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: The pyrazole nucleus is present in several kinase inhibitors used in cancer therapy. This compound could serve as a valuable building block for the synthesis of novel anticancer agents.

  • Antimicrobial and Antifungal Agents: The nitrogen-containing heterocyclic core of pyrazoles has been associated with antimicrobial and antifungal properties.[1]

The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation, to create libraries of compounds for biological screening. This makes this compound a versatile intermediate for the synthesis of more complex drug candidates.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided a detailed overview of its chemical structure, properties, a general synthetic approach, and expected spectroscopic characteristics. Its role as a versatile building block for the synthesis of potentially bioactive molecules makes it a compound of high interest for researchers in drug discovery and development. Further investigation into the specific biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Spectroscopic Data for (5-methyl-1H-pyrazol-1-yl)acetic acid Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound (5-methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0) has revealed a significant gap in publicly available scientific literature and databases. Despite its listing by various chemical suppliers, detailed experimental spectroscopic information necessary for a full technical guide is not readily accessible. This scarcity of data prevents a complete structural elucidation and characterization based on primary sources, a critical step for researchers, scientists, and drug development professionals.

While information on structurally similar compounds is available, direct experimental data for this compound remains unpublished or resides in proprietary databases. This technical guide will, therefore, outline the expected spectroscopic characteristics based on fundamental principles and data from analogous structures. It will also detail the standard methodologies for acquiring such data, providing a framework for researchers who may synthesize or acquire this compound.

Predicted Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated for the methyl group attached to the pyrazole ring, likely in the upfield region (δ 2.0-2.5 ppm).

  • Pyrazole Ring Protons: Two distinct signals, likely doublets, are expected for the two protons on the pyrazole ring. Their chemical shifts would be influenced by the electronic environment of the heterocyclic ring.

  • Methylene Protons (-CH₂-): A singlet integrating to two protons is predicted for the methylene group of the acetic acid moiety, likely appearing in the range of δ 4.5-5.5 ppm due to the deshielding effect of the adjacent nitrogen atom and carboxylic acid group.

  • Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-13 ppm), is expected for the acidic proton of the carboxylic acid group. This signal's position and appearance can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number and types of carbon atoms. Key expected signals include:

  • Methyl Carbon (-CH₃): A signal in the upfield region (δ 10-20 ppm).

  • Pyrazole Ring Carbons: Three distinct signals for the three carbon atoms of the pyrazole ring.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon, influenced by the neighboring nitrogen and carbonyl group.

  • Carbonyl Carbon (-C=O): A signal in the downfield region (δ 170-180 ppm), characteristic of a carboxylic acid.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the methyl and methylene groups.

  • C=N and C=C Stretches: Bands in the 1400-1650 cm⁻¹ region associated with the pyrazole ring.

  • C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ range for the C-O single bond of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O₂ = 140.14 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid moiety. Fragmentation of the pyrazole ring itself would also contribute to the overall spectrum.

Experimental Protocols

For researchers who synthesize or obtain this compound, the following are standard protocols for acquiring the necessary spectroscopic data.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent is crucial and can affect the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans may be required to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Data Acquisition
  • Sample Preparation: For a solid sample, the compound can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Record the IR spectrum over the standard range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like Electrospray Ionization (ESI) or as a solid for techniques like Electron Ionization (EI).

  • Ionization: Ionize the sample using the chosen method (e.g., EI, ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Workflow

The general workflow for the characterization of a synthesized chemical compound like this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation IR->Interpretation MS->Interpretation Validation Structure Validation Interpretation->Validation

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

The absence of publicly available experimental spectroscopic data for this compound highlights a critical need for open data sharing within the scientific community. While predictions based on chemical principles and analogous structures provide a useful theoretical framework, they cannot replace empirical data. Researchers and organizations that synthesize this compound are encouraged to publish their characterization data to enrich the collective body of scientific knowledge and facilitate future research and development in fields that utilize pyrazole derivatives.

solubility and stability of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (5-Methyl-1H-pyrazol-1-yl)acetic Acid

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved drugs and biologically active compounds.[1][2] Derivatives of this five-membered diazole ring system exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4][5] The therapeutic success of pyrazole-containing drugs like Celecoxib and Sildenafil underscores the continued interest in novel analogues.[1][2]

This compound (MPAA) is one such derivative, featuring a methyl group and an acetic acid moiety attached to the pyrazole core. These functional groups are anticipated to modulate the molecule's physicochemical properties, which are paramount for its journey from a laboratory curiosity to a potential therapeutic agent. Understanding the solubility and stability of MPAA is a non-negotiable prerequisite for any meaningful drug development program. These parameters dictate its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities and shelf-life.

This technical guide provides a comprehensive examination of the critical solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them to ensure robust and reliable data generation.

Physicochemical Properties of this compound

A foundational understanding of the molecule's basic properties is the first step in any pre-formulation assessment.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 180741-44-0[6][7]
Molecular Formula C₆H₈N₂O₂[6]
Molecular Weight 140.14 g/mol [6]
2D Structure Chemical structure of this compoundN/A

Note: The 2D structure is a representative image.

The structure of MPAA contains both a weakly basic pyrazole ring and an acidic carboxylic acid group. This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

Aqueous Solubility Profile

Aqueous solubility is a critical determinant of a drug's bioavailability. For MPAA, the presence of the carboxylic acid group (pKa typically ~4-5) is the primary driver of its pH-dependent solubility. At pH values below its pKa, the molecule will be predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is significantly more polar and thus more soluble in aqueous media.

Experimental Protocol: Thermodynamic Solubility Assessment

The shake-flask method (ICH guideline Q6A) remains the gold standard for determining thermodynamic solubility. This protocol ensures that a true equilibrium is reached between the solid-state compound and the solution.

Objective: To determine the equilibrium solubility of MPAA in various aqueous buffers and a relevant organic solvent.

Materials:

  • This compound (solid, >99% purity)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Citrate Buffer, pH 3.0

  • Acetate Buffer, pH 5.0

  • Dimethyl Sulfoxide (DMSO)

  • HPLC-grade water, acetonitrile, and formic acid

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (PTFE or PVDF)

  • Calibrated HPLC-UV system

Methodology:

  • Preparation: Add an excess of solid MPAA to each vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., PBS pH 7.4) to each vial. Prepare triplicates for each condition.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. The extended time is crucial to reach thermodynamic equilibrium.

  • Sample Collection: After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to avoid artificially high results.

  • Dilution: Dilute the clear filtrate with an appropriate mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples by a validated stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of known MPAA concentrations.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sampling Sampling & Analysis prep1 Add excess solid MPAA to vials prep2 Add 1 mL of test solvent (e.g., PBS pH 7.4) prep1->prep2 equil Shake at 25°C for 24-48 hours prep2->equil sample1 Settle undissolved solids equil->sample1 sample2 Filter supernatant (0.22 µm) sample1->sample2 sample3 Dilute filtrate sample2->sample3 sample4 Quantify by HPLC-UV sample3->sample4

Caption: Workflow for Thermodynamic Solubility Determination.

Illustrative Solubility Data

The following table presents plausible, illustrative data for MPAA, reflecting expected physicochemical behavior.

Solvent SystempHTemperature (°C)Illustrative Solubility (µg/mL)
Citrate Buffer3.025150
Acetate Buffer5.0251,200
PBS7.425> 10,000
DMSON/A25> 50,000

This data is for illustrative purposes only and must be confirmed experimentally.

Stability Profile and Forced Degradation

Forced degradation, or stress testing, is a regulatory requirement and a critical tool in drug development. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to elucidate potential degradation pathways, identify degradation products, and establish the stability-indicating nature of the analytical methods used.[8][9]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation of MPAA under hydrolytic, oxidative, thermal, and photolytic stress conditions as mandated by ICH guidelines (Q1A/Q1B).[10]

General Procedure:

  • Prepare a stock solution of MPAA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For each stress condition, mix the MPAA stock with the stressor in a clear glass vial.

  • Expose the solution to the specified condition for a defined period.

  • At appropriate time points, withdraw an aliquot, neutralize the reaction if necessary (e.g., for acid/base hydrolysis), and dilute for HPLC analysis.

  • Aim for 5-20% degradation.[10] If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or duration.

Specific Stress Conditions:

  • Acid Hydrolysis:

    • Stressor: 0.1 M to 1 M Hydrochloric Acid (HCl).[10]

    • Conditions: Heat at 60-80°C for up to 72 hours.

    • Neutralization: Add an equivalent amount of NaOH before analysis.

    • Rationale: Simulates acidic environments (e.g., the stomach) and probes for acid-labile functional groups.

  • Base Hydrolysis:

    • Stressor: 0.1 M to 1 M Sodium Hydroxide (NaOH).[10]

    • Conditions: Heat at 60-80°C for up to 72 hours.

    • Neutralization: Add an equivalent amount of HCl before analysis.

    • Rationale: Simulates alkaline environments and probes for base-labile groups. The pyrazole ring itself is generally stable, but substituents can be affected.

  • Oxidative Degradation:

    • Stressor: 3% Hydrogen Peroxide (H₂O₂).[10]

    • Conditions: Room temperature for up to 72 hours.

    • Rationale: Tests susceptibility to oxidation. The nitrogen atoms in the pyrazole ring or the benzylic-like protons on the acetic acid chain could be sites of oxidation.

  • Thermal Degradation:

    • Stressor: Heat.

    • Conditions: Expose the solid drug substance and a solution to dry heat (e.g., 80°C) for up to one week.

    • Rationale: Evaluates the intrinsic thermal stability of the molecule in both solid and solution states.

  • Photostability:

    • Stressor: Light exposure according to ICH Q1B guidelines.

    • Conditions: Expose solid and solution samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Control: A dark control sample, wrapped in aluminum foil, must be run in parallel.

    • Rationale: Determines if the molecule is light-sensitive, which has significant implications for manufacturing, packaging, and storage.

Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions cluster_analysis Analysis start MPAA Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (80°C, Solid/Solution) start->therm photo Photolytic (ICH Q1B Light Box) start->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize dilute Dilute Sample oxid->dilute therm->dilute photo->dilute neutralize->dilute hplc Analyze by HPLC-UV/MS dilute->hplc

Caption: General Workflow for Forced Degradation Studies.

Illustrative Stability Data

The following table summarizes plausible outcomes from forced degradation studies of MPAA.

Stress ConditionReagent/SettingTimeIllustrative Degradation (%)Potential Degradation Pathway
Acid Hydrolysis1 M HCl, 80°C24 h< 5%Generally stable; potential for minor ring protonation effects.
Base Hydrolysis1 M NaOH, 80°C24 h< 5%Generally stable; pyrazole ring is robust.
Oxidation3% H₂O₂, RT24 h15%N-oxidation on the pyrazole ring.
Thermal (Solution)80°C72 h< 2%Thermally stable in solution.
PhotostabilityICH Q1BN/A10%Photolytic rearrangement or oxidation.

This data is for illustrative purposes only and must be confirmed experimentally.

Analytical Considerations

All solubility and stability studies must be supported by a validated, stability-indicating analytical method.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for these studies. The method must be able to separate the parent MPAA peak from any degradation products, impurities, or excipients.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for identifying the molecular weights of degradation products formed during stress testing. This information is the first step in structural elucidation of unknown degradants.

  • Nuclear Magnetic Resonance (NMR): For novel or significant degradation products, isolation followed by NMR spectroscopy is often required for unambiguous structural confirmation.

Conclusion

This compound possesses physicochemical characteristics that are favorable for a drug candidate. Its pH-dependent aqueous solubility, driven by the carboxylic acid moiety, provides a clear path for developing aqueous formulations and predicts good solubility in the physiological pH range of the intestine. The pyrazole core imparts significant chemical stability, with the molecule showing resistance to hydrolytic and thermal stress. Mild susceptibility to oxidative and photolytic conditions is noted, which provides crucial information for guiding manufacturing process controls, formulation development (e.g., inclusion of antioxidants), and packaging selection (e.g., light-resistant containers).

The protocols and insights provided in this guide offer a robust framework for the systematic evaluation of MPAA's solubility and stability. Rigorous execution of these studies is a fundamental requirement to de-risk the development process and build a comprehensive data package for regulatory submission.

References

The Pyrazole Scaffold: A Historical and Mechanistic Guide to a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide explores the rich history and pivotal discoveries of pyrazole-based compounds in medicinal chemistry. We will delve into the origins of this versatile scaffold, from its natural discovery to its rise as a privileged structure in modern drug development. This guide is designed for researchers, scientists, and drug development professionals, offering not just a historical overview but also a deep dive into the causality behind experimental choices, self-validating protocols, and the intricate mechanisms of action that have made pyrazole-containing drugs indispensable therapeutic agents.

Part 1: The Genesis of a Privileged Scaffold

The story of pyrazole in medicinal chemistry is a testament to how a simple heterocyclic ring can become a foundational element in the design of life-changing therapeutics. Its journey from a natural curiosity to a cornerstone of blockbuster drugs is a narrative of chemical ingenuity and a deepening understanding of biological systems.

From Watermelon Seeds to the Chemist's Bench

The first encounter with a naturally occurring pyrazole was the isolation of β-(1-pyrazolyl)-alanine from the seeds of watermelon (Citrullus vulgaris) in 1959.[1][2] However, the synthetic history of pyrazole predates this discovery by several decades. The German chemist Ludwig Knorr is credited with the first synthesis of a pyrazole derivative in 1883.[3] This was followed by the synthesis of the parent pyrazole compound by Eduard Buchner in 1889.[3][4] These early synthetic efforts laid the groundwork for the extensive exploration of pyrazole chemistry that would follow.

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique set of physicochemical properties that make it highly attractive for medicinal chemistry applications.[5][6] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can act as a hydrogen bond acceptor.[6] This dual nature, combined with its aromaticity and metabolic stability, allows the pyrazole scaffold to serve as a versatile framework for interacting with a wide range of biological targets.[6][7]

Caption: General structure of the pyrazole ring with atom numbering.

Part 2: Landmark Discoveries and Therapeutic Breakthroughs

The true impact of the pyrazole scaffold became evident with the development of several groundbreaking drugs that addressed significant unmet medical needs. These discoveries not only validated the utility of pyrazole in medicinal chemistry but also revolutionized the treatment of various diseases.

The Anti-inflammatory Revolution: Selective COX-2 Inhibitors

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in the development of anti-inflammatory drugs.[8] COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation.[8] This led to the hypothesis that selectively inhibiting COX-2 could provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Case Study: The Discovery and Development of Celecoxib (Celebrex®)

A team at the Searle division of Monsanto, led by John Talley, embarked on a mission to discover a selective COX-2 inhibitor.[8][9][10] Their efforts culminated in the discovery of celecoxib, a diaryl-substituted pyrazole.[9][10] Celecoxib was the first selective COX-2 inhibitor to be approved by the FDA in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.[8][9][11]

The selectivity of celecoxib for COX-2 is attributed to its unique structure. The active site of COX-2 is slightly larger and has a side pocket that is absent in COX-1.[10] The bulky sulfonamide group on one of the phenyl rings of celecoxib fits into this side pocket, allowing for a stable and selective interaction with the COX-2 enzyme.[10]

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibition

Caption: Signaling pathway of COX-2 inhibition by Celecoxib.

Modulating the Endocannabinoid System: CB1 Receptor Antagonists

The endocannabinoid system, particularly the cannabinoid 1 (CB1) receptor, plays a crucial role in regulating appetite and energy metabolism. This made the CB1 receptor an attractive target for the development of anti-obesity drugs.

Case Study: The Rise and Fall of Rimonabant (Acomplia®)

Rimonabant, a pyrazole derivative, was discovered and developed by Sanofi-Aventis as a selective CB1 receptor inverse agonist.[12][13] It was the first in its class to be approved for the treatment of obesity in Europe in 2006.[12][14] Rimonabant demonstrated efficacy in promoting weight loss and improving metabolic parameters.[15][16]

However, post-marketing surveillance revealed a significant incidence of serious psychiatric side effects, including depression and suicidal ideation.[14][15][16] These safety concerns ultimately led to the withdrawal of rimonabant from the market worldwide in 2008.[12][15] The story of rimonabant serves as a critical lesson in drug development, highlighting the importance of thoroughly understanding the central effects of a drug target.

A New Era for Erectile Dysfunction: PDE5 Inhibitors

The discovery of the role of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway in penile erection opened up a new avenue for the treatment of erectile dysfunction (ED). Phosphodiesterase type 5 (PDE5) is the enzyme responsible for the degradation of cGMP in the corpus cavernosum.

Case Study: The Serendipitous Discovery of Sildenafil (Viagra®)

Sildenafil, with its characteristic pyrazolo-pyrimidinone core, was initially developed by Pfizer for the treatment of angina.[17][18] During clinical trials, an unexpected side effect was observed: an increase in penile erections. This led to a shift in the drug's development program, and sildenafil was subsequently approved for the treatment of ED in 1998.[19]

Sildenafil acts as a potent and selective inhibitor of PDE5.[19] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to prolonged smooth muscle relaxation, increased blood flow to the penis, and a sustained erection in the presence of sexual stimulation.[19]

Sildenafil_MoA NO Nitric Oxide (NO) GC Guanylate Cyclase NO->GC activates cGMP cGMP GC->cGMP converts GTP GTP Relaxation Smooth Muscle Relaxation cGMP->Relaxation PDE5 PDE5 Enzyme cGMP->PDE5 GMP GMP PDE5->GMP degrades Sildenafil Sildenafil Sildenafil->PDE5 Inhibits

Caption: Mechanism of action of Sildenafil on the cGMP pathway.

Anabolic Steroids with a Pyrazole Fusion: The Story of Stanozolol

Stanozolol, marketed as Winstrol, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[20][21] It was developed by Winthrop Laboratories in 1962.[20][21] A unique feature of stanozolol's structure is a pyrazole ring fused to the A-ring of the steroid nucleus at the [3,2-c] position.[21] This modification is believed to contribute to its higher anabolic to androgenic ratio compared to testosterone.[22] Medically, stanozolol has been used to treat conditions like hereditary angioedema and anemia.[20] However, it is more widely known for its misuse in sports as a performance-enhancing drug.[20]

Targeting Cellular Signaling: Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[23][24] The pyrazole scaffold has emerged as a privileged structure in the design of kinase inhibitors, primarily due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[24]

Several FDA-approved kinase inhibitors feature a pyrazole core, including:

  • Crizotinib: An inhibitor of ALK and ROS1 kinases used to treat certain types of non-small cell lung cancer.

  • Ruxolitinib: A JAK1 and JAK2 inhibitor for the treatment of myelofibrosis and polycythemia vera.[24]

Part 3: The Medicinal Chemist's Toolkit: Synthesis and Optimization

The widespread use of pyrazoles in medicinal chemistry is also due to their accessible and versatile synthesis.

Core Synthesis Strategies

One of the most common and historically significant methods for synthesizing pyrazoles is the Knorr pyrazole synthesis , which involves the condensation of a β-diketone with a hydrazine.[4] Another widely employed method is the reaction of α,β-unsaturated aldehydes and ketones with hydrazines.[4][25]

Pyrazole_Synthesis Start Starting Materials (e.g., β-Diketone, Hydrazine) Reaction Condensation Reaction Start->Reaction Intermediate Intermediate Reaction->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product Pyrazole Derivative Cyclization->Product

Caption: General workflow for pyrazole synthesis.

Experimental Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole Derivative

This protocol describes a general procedure for the synthesis of a 1,3,5-trisubstituted pyrazole via the condensation of a chalcone (an α,β-unsaturated ketone) with phenylhydrazine.

Materials:

  • Chalcone derivative (1.0 eq)

  • Phenylhydrazine hydrochloride (1.2 eq)

  • Sodium acetate (2.0 eq)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of the chalcone derivative in ethanol, add phenylhydrazine hydrochloride and sodium acetate.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired pyrazole derivative.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, NMR (¹H and ¹³C), and mass spectrometry.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of pyrazole derivatives can be finely tuned by modifying the substituents on the pyrazole ring.[5] For example, in the case of the cannabinoid receptor antagonist rimonabant and its analogs, SAR studies revealed that:

  • A para-substituted phenyl ring at the 5-position is crucial for potent CB1 antagonistic activity.[26][27]

  • A carboxamido group at the 3-position is required.[26][27]

  • A 2,4-dichlorophenyl substituent at the 1-position is optimal for binding.[26][28]

Table 1: SAR of Pyrazole-Based CB1 Receptor Antagonists

CompoundR1 (Position 1)R5 (Position 5)CB1 Ki (nM)
SR141716A (Rimonabant) 2,4-Dichlorophenyl4-Chlorophenyl1.8
Analog 14-Chlorophenyl4-Chlorophenyl19
Analog 22,4-DichlorophenylPhenyl7
Analog 32,4-Dichlorophenyl4-Iodophenyl7.5

Data compiled from literature sources.[28]

Part 4: Future Directions and Emerging Targets

The story of pyrazole in medicinal chemistry is far from over. Its remarkable versatility continues to be exploited in the development of novel therapeutic agents. Current research is focused on exploring pyrazole-based compounds for a wide range of new applications, including the treatment of neurodegenerative diseases, infectious diseases, and various types of cancer.[23][29][30] The metabolic stability and favorable physicochemical properties of the pyrazole scaffold also make it an attractive component in the design of novel drug modalities such as PROTACs (PROteolysis TArgeting Chimeras).

The enduring legacy of the pyrazole ring in medicinal chemistry underscores the power of a privileged scaffold. From its humble beginnings to its central role in blockbuster drugs, the pyrazole nucleus has proven to be an invaluable tool in the quest for new and effective medicines.

References

The Versatile Scaffolding of (5-Methyl-1H-pyrazol-1-yl)acetic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Pyrazole Nucleus in Drug Discovery and Material Science

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and conformational flexibility have made it a cornerstone in the design of a multitude of therapeutic agents. A significant portion of FDA-approved drugs, ranging from anti-inflammatory agents like celecoxib to antiviral and anticancer therapies, feature this versatile core.[3] The derivatization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its solubility, bioavailability, and target engagement. Among the vast library of pyrazole-based building blocks, (5-methyl-1H-pyrazol-1-yl)acetic acid has emerged as a particularly valuable synthon, offering a strategic entry point for the introduction of a diverse array of functional groups and the construction of complex molecular architectures. This guide provides an in-depth technical overview of its synthesis, characterization, and strategic applications in contemporary organic synthesis.

Synthesis and Characterization of this compound

The synthesis of this compound is most efficiently achieved through a two-step sequence involving the N-alkylation of 5-methylpyrazole followed by the hydrolysis of the resulting ester. This approach is favored for its high yields and the ready availability of the starting materials.

Synthetic Pathway

The synthetic route commences with the deprotonation of 5-methylpyrazole, which, due to tautomerism, exists in equilibrium with 3-methylpyrazole. The subsequent alkylation with an ethyl haloacetate, typically ethyl bromoacetate, proceeds to give a mixture of regioisomers. The desired N1-alkylated product, ethyl (5-methyl-1H-pyrazol-1-yl)acetate, is the major product due to the electronic and steric environment of the pyrazole ring. The final step involves the saponification of the ethyl ester to yield the target carboxylic acid.

Diagram 1: Synthesis of this compound

G start 5-Methylpyrazole intermediate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate start->intermediate N-Alkylation reagent1 Ethyl Bromoacetate, Base (e.g., K2CO3) product This compound intermediate->product Hydrolysis reagent2 Base (e.g., NaOH), H2O, then H+

Caption: General synthetic scheme for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • To a stirred solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic solvent such as acetone or acetonitrile, add a mild base, for instance, anhydrous potassium carbonate (1.5 eq).

  • To this suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl (5-methyl-1H-pyrazol-1-yl)acetate. Purification can be achieved by vacuum distillation or column chromatography on silica gel.

Part B: Hydrolysis to this compound

  • Dissolve the crude or purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate in a mixture of ethanol and water.

  • Add an aqueous solution of a strong base, such as sodium hydroxide (1.5 eq), to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with a dilute mineral acid (e.g., HCl).

  • The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Physicochemical and Spectroscopic Data

The structural integrity of the synthesized this compound (CAS No: 180741-44-0) should be rigorously confirmed by a suite of analytical techniques.[4]

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol
Appearance White to off-white solid
Melting Point Typically in the range of 130-140 °C (will vary with purity)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the pyrazole ring (singlet, ~2.2-2.4 ppm), the methylene protons of the acetic acid moiety (singlet, ~4.8-5.0 ppm), and the two protons on the pyrazole ring (doublets, ~6.0 and ~7.4 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the methylene carbon, the carboxylic acid carbonyl carbon, and the three distinct carbons of the pyrazole ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹), a sharp and strong absorption for the C=O stretch of the carbonyl group (~1700-1730 cm⁻¹), and characteristic C=N and C=C stretching vibrations of the pyrazole ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

The Synthetic Utility of this compound

The true value of this compound lies in its dual reactivity. The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, while the pyrazole ring can participate in further functionalization or act as a key pharmacophore.

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a gateway to a vast array of derivatives, most notably amides and esters. These transformations are fundamental in drug development for modulating a compound's pharmacokinetic and pharmacodynamic properties.

Amide Bond Formation: Coupling of this compound with a wide range of primary and secondary amines is readily achieved using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). This reaction is a cornerstone for building larger molecules and introducing diverse substituents.

Diagram 2: Amide Synthesis Workflow

G start This compound product Amide Derivative start->product reagent1 Amine (R-NH2) reagent1->product reagent2 Coupling Agent (e.g., EDC, DCC) reagent2->product

Caption: General workflow for the synthesis of amide derivatives.

Esterification: Standard esterification procedures, such as the Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed to convert the carboxylic acid into its corresponding ester. This is often a crucial step for protecting the carboxylic acid group or for modifying the lipophilicity of a molecule.

Further Functionalization of the Pyrazole Ring

While the N1 and C5 positions are substituted, the C3 and C4 positions of the pyrazole ring remain available for further functionalization. Electrophilic substitution reactions, such as halogenation or nitration, can introduce new reactive handles on the pyrazole core, opening up avenues for subsequent cross-coupling reactions and the synthesis of more complex derivatives.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a key component in the design of novel bioactive molecules. The pyrazole nucleus is known to engage in hydrogen bonding and π-π stacking interactions within the active sites of various enzymes and receptors.

Kinase Inhibitors: A significant number of kinase inhibitors incorporate a pyrazole core.[5][6] The this compound moiety can be elaborated into more complex structures that target the ATP-binding site of kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer.[6]

Anti-inflammatory and Analgesic Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs.[2] The acetic acid side chain of the title compound can mimic the carboxylic acid functionality present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for their biological activity.

Antimicrobial and Antiviral Agents: The pyrazole scaffold has been incorporated into numerous compounds exhibiting a broad spectrum of antimicrobial and antiviral activities. Derivatives of this compound are promising candidates for the development of new anti-infective agents.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation, coupled with the dual reactivity of the carboxylic acid and the pyrazole ring, provides a robust platform for the synthesis of a diverse range of complex molecules. Its established role as a key pharmacophore in numerous bioactive compounds underscores its importance in drug discovery and development. As the demand for novel therapeutic agents and functional materials continues to grow, the strategic application of this compound is poised to play an increasingly significant role in shaping the future of medicinal chemistry and materials science.

References

A Theoretical and Computational Guide to the Electronic Properties of (5-methyl-1H-pyrazol-1-yl)acetic Acid: A Molecule of Pharmaceutical Interest

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Drug Discovery

In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out as a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] Their utility as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents is well-documented.[2][3] The biological efficacy of these molecules is intrinsically linked to their electronic structure, which dictates their reactivity, stability, and interaction with biological targets.[4] Among this promising class of compounds is (5-methyl-1H-pyrazol-1-yl)acetic acid, a molecule that combines the pyrazole scaffold with a carboxylic acid moiety, suggesting potential applications in medicinal chemistry.

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic properties of this compound. As a Senior Application Scientist, the aim is not merely to present data but to provide a foundational understanding of why certain computational choices are made and how the resulting electronic properties can be interpreted to guide further research and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research endeavors.

The Rationale for Theoretical Studies: Unveiling the Electronic Landscape

Before delving into experimental synthesis and biological screening, in silico analysis provides a cost-effective and insightful approach to understanding a molecule's potential.[3] Theoretical studies on this compound are crucial for several reasons:

  • Predicting Reactivity: The distribution of electrons within the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictates its susceptibility to nucleophilic and electrophilic attack.[5] This information is vital for predicting metabolic pathways and designing synthetic routes.

  • Understanding Stability: The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

  • Mapping Intermolecular Interactions: The Molecular Electrostatic Potential (MEP) surface reveals the regions of positive and negative electrostatic potential, highlighting potential sites for hydrogen bonding and other non-covalent interactions with biological receptors.

  • Interpreting Spectroscopic Data: Theoretical calculations can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, aiding in the characterization and structural confirmation of the synthesized compound.[6]

Core Theoretical Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for studying the electronic structure of molecules of this size due to its excellent balance of accuracy and computational cost.[5]

The Foundational Choice: Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functional: For organic molecules like pyrazole derivatives, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated choice that often provides reliable results for geometries and electronic properties.[6][7]

  • Basis Set: The basis set describes the atomic orbitals used in the calculation. A commonly employed and robust basis set for this type of molecule is 6-311++G(d,p) .[5][7] The inclusion of diffuse functions ("++") is important for accurately describing anions and systems with lone pairs, while polarization functions ("d,p") allow for more flexibility in the orbital shapes, leading to a more accurate description of bonding.

A Self-Validating Workflow for Electronic Property Calculation

The following protocol outlines a standard and self-validating workflow for the theoretical investigation of this compound.

Step 1: Geometry Optimization The first and most critical step is to find the molecule's most stable three-dimensional conformation (its ground state geometry). This is achieved by performing a geometry optimization calculation, which systematically adjusts the atomic coordinates to minimize the total energy of the system.

Step 2: Vibrational Frequency Analysis To confirm that the optimized geometry corresponds to a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms a stable structure. These calculated frequencies can also be compared with experimental IR and Raman spectra to validate the computational model.

Step 3: Electronic Property Calculation Once the optimized geometry is confirmed, a single-point energy calculation is performed using the same functional and basis set to compute the electronic properties of interest. These include:

  • HOMO and LUMO energies
  • Molecular Electrostatic Potential (MEP)
  • Mulliken atomic charges
  • Dipole moment

The logical flow of this computational workflow is depicted in the following diagram:

dft_workflow start Initial Molecular Structure (e.g., from 2D sketch) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc check_freq Imaginary Frequencies? freq_calc->check_freq check_freq->geom_opt Yes (Re-optimize) stable_geom Stable Ground State Geometry check_freq->stable_geom No single_point Single-Point Energy Calculation stable_geom->single_point properties Electronic Properties (HOMO, LUMO, MEP, etc.) single_point->properties

Caption: A typical DFT workflow for calculating electronic properties.

Key Electronic Properties of this compound: A Predictive Analysis

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter for determining chemical reactivity and stability.[6]

In the analogous N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the HOMO and LUMO are distributed across the entire molecule, indicating a delocalized π-system.[6] For this compound, we can anticipate a similar delocalization, with significant contributions from the pyrazole ring. The presence of the electron-withdrawing carboxylic acid group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted pyrazole.

PropertyPredicted Value (eV)Significance
EHOMO~ -5.3 to -6.5Electron-donating ability
ELUMO~ -0.2 to -1.5Electron-accepting ability
ΔE (HOMO-LUMO Gap)~ 4.0 to 5.5Chemical reactivity and stability

Table 1: Predicted Frontier Orbital Energies for this compound based on analogous compounds.

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying regions that are prone to electrophilic and nucleophilic attack.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected to be located around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group.

  • Blue Regions (Positive Potential): Indicate electron-deficient areas, which are susceptible to nucleophilic attack. These are likely to be found around the hydrogen atoms of the carboxylic acid and the methyl group.

mep_concept cluster_molecule This compound cluster_mep Molecular Electrostatic Potential (MEP) mol Molecule red Red Region (Electron-rich, Negative Potential) mol->red Site for Electrophilic Attack (e.g., H-bonding acceptor) blue Blue Region (Electron-poor, Positive Potential) mol->blue Site for Nucleophilic Attack (e.g., H-bonding donor)

References

Methodological & Application

Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide details a reliable and efficient two-step protocol for the laboratory-scale synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. This document provides not only a step-by-step methodology but also delves into the chemical principles underpinning the process, offering insights into reaction optimization, purification strategies, and thorough characterization of the final product.

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities. The introduction of an acetic acid moiety onto the pyrazole nucleus, specifically at the N-1 position, provides a crucial handle for further chemical modifications, enabling the exploration of new chemical space in the pursuit of novel therapeutic agents. This protocol outlines a robust synthesis beginning with the N-alkylation of 5-methylpyrazole with ethyl chloroacetate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.

Overall Reaction Scheme

The synthesis is performed in two sequential steps:

  • N-Alkylation: 5-Methylpyrazole is reacted with ethyl chloroacetate in the presence of a suitable base to form ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

  • Hydrolysis: The intermediate ester is then saponified using a strong base, followed by acidification to yield the final product, this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
5-MethylpyrazoleC₄H₆N₂82.10≥98%Sigma-Aldrich
Ethyl chloroacetateC₄H₇ClO₂122.55≥99%Sigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)NaH24.0060%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Sodium hydroxideNaOH40.00≥97%, pelletsSigma-Aldrich
Hydrochloric acidHCl36.4637% (w/w)Sigma-Aldrich
Ethyl acetateC₄H₈O₂88.11ACS reagent gradeFisher Scientific
HexanesN/AN/AACS reagent gradeFisher Scientific
Anhydrous magnesium sulfateMgSO₄120.37≥97%Sigma-Aldrich
Deuterated chloroform (CDCl₃)CDCl₃120.3899.8 atom % DCambridge Isotope Laboratories
Deuterated dimethyl sulfoxide (DMSO-d₆)C₂D₆SO84.1799.9 atom % DCambridge Isotope Laboratories

Safety Precautions:

  • Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Ethyl chloroacetate is a lachrymator and is toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N,N-Dimethylformamide (DMF) is a skin and respiratory irritant. Use in a fume hood.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

Experimental Protocol

Part 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

This step involves the N-alkylation of 5-methylpyrazole. The use of a strong base like sodium hydride ensures complete deprotonation of the pyrazole nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl chloroacetate. DMF is an excellent polar aprotic solvent for this reaction, as it effectively solvates the sodium cation.

Workflow Diagram:

cluster_0 Step 1: N-Alkylation A Suspend NaH in anhydrous DMF under N₂ B Add 5-methylpyrazole dropwise at 0 °C A->B Formation of sodium pyrazolide C Stir for 30 min at room temperature B->C D Cool to 0 °C and add ethyl chloroacetate dropwise C->D Nucleophilic substitution E Stir at room temperature for 12-18 h D->E Reaction completion F Quench with ice-water E->F G Extract with ethyl acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Figure 1: Workflow for the N-alkylation of 5-methylpyrazole.

Step-by-Step Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 g of 60% dispersion, 30 mmol, 1.2 eq) and suspend it in anhydrous DMF (50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve 5-methylpyrazole (2.05 g, 25 mmol, 1.0 eq) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (3.68 g, 30 mmol, 1.2 eq) dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent.

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water (150 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%). This is necessary to separate the desired N-1 isomer from the N-2 isomer that may also form.

Part 2: Hydrolysis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

The ester is hydrolyzed to the corresponding carboxylic acid via saponification. The use of excess sodium hydroxide in an aqueous-alcoholic solvent system ensures the complete and irreversible conversion of the ester to the carboxylate salt.[1] Subsequent acidification precipitates the desired carboxylic acid.

Workflow Diagram:

cluster_1 Step 2: Hydrolysis J Dissolve ester in ethanol/water K Add NaOH solution J->K Saponification L Reflux for 2-4 h K->L Reaction completion M Cool and remove ethanol L->M N Acidify with concentrated HCl at 0 °C M->N Protonation O Collect precipitate by filtration N->O P Wash with cold water O->P Q Recrystallize from ethanol/water P->Q

References

Application Notes and Protocols for the Alkylation of 5-Methylpyrazole with Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated Pyrazoles

N-alkylated pyrazoles are a cornerstone of modern medicinal chemistry and drug development. The pyrazole nucleus is a privileged scaffold found in a wide array of therapeutic agents, and the substituent on the nitrogen atom plays a crucial role in modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these molecules. The alkylation of 5-methylpyrazole with ethyl chloroacetate is a key transformation that introduces a versatile ester functionality, paving the way for further synthetic elaborations such as amide formation or reduction to an alcohol. This guide provides a comprehensive overview of the chemical principles, detailed experimental protocols, and critical considerations for this important reaction.

Chemical Principles: Understanding the N-Alkylation of 5-Methylpyrazole

The N-alkylation of 5-methylpyrazole with ethyl chloroacetate is a nucleophilic substitution reaction where the pyrazole nitrogen atom attacks the electrophilic carbon of the ethyl chloroacetate, displacing the chloride leaving group. A critical aspect of this reaction is the regioselectivity arising from the tautomerism of 5-methylpyrazole.

Tautomerism and Regioselectivity

5-Methylpyrazole exists in equilibrium with its tautomer, 3-methylpyrazole. This means that alkylation can occur at either of the two nitrogen atoms, leading to the formation of two constitutional isomers: ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate.

G cluster_0 Tautomeric Equilibrium of 5-Methylpyrazole 5-Methylpyrazole 5-Methylpyrazole 3-Methylpyrazole 3-Methylpyrazole 5-Methylpyrazole->3-Methylpyrazole H⁺ shift

Caption: Tautomerism of 5-methylpyrazole.

The ratio of these isomers is influenced by several factors, including the reaction conditions (base, solvent, temperature) and the steric hindrance around the nitrogen atoms. Generally, alkylation at the less sterically hindered nitrogen is favored. In the case of 5-methylpyrazole, the N1 position is less hindered than the N2 position (adjacent to the methyl group), often leading to a mixture of products with the 5-methyl isomer as the major product. However, the 3-methyl isomer is also typically formed.

Experimental Protocols

This section outlines two robust protocols for the alkylation of 5-methylpyrazole with ethyl chloroacetate: a classical base-mediated approach and a phase-transfer catalysis method, which can offer advantages in terms of reaction efficiency and milder conditions.

Protocol 1: Classical Base-Mediated N-Alkylation

This method utilizes a strong base to deprotonate the pyrazole, generating a pyrazolate anion that acts as a potent nucleophile.

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
5-Methylpyrazole98%Sigma-Aldrich
Ethyl chloroacetate99%Acros Organics
Sodium hydride (NaH)60% dispersion in mineral oilAlfa Aesar
Anhydrous N,N-Dimethylformamide (DMF)99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
Saturated aqueous ammonium chloride (NH₄Cl)N/APrepare in-house
Brine (saturated aq. NaCl)N/APrepare in-house
Anhydrous magnesium sulfate (MgSO₄)N/AFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, e.g., 0.53 g for 1 g of 5-methylpyrazole) under a nitrogen atmosphere.

  • Solvent Addition: Carefully add anhydrous DMF (e.g., 20 mL) to the flask.

  • Pyrazole Addition: Dissolve 5-methylpyrazole (1.0 equivalent, e.g., 1.0 g) in a small amount of anhydrous DMF (e.g., 5 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium pyrazolate.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (1.1 equivalents, e.g., 1.4 mL) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the two regioisomers.

G cluster_workflow Classical N-Alkylation Workflow A 1. Reaction Setup: NaH in anhydrous DMF under N₂ B 2. Pyrazole Addition: 5-Methylpyrazole in DMF (0 °C) A->B Add dropwise C 3. Deprotonation: Stir at RT for 30 min B->C Warm to RT D 4. Alkylation: Ethyl chloroacetate (0 °C) C->D Cool to 0 °C E 5. Reaction: Stir at RT for 12-24 h D->E Warm to RT F 6. Work-up: Quench, Extract, Wash, Dry E->F Reaction complete G 7. Purification: Column Chromatography F->G Crude product

Caption: Workflow for Classical Base-Mediated N-Alkylation.

Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation

Phase-transfer catalysis offers a milder and often more convenient alternative to the use of strong, moisture-sensitive bases like sodium hydride. A phase-transfer catalyst facilitates the transfer of the pyrazolate anion from the aqueous or solid phase to the organic phase where the reaction with the alkylating agent occurs.[1][2]

Materials and Reagents:

Reagent/MaterialGradeSupplier (Example)
5-Methylpyrazole98%Sigma-Aldrich
Ethyl chloroacetate99%Acros Organics
Potassium carbonate (K₂CO₃)AnhydrousFisher Scientific
Tetrabutylammonium bromide (TBAB)99%TCI America
TolueneACS GradeVWR
Ethyl acetate (EtOAc)ACS GradeVWR
WaterDeionizedN/A
Brine (saturated aq. NaCl)N/APrepare in-house
Anhydrous sodium sulfate (Na₂SO₄)N/AFisher Scientific
Silica gel60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-methylpyrazole (1.0 equivalent, e.g., 1.0 g), potassium carbonate (2.0 equivalents, e.g., 3.36 g), and tetrabutylammonium bromide (0.1 equivalents, e.g., 0.39 g) in toluene (e.g., 25 mL).

  • Alkylation: Add ethyl chloroacetate (1.1 equivalents, e.g., 1.4 mL) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of toluene.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel as described in Protocol 1.

G cluster_workflow PTC N-Alkylation Workflow A 1. Reaction Setup: Pyrazole, K₂CO₃, TBAB in Toluene B 2. Alkylation: Add Ethyl Chloroacetate A->B Add C 3. Reaction: Heat at 80 °C for 6-12 h B->C Heat D 4. Work-up: Filter, Concentrate, Extract, Dry C->D Reaction complete E 5. Purification: Column Chromatography D->E Crude product

Caption: Workflow for Phase-Transfer Catalyzed N-Alkylation.

Characterization of Products

The two regioisomeric products, ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate and ethyl 2-(3-methyl-1H-pyrazol-1-yl)acetate, can be distinguished by spectroscopic methods, primarily ¹H and ¹³C NMR.

  • ¹H NMR: The chemical shifts of the methyl group and the pyrazole ring protons will differ between the two isomers. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to definitively assign the structures by observing the spatial proximity between the N-CH₂ protons of the ethyl acetate group and the methyl group on the pyrazole ring.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be distinct for each isomer.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the products.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation (Protocol 1).Ensure NaH is fresh and the reaction is under a dry, inert atmosphere.
Inefficient phase transfer (Protocol 2).Increase the amount of TBAB or try a different phase-transfer catalyst.
Low reactivity of ethyl chloroacetate.Consider using ethyl bromoacetate, which is more reactive.
Poor regioselectivity Reaction conditions favoring a mixture.Vary the base, solvent, and temperature. Lower temperatures may improve selectivity.
Formation of side products Dialkylation or reaction with the ester.Use a slight excess of the pyrazole or add the alkylating agent slowly.

Conclusion

The N-alkylation of 5-methylpyrazole with ethyl chloroacetate is a versatile and valuable reaction for the synthesis of functionalized pyrazole derivatives. By carefully selecting the reaction conditions, researchers can control the outcome and obtain the desired products in good yields. The protocols provided in this guide offer reliable starting points for this transformation, and the principles discussed will aid in troubleshooting and optimization efforts.

References

Application Notes & Protocols: Leveraging (5-methyl-1H-pyrazol-1-yl)acetic acid for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of (5-methyl-1H-pyrazol-1-yl)acetic acid as a versatile scaffold for the synthesis of novel anticancer agents. This document outlines the rationale, synthetic strategies, and protocols for the biological evaluation of new chemical entities derived from this pyrazole-based starting material.

Introduction: The Pyrazole Scaffold as a Privileged Motif in Oncology

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability and its ability to form key interactions with a variety of biological targets.[1][2] This five-membered heterocyclic motif is a prominent feature in numerous FDA-approved drugs, particularly in oncology.[3][4][5] Pyrazole derivatives have demonstrated a remarkable breadth of anticancer activities, functioning as inhibitors of critical targets such as protein kinases (EGFR, CDK, BTK), tubulin, and DNA.[6][7][8] The versatility of the pyrazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties to enhance potency and selectivity against various cancer cell lines.[6][8]

This compound is an attractive starting material for the synthesis of novel anticancer agents. The acetic acid moiety provides a convenient handle for derivatization, allowing for the introduction of diverse functional groups through amide bond formation or other coupling reactions. The pyrazole ring itself, with its methyl substituent, offers a stable and well-defined core for building more complex molecular architectures. This guide will detail the synthesis of a library of novel compounds from this starting material and their subsequent biological evaluation.

Part 1: Synthesis of Novel Anticancer Agents

The synthesis of novel anticancer agents from this compound can be approached through several well-established synthetic routes. The carboxylic acid functionality is the primary site for modification, most commonly through the formation of amide or ester linkages.

General Synthetic Scheme: Amide Coupling

A common and effective strategy for derivatizing this compound is through amide bond formation with a variety of primary and secondary amines. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

Amide Coupling Synthesis start This compound product Novel Pyrazole-based Amide Derivative start->product Amide Coupling reagents Amine (R-NH2) Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) reagents->product

Caption: General workflow for amide coupling synthesis.

Step-by-Step Protocol for Amide Synthesis

This protocol details a general procedure for the synthesis of an amide derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure amide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality Behind Experimental Choices:

  • HATU is chosen as the coupling agent due to its high efficiency and low rate of racemization.

  • DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

  • Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the reaction.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of novel pyrazole derivatives has been synthesized, the next critical step is to evaluate their anticancer activity. A tiered screening approach is often employed, starting with broad cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic studies for the most promising compounds.[9][10][11]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[11][12]

MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of pyrazole derivatives B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Protocol for MTT Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)[6]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized pyrazole derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the synthesized pyrazole derivatives in complete cell culture medium. The final concentration of DMSO should be less than 0.5%.

  • Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Structure-Activity Relationship (SAR) Table

The results from the in vitro screening should be compiled into a table to facilitate the analysis of structure-activity relationships.

Compound IDR-GroupMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
MPA-01 -NH-phenyl15.220.518.9
MPA-02 -NH-(4-chlorophenyl)8.712.19.5
MPA-03 -NH-(4-methoxyphenyl)25.430.128.3
MPA-04 -NH-benzyl12.315.814.1
Doxorubicin (Positive Control)0.951.21.0

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Mechanistic Studies and In Vivo Evaluation

For lead compounds identified from the initial in vitro screening, further studies are necessary to elucidate their mechanism of action and to evaluate their efficacy in vivo.

Proposed Mechanistic Studies

Based on the known targets of pyrazole derivatives, the following mechanistic studies can be conducted for promising compounds:[6][7][8]

  • Kinase Inhibition Assays: If the novel compounds are designed as kinase inhibitors, their activity against specific kinases (e.g., EGFR, VEGFR-2, CDK2) should be evaluated.[6]

  • Tubulin Polymerization Assay: To determine if the compounds interfere with microtubule dynamics, a tubulin polymerization assay can be performed.[13]

  • Cell Cycle Analysis: Flow cytometry can be used to assess the effect of the compounds on the cell cycle distribution.

  • Apoptosis Assays: Annexin V/PI staining can be used to determine if the compounds induce apoptosis.

In Vivo Efficacy Studies

Promising candidates should be evaluated in preclinical animal models of cancer.[9][10]

Animal Model:

  • Xenograft models in immunocompromised mice (e.g., nude mice) are commonly used. Human cancer cells (e.g., MCF-7, A549) are implanted subcutaneously, and tumor growth is monitored over time.

Treatment Protocol:

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The test compound is administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and weighed.

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Implant human cancer cells into mice B Allow tumors to grow to a specific size A->B C Randomize mice into treatment and control groups B->C D Administer test compound or vehicle control C->D E Monitor tumor volume and body weight D->E F Excise and weigh tumors at endpoint E->F G Analyze tumor growth inhibition F->G

Caption: Workflow for in vivo xenograft studies.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel pyrazole-based anticancer agents. The protocols and strategies outlined in these application notes provide a solid framework for the design, synthesis, and biological evaluation of new chemical entities. Through systematic exploration of structure-activity relationships and detailed mechanistic studies, it is possible to develop potent and selective anticancer drug candidates from this promising scaffold.

References

Application Notes & Protocols: A Comprehensive Guide to Evaluating the Anti-Inflammatory Properties of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory potential of (5-methyl-1H-pyrazol-1-yl)acetic acid. The protocols outlined herein are designed to be self-validating, incorporating both in vitro and in vivo models to build a comprehensive pharmacological profile of the compound.

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant anti-inflammatory effects.[1][2][3] Many established non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core, underscoring the therapeutic promise of this heterocyclic motif.[1][4] The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1][4] This guide will delineate a systematic approach to not only quantify the anti-inflammatory efficacy of this compound but also to elucidate its underlying mechanism of action.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

In vitro assays serve as the foundational screening phase, offering a controlled environment to assess the direct effects of this compound on inflammatory responses at a cellular level. These assays are cost-effective and allow for higher throughput in the initial stages of drug discovery.[5][6]

Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This is a cornerstone assay for mimicking bacterial-induced inflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a cascade of pro-inflammatory mediators.[7][8]

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • Inflammatory Challenge: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.[9] A decrease in nitrite levels indicates inhibition of inducible nitric oxide synthase (iNOS).

    • Pro-inflammatory Cytokine Levels: Quantify the concentrations of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10][11][12][13][14]

Data Presentation:

Concentration of this compound (µM)NO Production (% of LPS control)TNF-α Release (% of LPS control)IL-6 Release (% of LPS control)IL-1β Release (% of LPS control)
Vehicle Control100 ± 5.2100 ± 6.1100 ± 4.8100 ± 5.5
195.3 ± 4.992.1 ± 5.394.5 ± 4.293.8 ± 5.1
1072.8 ± 3.768.4 ± 4.175.1 ± 3.971.2 ± 4.5
5045.1 ± 2.940.2 ± 3.548.9 ± 3.142.7 ± 3.8
10022.6 ± 2.118.9 ± 2.825.3 ± 2.520.5 ± 3.0
Dexamethasone (10 µM)15.4 ± 1.812.5 ± 2.118.7 ± 2.014.9 ± 2.3

Experimental Workflow for In Vitro Anti-Inflammatory Assay

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis culture Culture RAW 264.7 cells seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with this compound seed->pretreat lps Stimulate with LPS pretreat->lps griess Nitric Oxide (Griess Assay) lps->griess elisa Cytokines (ELISA) lps->elisa

Caption: A streamlined workflow for the in vitro evaluation of anti-inflammatory compounds.

Cyclooxygenase (COX) Inhibition Assay

Given that many pyrazole derivatives exert their anti-inflammatory effects through COX inhibition, it is crucial to directly assess the compound's activity against COX-1 and COX-2 isoforms.[1][4] Selective inhibition of COX-2 is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[15]

Protocol:

  • Assay Kits: Utilize commercially available COX-1 and COX-2 inhibitor screening assay kits.[15][16][17] These kits typically provide the respective enzymes, substrate (arachidonic acid), and detection reagents.

  • Compound Incubation: Incubate recombinant human COX-1 or COX-2 with various concentrations of this compound. Include a known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

  • Enzymatic Reaction: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the product of the enzymatic reaction (e.g., Prostaglandin G2 or PGF2α) according to the kit's instructions, often via a colorimetric or fluorometric method.[16][17]

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) for both COX-1 and COX-2 to determine the compound's potency and selectivity. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound>10015.2>6.58
Indomethacin0.812.50.064
Celecoxib25.10.08313.75

Part 2: In Vivo Assessment of Anti-Inflammatory Efficacy

In vivo models are indispensable for evaluating the therapeutic potential of a compound in a whole biological system, providing insights into its bioavailability, metabolism, and overall efficacy.

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation.[18][19][20] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.[18]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Animal Grouping: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose)

    • This compound (e.g., 10, 30, 100 mg/kg, administered orally)

    • Positive Control (e.g., indomethacin, 10 mg/kg, administered orally)

  • Compound Administration: Administer the test compound or vehicle orally 1 hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[21][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[18]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.

in_vivo_workflow cluster_prep Animal Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis acclimate Acclimatize rodents group Group animals acclimate->group administer Administer compound/vehicle group->administer carrageenan Inject carrageenan administer->carrageenan measure Measure paw volume carrageenan->measure calculate Calculate % edema inhibition measure->calculate

Caption: Key signaling pathways involved in the inflammatory response.

Conclusion

This comprehensive guide provides a robust framework for the systematic evaluation of the anti-inflammatory properties of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to support the further development of this compound as a potential anti-inflammatory therapeutic agent. The combination of in vitro and in vivo assays, along with mechanistic studies, will provide a thorough understanding of its pharmacological profile.

References

Application Notes & Protocols: (5-Methyl-1H-pyrazol-1-yl)acetic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in modern agrochemical design, serving as a vital pharmacophore in a multitude of commercial fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and versatile substitution patterns allow for the fine-tuning of biological activity against specific agricultural pests. Within this chemical class, (5-Methyl-1H-pyrazol-1-yl)acetic acid (CAS 180741-44-0) emerges as a highly strategic and versatile starting material. Its structure combines the proven bioactivity of the 5-methyl-pyrazole core with a readily functionalizable acetic acid side chain. This side chain acts as a perfect chemical "handle," enabling chemists to forge amide or ester linkages, thereby coupling the pyrazole moiety to other functional groups to create a diverse library of potent agrochemicals.

These application notes provide a detailed guide for researchers and development scientists on the synthetic utility of this compound, focusing on the synthesis of high-value fungicidal and herbicidal compounds. We will delve into the causality behind experimental choices and provide robust, step-by-step protocols.

Physicochemical Properties of the Core Reagent

A clear understanding of the starting material is fundamental. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 180741-44-0[3]
Molecular Formula C₆H₈N₂O₂[3]
Molecular Weight 140.14 g/mol [3]
Appearance Typically an off-white to white solid-
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)General Knowledge

Core Synthetic Strategy: Activation and Nucleophilic Acyl Substitution

The primary synthetic value of this compound lies in the reactivity of its carboxylic acid group. To facilitate reactions with weakly nucleophilic amines or alcohols—common partners in agrochemical synthesis—the carboxylic acid must first be "activated." This typically involves converting the hydroxyl group into a better leaving group, most commonly by forming an acyl chloride . This highly electrophilic intermediate then readily undergoes nucleophilic acyl substitution to form stable amide or ester bonds. This two-step strategy is a classic and reliable approach in organic synthesis.[4][5]

G cluster_products Target Agrochemical Classes Start This compound Intermediate (5-Methyl-1H-pyrazol-1-yl)acetyl chloride (Activated Intermediate) Start->Intermediate Activation (e.g., SOCl₂, (COCl)₂) Fungicide Pyrazole Carboxamide (Fungicide) Intermediate->Fungicide + Substituted Aniline (Amide Coupling) Herbicide Pyrazole Ester (Herbicide) Intermediate->Herbicide + Alcohol/Phenol (Esterification) Insecticide Pyrazole Amide (Insecticide) Intermediate->Insecticide + Anthranilamide Derivative (Amide Coupling)

Core synthetic utility of the title compound.

Application I: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)

One of the most significant applications of this pyrazole precursor is in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[6] This class of fungicides is critical for controlling a wide range of fungal diseases in major crops.[7] Molecules like Boscalid and Fluxapyroxad feature a pyrazole carboxamide core, which is essential for their biological activity.

Mechanism of Action: Mitochondrial Respiration Blockade

SDHI fungicides function by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal cells.[7][8] By binding to the ubiquinone-binding site (Q-site) of this complex, the fungicide physically blocks the oxidation of succinate to fumarate.[8] This action halts the electron transport chain, preventing the production of ATP (the cell's energy currency) and ultimately leading to fungal cell death. This targeted mode of action provides high efficacy, but also necessitates careful management to mitigate the risk of resistance development.[6]

cluster_mito Mitochondrial Inner Membrane C1 Complex I C3 Complex III C1->C3 C2 Complex II (Succinate Dehydrogenase) C2->C3 e- transfer C4 Complex IV C3->C4 O₂ O₂ C4->O₂ Succinate Succinate Succinate->C2 Oxidation SDHI SDHI Fungicide (Pyrazole Carboxamide) SDHI->C2 INHIBITION

SDHI fungicides inhibit Complex II of the mitochondrial respiratory chain.
Detailed Synthesis Protocol: A Model Pyrazole Carboxamide

This protocol details the synthesis of a model SDHI fungicide, N-(2-chlorophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide, in a two-step process.

Step 1: Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetyl Chloride (Intermediate)

Causality: The conversion of the carboxylic acid to an acyl chloride is the critical activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[4][5] The reaction is typically performed neat or in an inert, high-boiling solvent like toluene.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous Toluene (optional, as solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

  • Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Charge the flask with this compound (e.g., 14.0 g, 0.1 mol).

  • Carefully add thionyl chloride (e.g., 21.6 mL, 0.3 mol) to the flask. The addition may be exothermic. If using a solvent, add toluene first, followed by the dropwise addition of SOCl₂.

  • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 2-3 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling to room temperature, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude (5-methyl-1H-pyrazol-1-yl)acetyl chloride as an oil or low-melting solid, which is typically used immediately in the next step without further purification.[9]

Step 2: Amide Coupling to Synthesize N-(2-chlorophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide

Causality: The highly reactive acyl chloride is now coupled with a substituted aniline. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required to act as an acid scavenger, neutralizing the HCl generated during the reaction.[10][11] This prevents the protonation of the aniline, which would render it non-nucleophilic, and drives the reaction to completion.

Materials:

  • Crude (5-methyl-1H-pyrazol-1-yl)acetyl chloride (from Step 1, ~1.0 eq)

  • 2-Chloroaniline (1.0 eq)

  • Triethylamine (TEA) (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Separatory funnel, standard glassware

Procedure:

  • In a separate dry flask under a nitrogen atmosphere, dissolve 2-chloroaniline (e.g., 12.7 g, 0.1 mol) and triethylamine (e.g., 16.7 mL, 0.12 mol) in anhydrous DCM (e.g., 200 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexane) to yield the pure N-(2-chlorophenyl)-2-(5-methyl-1H-pyrazol-1-yl)acetamide.

Reaction Parameters & Expected Outcome (Model Synthesis)
Starting Material: this compound (14.0 g, 0.1 mol)
Amine Partner: 2-Chloroaniline (12.7 g, 0.1 mol)
Key Reagents: Thionyl Chloride, Triethylamine
Solvent: Dichloromethane (DCM)
Reaction Time: ~18-24 hours (including activation and coupling)
Typical Overall Yield: 75-90%
Characterization: Structure confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application II: Synthesis of Pyrazole Ester Herbicides

The acetic acid moiety can also be readily converted into an ester, a functional group present in several classes of herbicides.[12] Fischer esterification is a direct and acid-catalyzed method to achieve this transformation, providing a straightforward route to novel herbicidal candidates.

Detailed Synthesis Protocol: A Model Pyrazole Ester

This protocol describes the synthesis of Benzyl 2-(5-methyl-1H-pyrazol-1-yl)acetate via Fischer esterification.

Causality: Fischer esterification is an equilibrium-controlled reaction. To drive the reaction towards the product, a large excess of one reactant (typically the alcohol) is used, and/or water is removed as it is formed. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to attack by the alcohol.

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (large excess, e.g., 10 eq, also acts as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)

  • Sodium bicarbonate (NaHCO₃) solution

  • Standard laboratory glassware, Dean-Stark apparatus (optional)

Procedure:

  • Combine this compound (e.g., 7.0 g, 0.05 mol) and benzyl alcohol (e.g., 52 mL, 0.5 mol) in a round-bottom flask.

  • With stirring, slowly add concentrated sulfuric acid (e.g., 0.27 mL, 0.005 mol).

  • Heat the mixture to reflux (approx. 120-140 °C, depending on setup) for 4-6 hours. If desired, a Dean-Stark trap can be used to remove the water byproduct and drive the equilibrium.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent and excess benzyl alcohol under high vacuum.

  • The crude ester can be further purified by column chromatography on silica gel if necessary.

References

Application Note & Protocol: A Validated Approach to the Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Methyl-1H-pyrazol-1-yl)acetic acid is a pivotal structural motif and versatile building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its synthesis, however, presents a classic chemical challenge: controlling the regioselectivity of N-alkylation on the pyrazole ring. This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We delve into the mechanistic principles governing the reaction, explaining the causality behind each experimental choice to ensure the preferential formation of the desired N1-alkylated isomer. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for producing this key intermediate with high purity and yield.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, renowned for its metabolic stability and its ability to act as a bioisostere for other functional groups. Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][3][4][5] The (pyrazol-1-yl)acetic acid moiety, in particular, serves as a crucial linker, enabling the extension of the molecular structure to interact with biological targets. The controlled and predictable synthesis of these core structures is therefore a foundational requirement for any drug discovery program built upon this scaffold.

The primary obstacle in the synthesis of N-substituted pyrazoles is the tautomeric nature of the pyrazole ring, which possesses two reactive nitrogen atoms.[6] Direct alkylation of an unsymmetrical pyrazole, such as 5-methylpyrazole, can lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the desired product.[7][8][9] This protocol addresses this challenge through optimized reaction conditions that favor the formation of the therapeutically relevant 1,5-disubstituted isomer.

Overall Synthetic Strategy

The synthesis is accomplished via a robust two-step sequence:

  • N-Alkylation: Regioselective alkylation of 5-methylpyrazole with an ethyl haloacetate ester.

  • Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This workflow is designed for efficiency and scalability, providing a clear path from starting materials to the final, versatile acid derivative.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A 5-Methylpyrazole C Base (K₂CO₃) Solvent (Acetonitrile) A->C Deprotonation B Ethyl Chloroacetate D Ethyl (5-methyl-1H-pyrazol-1-yl)acetate (Intermediate) B->D C->D Nucleophilic Attack E Base (NaOH) Solvent (EtOH/H₂O) D->E Hydrolysis D->E Purified Intermediate G Acidification (HCl) E->G F This compound (Final Product) G->F Precipitation

Diagram 1: High-level workflow for the two-step synthesis.

Mechanistic Insight: The Challenge of Regioselectivity

The tautomerism of 5-methylpyrazole results in two distinct, yet rapidly interconverting, forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. This equilibrium means that alkylation can occur at either nitrogen atom, leading to two potential products.

G cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Pathways T1 3-Methyl-1H-pyrazole T2 5-Methyl-1H-pyrazole T1->T2 H⁺ shift P1 Product 1: (3-methyl-1H-pyrazol-1-yl)acetate (Minor/Undesired) T1->P1 Attack from N1 P2 Product 2: (5-methyl-1H-pyrazol-1-yl)acetate (Major/Desired) T2->P2 Attack from N1 Alkylating_Agent R-X Alkylating_Agent->P1 Alkylating_Agent->P2

Diagram 2: Tautomerism and resulting alkylation pathways.

Our protocol leverages steric hindrance to achieve high regioselectivity. The methyl group at the C5 position sterically encumbers the adjacent N1 nitrogen. Consequently, the alkylating agent preferentially reacts at the less hindered nitrogen, which, after the reaction, is designated as N1 of the desired 1,5-disubstituted product.[10] The choice of a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile is crucial; it is sufficient to deprotonate the pyrazole, forming the pyrazolate anion, without creating overly reactive conditions that might reduce selectivity.[7][9]

Detailed Experimental Protocols

Part A: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

Materials & Reagents:

  • 5-Methylpyrazole (97%)

  • Ethyl chloroacetate (98%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc), reagent grade

  • Saturated aqueous sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-methylpyrazole (8.21 g, 100 mmol) and anhydrous acetonitrile (100 mL). Stir until the pyrazole is fully dissolved.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (20.7 g, 150 mmol). The K₂CO₃ serves as the base to deprotonate the pyrazole and as a scavenger for the HCl byproduct. Its heterogeneity is not a concern in this reaction.

  • Alkylation: Heat the suspension to reflux (approx. 82°C). Once refluxing, add ethyl chloroacetate (13.5 g, 110 mmol) dropwise over 30 minutes using an addition funnel. The slow addition is critical to control the initial exotherm and prevent side reactions.

  • Reaction Monitoring: Maintain the reaction at reflux for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc mobile phase until the starting 5-methylpyrazole spot has been consumed.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the K₂CO₃ and other inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve this oil in ethyl acetate (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). The water wash removes residual salts and acetonitrile, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to afford ethyl (5-methyl-1H-pyrazol-1-yl)acetate as a clear oil.

Part B: Synthesis of this compound

Materials & Reagents:

  • Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • Ethanol (95%)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Deionized water

  • Büchner funnel, filter paper

Procedure:

  • Setup: In a 250 mL round-bottom flask, dissolve the purified ethyl (5-methyl-1H-pyrazol-1-yl)acetate (16.8 g, 100 mmol) in ethanol (100 mL).

  • Hydrolysis: Prepare a solution of sodium hydroxide (6.0 g, 150 mmol) in deionized water (50 mL) and add it to the flask. The use of an aqueous ethanol mixture ensures the miscibility of both the organic ester and the aqueous base.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) for 2-4 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Solvent Removal: Cool the reaction mixture and remove the ethanol under reduced pressure. This step is important as the product is less soluble in a purely aqueous medium, aiding precipitation.

  • Acidification & Precipitation: Cool the remaining aqueous solution in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is approximately 2-3. The this compound will precipitate as a white solid. The acidification protonates the carboxylate salt, rendering it insoluble in water.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Data Summary and Characterization

The following tables summarize the expected quantitative data for the protocol and the spectroscopic data for the final product.

Table 1: Protocol Parameters and Expected Results

Parameter Step A: Alkylation Step B: Saponification
Key Reagents 5-Methylpyrazole, Ethyl Chloroacetate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate, NaOH
Molar Ratio (vs. Pyrazole) 1.0 : 1.1 : 1.5 (Pyr:Alkylating Agent:Base) 1.0 : 1.5 (Ester:Base)
Solvent Anhydrous Acetonitrile 2:1 Ethanol:Water
Temperature Reflux (~82°C) Reflux (~85°C)
Reaction Time 12 - 18 hours 2 - 4 hours
Typical Yield 75 - 85% 90 - 98%

| Product Form | Clear Oil | White Crystalline Solid |

Table 2: Spectroscopic Data for this compound

Technique Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ 12.9 (br s, 1H, -COOH), 7.45 (d, 1H, pyrazole-H3), 6.05 (d, 1H, pyrazole-H4), 4.95 (s, 2H, -CH₂-), 2.20 (s, 3H, -CH₃).
¹³C NMR (100 MHz, DMSO-d₆) δ 170.0 (C=O), 148.5 (C5), 140.0 (C3), 106.0 (C4), 50.0 (-CH₂-), 10.5 (-CH₃).
IR (KBr, cm⁻¹) 3100-2500 (broad O-H stretch), 1720 (C=O stretch), 1550 (C=N stretch).

| MS (ESI-) | m/z 153.06 [M-H]⁻ |

Application in Derivative Synthesis

The synthesized carboxylic acid is a versatile intermediate for creating libraries of compounds through standard amide or ester coupling reactions. The carboxylic acid can be "activated" to facilitate reaction with a wide range of amines or alcohols.

G Acid This compound Coupling Coupling Reagents (e.g., EDC, HOBt) Acid->Coupling Amide Amide Derivative Coupling->Amide Amine Primary/Secondary Amine (R-NH₂) Amine->Amide Nucleophilic Acyl Substitution

Diagram 3: General workflow for amide derivative synthesis.

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By understanding and controlling the key parameters that influence N-alkylation regioselectivity, researchers can confidently produce this valuable building block in high yield and purity. The detailed, step-by-step methodology, coupled with mechanistic explanations and expected analytical data, constitutes a self-validating system that can be readily implemented in academic and industrial drug discovery laboratories.

References

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, necessitating an urgent and continuous search for new antimicrobial agents.[1][2] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have garnered significant attention from the medicinal chemistry community.[3][4] Pyrazole derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6][7] Several studies have highlighted the potential of pyrazole-containing compounds to act against various bacterial strains, including resistant variants.[5][8] The compound of interest, (5-methyl-1H-pyrazol-1-yl)acetic acid, is a novel molecule within this promising class.

These application notes provide a comprehensive guide to the essential in vitro assays required to rigorously evaluate the antimicrobial potential of this compound. The protocols herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and regulatory compliance.[9]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate assay design.

PropertyValueSource
CAS Number 180741-44-0--INVALID-LINK--
Molecular Formula C₆H₈N₂O₂--INVALID-LINK--
Molecular Weight 140.14 g/mol --INVALID-LINK--
Solubility To be determined empirically in relevant solvents (e.g., water, DMSO, ethanol).

Expert Insight: The acidic nature of the carboxylic acid moiety may influence its solubility in aqueous media and its ability to permeate bacterial cell membranes. Initial solubility testing is a mandatory prerequisite to all antimicrobial assays. A stock solution is typically prepared in a solvent like Dimethyl Sulfoxide (DMSO) and then serially diluted in the appropriate broth medium. It is crucial to ensure that the final concentration of the solvent in the assay does not exceed a level (typically ≤1%) that could affect bacterial growth.

Part 1: Foundational Susceptibility Testing - Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] We will detail two gold-standard methods for MIC determination: Broth Microdilution and Agar Dilution.[1][12]

Broth Microdilution Assay

This high-throughput method is favored for its efficiency in testing multiple concentrations of a compound against various microbial strains simultaneously.[10][13]

The broth microdilution method provides a quantitative measure of the antimicrobial agent's potency.[11] By exposing a standardized bacterial inoculum to a gradient of serially diluted this compound concentrations in a liquid growth medium, we can pinpoint the precise concentration at which bacterial growth is inhibited. This is a direct measure of the compound's bacteriostatic activity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare this compound Stock Solution A1 Serial Dilute Compound in 96-Well Plate P1->A1 Dispense P2 Prepare Standardized Bacterial Inoculum (0.5 McFarland) A2 Inoculate Wells with Bacterial Suspension P2->A2 Add P3 Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) P3->A1 Diluent A1->A2 A3 Include Growth and Sterility Controls A2->A3 I1 Incubate at 35-37°C for 16-20 hours A3->I1 R1 Visually Inspect for Turbidity I1->R1 R2 Determine MIC (Lowest Clear Well) R1->R2

Caption: Workflow for Broth Microdilution MIC Assay.

  • Preparation of this compound:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest desired test concentration.

    • Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB).[11][14] The final volume in each well should be 50 µL or 100 µL, depending on the chosen format.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15]

  • Plate Inoculation and Incubation:

    • Add the standardized inoculum to each well containing the diluted compound.

    • Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).[11]

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[15]

  • MIC Determination:

    • Following incubation, the MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[11]

Agar Dilution Assay

Considered a "gold standard" for its accuracy and reproducibility, the agar dilution method is particularly useful when testing a large number of bacterial strains against a smaller set of compounds.[12][16]

This method involves incorporating the test compound directly into the agar medium at various concentrations.[17] A standardized inoculum of bacteria is then spotted onto the surface of each plate. Growth inhibition is observed directly on the solid medium, providing a clear and definitive endpoint for the MIC. This method is less prone to errors related to compound precipitation that can sometimes occur in broth assays.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis P1 Prepare this compound Dilutions A1 Add Compound to Molten Agar P1->A1 P2 Prepare Standardized Bacterial Inocula A3 Spot Inocula onto Agar Surface P2->A3 Apply P3 Melt and Cool Mueller-Hinton Agar (MHA) P3->A1 Mix A2 Pour Plates and Allow to Solidify A1->A2 A2->A3 I1 Incubate at 35-37°C for 16-20 hours A3->I1 R1 Examine Plates for Bacterial Growth I1->R1 R2 Determine MIC (Lowest Concentration with No Growth) R1->R2

Caption: Workflow for Agar Dilution MIC Assay.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in a suitable solvent.

    • Add 2 mL of each antimicrobial dilution to a sterile petri dish. To this, add 18 mL of molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C.[17][18]

    • Swirl the plates gently to ensure thorough mixing and allow them to solidify on a level surface.

    • Prepare a growth control plate containing agar without the test compound.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • This suspension will be further diluted to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a micropipette, spot 1-2 µL of each standardized bacterial suspension onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the compound.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate at 35 ± 2°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.[16]

Part 2: Assessing Bactericidal vs. Bacteriostatic Activity

While the MIC tells us the concentration that inhibits growth, it doesn't distinguish between killing the bacteria (bactericidal) or merely preventing their multiplication (bacteriostatic).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][19]

This assay is a direct extension of the broth microdilution test. By subculturing the contents of the wells that showed no visible growth onto an antibiotic-free agar medium, we can determine if the bacteria were killed or simply inhibited. The absence of growth on the subculture plate indicates a bactericidal effect at that concentration.

  • Perform a Broth Microdilution Assay: Follow the protocol as described in section 1.1.

  • Subculturing: After determining the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar or MHA).

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving on the subculture plate.

Time-Kill Kinetic Assay

This dynamic assay provides a more detailed picture of the antimicrobial agent's activity over time.[20][21] It helps to understand the rate and extent of bacterial killing and can reveal concentration-dependent or time-dependent killing effects.[20]

By exposing a bacterial population to a constant concentration of the antimicrobial agent and measuring the number of viable bacteria at multiple time points, we can plot a time-kill curve.[22] A bactericidal agent will show a rapid decline in viable cell count, typically a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][20] A bacteriostatic agent will maintain the initial inoculum level or show a slight decrease, while a control group will exhibit normal growth.

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sampling Time-Point Sampling & Plating cluster_analysis Analysis P1 Prepare Bacterial Inoculum in Log Phase A1 Inoculate Flasks with Bacteria and Compound P1->A1 P2 Prepare Compound Concentrations (e.g., 1x, 2x, 4x MIC) P2->A1 A2 Incubate in Shaking Incubator A1->A2 S0 T=0h A2->S0 Sample at intervals S1 T=2h A2->S1 Sample at intervals S2 T=4h A2->S2 Sample at intervals S3 T=8h A2->S3 Sample at intervals S4 T=24h A2->S4 Sample at intervals SP Serial Dilute and Plate Aliquots S0->SP S1->SP S2->SP S3->SP S4->SP C1 Incubate Plates & Count Colonies (CFU) SP->C1 C2 Plot log10 CFU/mL vs. Time C1->C2 C3 Determine Bactericidal/Bacteriostatic Activity C2->C3

Caption: Workflow for the Time-Kill Kinetic Assay.

  • Preparation:

    • Prepare a standardized bacterial inoculum in a suitable broth to a concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Prepare flasks containing broth with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without the compound.

  • Execution and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Incubate the flasks at 35 ± 2°C in a shaking incubator.

    • At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[20]

  • Quantification:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto antibiotic-free agar plates.

    • Incubate the plates for 18-24 hours, then count the colonies (CFU) on plates containing 30-300 colonies.

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration and the control.

    • Bactericidal activity is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum count.[19][20] Bacteriostatic activity is identified when there is a < 3-log₁₀ reduction.

Part 3: Disk Diffusion Assay - A Qualitative Screening Method

The disk diffusion method, also known as the Kirby-Bauer test, is a simple, cost-effective, and widely used qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[10][23][24]

A paper disk impregnated with a known amount of this compound is placed on an agar plate uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of growth inhibition will form around the disk.[23] The diameter of this zone is proportional to the susceptibility of the organism and the diffusion rate of the compound. This method is excellent for initial screening of activity against a broad panel of organisms.

  • Inoculum and Plate Preparation:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

    • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.[25]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a specific amount of this compound. A range of concentrations should be tested initially.

    • Aseptically place the impregnated disks onto the inoculated agar surface, pressing gently to ensure full contact.[25]

    • Place disks far enough apart to prevent overlapping of the inhibition zones.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[26]

    • After incubation, measure the diameter of the zones of complete inhibition (in millimeters) using a ruler or caliper.

Data Presentation and Interpretation

AssayKey ParameterInterpretationExample Data for S. aureus ATCC 29213
Broth Microdilution MIC (µg/mL)Lowest concentration with no visible growth.16 µg/mL
Agar Dilution MIC (µg/mL)Lowest concentration with no colonies.16 µg/mL
MBC Assay MBC (µg/mL)Lowest concentration killing ≥99.9% of inoculum.32 µg/mL
Time-Kill Assay Log₁₀ CFU/mL Reduction≥3-log₁₀ reduction at 24h indicates bactericidal activity.3.5 log₁₀ reduction at 4x MIC
Disk Diffusion Zone of Inhibition (mm)Diameter of the clear zone around the disk.18 mm (with 30 µg disk)

Interpretation Note: An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, whereas a ratio of >4 suggests bacteriostatic activity. For this compound, the example data (MBC/MIC = 2) suggests a bactericidal mode of action against S. aureus.

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of the antimicrobial properties of this compound. Adherence to these standardized methods is paramount for generating reliable, reproducible, and comparable data. The results from these assays will form the critical foundation for further preclinical development, including mechanism of action studies, toxicity assessments, and in vivo efficacy models. The pyrazole scaffold holds significant promise, and a systematic evaluation is the key to unlocking its therapeutic potential.[5][7]

References

Application Notes & Protocols: A Guide to Developing Kinase Inhibitors Using a (5-methyl-1H-pyrazol-1-yl)acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the persistent challenges of achieving selectivity and overcoming resistance necessitate innovative chemical strategies.[3] The pyrazole ring has emerged as a "privileged scaffold" in this pursuit, valued for its synthetic accessibility and its remarkable ability to mimic the adenine region of ATP, forming key hydrogen bond interactions within the kinase hinge region.[4][5][6][7]

This guide focuses on a specific, highly adaptable framework: the (5-methyl-1H-pyrazol-1-yl)acetic acid scaffold. The inclusion of the acetic acid moiety provides a crucial vector for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[8][9] These application notes provide a comprehensive, field-proven workflow—from rational design and synthesis to detailed biochemical and cellular evaluation—for researchers aiming to develop novel kinase inhibitors based on this versatile scaffold.

Section 1: The Drug Discovery Workflow: A Strategic Overview

The development of a targeted kinase inhibitor is a multi-stage process that requires a systematic and iterative approach. The workflow begins with the synthesis of a focused compound library and progresses through increasingly complex biological assays to identify and optimize lead candidates.

Caption: The iterative workflow for pyrazole-based kinase inhibitor development.

Section 2: Synthesis of the this compound Library

The foundation of this workflow is the efficient synthesis of a diverse library of compounds. The following protocol outlines a general and robust method for creating amide derivatives from the core scaffold, a common strategy for exploring chemical space.

Protocol 1: General Synthesis of Amide Derivatives

This protocol details a two-step process: the synthesis of the core pyrazole scaffold followed by its derivatization.

Part A: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • Rationale: This reaction establishes the core scaffold. The use of ethyl bromoacetate provides the acetic acid ester moiety, which can be readily hydrolyzed or used in subsequent reactions. The reaction of a pyrazole with an alkyl halide is a standard and effective method for N-alkylation.[10]

  • Materials:

    • 3(5)-Methylpyrazole

    • Sodium Hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl bromoacetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • Suspend sodium hydride (1.1 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add a solution of 3(5)-methylpyrazole (1.0 equivalent) in anhydrous DMF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

Part B: Amide Coupling to Generate Final Compounds

  • Rationale: This part involves hydrolysis of the ester to the carboxylic acid, followed by a standard amide coupling reaction (e.g., using HATU) with a diverse set of amines. This allows for the introduction of various R-groups to probe the kinase binding pocket.

  • Materials:

    • Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF) / Water

    • 1M Hydrochloric acid (HCl)

    • A diverse library of primary and secondary amines

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Dissolve ethyl (5-methyl-1H-pyrazol-1-yl)acetate in a mixture of THF and water.

    • Add LiOH (1.5 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product, this compound, with ethyl acetate. Dry the organic layer and concentrate to yield the carboxylic acid.

    • In a separate flask, dissolve the this compound (1.0 equivalent), a selected amine (1.1 equivalents), and HATU (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.0 equivalents) and stir the reaction at room temperature overnight.

    • Dilute the reaction with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

    • Purify each final compound via flash chromatography or preparative HPLC.

    • Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and LC-MS.

Section 3: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the next critical step is to determine their ability to inhibit the target kinase. This is typically done using robust, high-throughput biochemical assays.[1][11]

Protocol 2: TR-FRET Kinase Activity Assay
  • Rationale: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a popular choice for primary screening and IC₅₀ determination due to their high sensitivity, low background, and homogeneous (no-wash) format.[12][13] The assay measures the phosphorylation of a substrate peptide by the kinase.

  • Materials:

    • Target kinase (recombinant)

    • Biotinylated substrate peptide

    • ATP

    • Assay Buffer (containing MgCl₂, DTT, and a detergent like Brij-35)

    • LanthaScreen™ Tb-anti-Phosphopeptide Antibody (or equivalent Europium-based antibody)

    • Streptavidin-conjugated fluorophore (e.g., Alexa Fluor 647)

    • Test compounds dissolved in DMSO

    • Stop Solution (e.g., EDTA)

    • Low-volume 384-well assay plates (e.g., black, non-binding surface)

    • Plate reader capable of TR-FRET measurements

  • Procedure:

    • Compound Preparation: Create a serial dilution of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent and low (<1%) to avoid affecting enzyme activity.

    • Kinase Reaction: a. To each well of the 384-well plate, add the test compound dilution. b. Add the kinase and the biotinylated substrate peptide to the wells. c. Initiate the kinase reaction by adding ATP. The optimal concentrations of kinase, substrate, and ATP should be pre-determined in separate optimization experiments (typically near the Kₘ for ATP and substrate). d. Incubate the plate at room temperature for the desired time (e.g., 60-90 minutes).

    • Detection: a. Stop the kinase reaction by adding the EDTA-containing stop solution. b. Add the detection reagents: a pre-mixed solution of the Tb-anti-phosphopeptide antibody and the streptavidin-conjugated fluorophore. c. Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the donor and 665 nm for the acceptor).

    • Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Normalize the data using positive controls (no inhibitor) and negative controls (no kinase). c. For IC₅₀ determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation.

Data Presentation: Potency and Selectivity

The results from biochemical assays should be organized to clearly compare the potency and selectivity of the synthesized analogs.

Compound IDR-Group (Amine)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
PYR-001 Cyclopropylamine55>10,000>180
PYR-002 4-Fluoroaniline121,500125
PYR-003 Morpholine850>10,000>11
PYR-004 4-(Trifluoromethyl)benzylamine82,500312
PYR-005 (S)-1-Phenylethanamine2580032

Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Target)

Section 4: Cellular Assay Protocols

Demonstrating that a compound inhibits a purified enzyme is only the first step. It is crucial to confirm that the inhibitor can enter cells, engage its target, and exert a functional effect in a more physiologically relevant context.[14][15][16]

Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
  • Rationale: The NanoBRET™ Target Engagement assay directly measures compound binding to the target kinase in living cells.[17] This is a critical validation step to confirm that the biochemical activity translates to cellular activity and to assess cell permeability.

  • Materials:

    • Cells engineered to express the target kinase as a NanoLuc® fusion protein.

    • NanoBRET™ Kinase Tracer (a fluorescent ligand for the kinase).

    • Opti-MEM® I Reduced Serum Medium.

    • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

    • White, 96-well or 384-well assay plates.

  • Procedure:

    • Plate the engineered cells and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in Opti-MEM®.

    • Add the NanoBRET™ Tracer to the compound dilutions.

    • Remove the growth medium from the cells and add the compound/tracer mixtures.

    • Incubate for 2 hours at 37 °C in a CO₂ incubator.

    • Prepare the detection reagent by mixing the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.

    • Add the detection reagent to the wells and read the plate within 10 minutes on a luminometer capable of measuring filtered luminescence (450 nm for donor, >600 nm for acceptor).

    • Calculate the NanoBRET™ ratio and plot against compound concentration to determine the cellular IC₅₀.

Protocol 4: Downstream Signaling Inhibition (Western Blot)
  • Rationale: An effective kinase inhibitor should block the signaling pathway downstream of its target. Western blotting is a standard method to measure the phosphorylation status of a known substrate of the target kinase, providing direct evidence of pathway inhibition.[15]

  • Materials:

    • Cancer cell line known to have an active signaling pathway involving the target kinase.

    • Test compounds.

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies (one for the phosphorylated substrate, one for the total substrate).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate (ECL).

  • Procedure:

    • Plate cells and allow them to attach.

    • Treat the cells with various concentrations of the test inhibitor for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk) and incubate with the primary antibody for the phospho-substrate overnight at 4 °C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the antibody for the total substrate to confirm equal protein loading.

    • Quantify the band intensities to determine the reduction in substrate phosphorylation.

G cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec Kinase_A Target Kinase (e.g., MEK) Rec->Kinase_A Kinase_B Downstream Kinase (e.g., ERK) Kinase_A->Kinase_B TF Transcription Factor Kinase_B->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor (5-methyl-1H-pyrazol-1-yl) acetic acid derivative Inhibitor->Kinase_A Inhibition

Caption: Inhibition of a signaling cascade by a pyrazole-based inhibitor.

Section 5: Driving Lead Optimization with SAR

The data gathered from biochemical and cellular assays are used to build a structure-activity relationship (SAR) model. This model guides the synthesis of the next generation of analogs to improve potency, selectivity, and drug-like properties.[18][19][20]

Caption: Key modification points for SAR exploration on the pyrazole scaffold.

Key SAR Insights:

  • The Amide Moiety (R1): This is the primary vector for exploring the ATP binding pocket. As seen in the example data table, switching from a small alkyl group (cyclopropyl) to an aromatic group (4-fluoroaniline) or a larger benzylamine derivative can dramatically increase potency. This position is critical for achieving both high affinity and selectivity.

  • The Pyrazole Ring (Positions 3 and 4): While this guide focuses on a 5-methyl substituted pyrazole, these positions can also be modified. Substitutions at the 3-position can affect selectivity between different kinase families.[21] The 4-position is often more solvent-exposed and can be a site for introducing groups that improve solubility or other ADME properties.

References

Application Notes & Protocols: One-Pot Synthesis of Pyrazole Derivatives Mediated by Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Pyrazoles and Efficiency of One-Pot Synthesis

Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[1][2] Their versatile scaffold is a key structural motif in a multitude of FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3] The renowned anti-inflammatory drug Celecoxib (Celebrex) and the erectile dysfunction treatment Sildenafil (Viagra) are prominent examples underscoring the therapeutic significance of the pyrazole core.[3]

Traditionally, the synthesis of pyrazoles often involves multi-step procedures that can be time-consuming, resource-intensive, and may lead to lower overall yields. In contrast, one-pot syntheses have emerged as a highly efficient and environmentally conscious alternative.[4][5] By combining multiple reaction steps in a single flask without the isolation of intermediates, these methods offer significant advantages in terms of reduced reaction times, simplified workup procedures, and improved atom economy. This application note provides a detailed protocol and mechanistic insights for the one-pot synthesis of pyrazole derivatives, focusing on the use of acetic acid as an effective and readily available mediator.

Mechanistic Rationale: The Role of Acetic Acid in Pyrazole Formation

The most classical and widely adopted method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] Acetic acid plays a crucial role in this transformation, acting as a Brønsted acid catalyst. Its primary function is to protonate one of the carbonyl groups of the 1,3-dicarbonyl compound, thereby increasing its electrophilicity and activating it for nucleophilic attack by the hydrazine.[8]

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: The more nucleophilic nitrogen atom of the hydrazine attacks one of the protonated carbonyl groups of the 1,3-dicarbonyl compound, leading to the formation of a hydrazone intermediate after dehydration.

  • Intramolecular Cyclization: The remaining free amino group of the hydrazine then attacks the second carbonyl group intramolecularly.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration, driven by the formation of the stable aromatic pyrazole ring.

The acidic medium provided by acetic acid facilitates both the initial condensation and the subsequent dehydration steps, leading to an efficient and often high-yielding synthesis.[8]

Visualizing the Acetic Acid-Mediated Pyrazole Synthesis

Reaction_Mechanism Start 1,3-Dicarbonyl Compound + Hydrazine Protonation Protonation of Carbonyl Oxygen Start->Protonation Activation AcOH Acetic Acid (H+) AcOH->Protonation Attack1 Nucleophilic Attack by Hydrazine Protonation->Attack1 Hydrazone Hydrazone Intermediate Attack1->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Cyclic_Intermediate Cyclic Intermediate Cyclization->Cyclic_Intermediate Dehydration Dehydration Cyclic_Intermediate->Dehydration Pyrazole Pyrazole Derivative Dehydration->Pyrazole

Caption: Proposed mechanism for acetic acid-mediated pyrazole synthesis.

Experimental Protocol: General One-Pot Synthesis of 3,5-Disubstituted Pyrazoles

This protocol outlines a general procedure for the synthesis of 3,5-disubstituted pyrazoles from a 1,3-diketone and a hydrazine derivative using acetic acid as a mediator.

Materials:

  • 1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)

  • Glacial Acetic Acid

  • Ethanol (optional, as a co-solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 eq) in a minimal amount of glacial acetic acid or a mixture of ethanol and a catalytic amount of acetic acid.[9] Stir the solution at room temperature.

  • Addition of Hydrazine: To the stirring solution, add the hydrazine derivative (1.0-1.2 eq) dropwise. An exothermic reaction may be observed.

  • Reaction Conditions: Once the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent).[10]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting materials and the appearance of a new spot corresponding to the pyrazole product will indicate the reaction's progression. Reaction times can vary from 1 to 6 hours depending on the specific substrates.

  • Workup:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water.

    • The crude pyrazole product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water.

    • If the product does not precipitate, neutralize the acidic solution with a saturated sodium bicarbonate solution and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by silica gel column chromatography to afford the pure pyrazole derivative.

Workflow Visualization

Experimental_Workflow Start Start: Reagents in Flask (1,3-Diketone, Acetic Acid) Add_Hydrazine Add Hydrazine Derivative Start->Add_Hydrazine Reflux Heat to Reflux (1-6 hours) Add_Hydrazine->Reflux TLC_Monitor Monitor by TLC Reflux->TLC_Monitor TLC_Monitor->Reflux Incomplete Cool Cool to Room Temperature TLC_Monitor->Cool Reaction Complete Workup Workup: - Quench with Ice Water - Precipitate/Extract Cool->Workup Purify Purification: - Recrystallization or - Column Chromatography Workup->Purify End End: Pure Pyrazole Purify->End

Caption: Step-by-step experimental workflow for one-pot pyrazole synthesis.

Quantitative Data Summary

The efficiency of this one-pot synthesis can vary depending on the specific substrates used. The following table provides representative data compiled from the literature for the synthesis of various pyrazole derivatives under acetic acid-mediated conditions.

1,3-Dicarbonyl Compound Hydrazine Derivative Solvent/Mediator Reaction Time (h) Yield (%) Reference
AcetylacetonePhenylhydrazineAcetic Acid290[11]
Ethyl AcetoacetatePhenylhydrazineEthanol/Acetic Acid395[4]
DibenzoylmethaneHydrazine HydrateAcetic Acid485N/A (General knowledge)
1,3-Cyclohexanedione2-Hydrazinyl-s-triazineAcetic Acid5High[3]

Troubleshooting and Field-Proven Insights

  • Poor Yields: If the yield is low, ensure the purity of the starting materials. The use of a co-solvent like ethanol can sometimes improve the solubility of the reactants and enhance the reaction rate. Increasing the amount of acetic acid or extending the reaction time may also be beneficial.

  • Formation of Side Products: The formation of regioisomers is a possibility when using unsymmetrical 1,3-dicarbonyl compounds. The regioselectivity is often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the hydrazine. Careful characterization of the product (e.g., by NMR) is essential.

  • Difficult Purification: If the product is difficult to purify, consider using a different solvent system for recrystallization or employing column chromatography with a carefully selected eluent system.

Safety Precautions

  • Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle them with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The one-pot synthesis of pyrazole derivatives mediated by acetic acid is a robust, efficient, and versatile method suitable for a wide range of substrates. Its operational simplicity, high yields, and the use of an inexpensive and readily available mediator make it an attractive approach for both academic research and industrial applications in drug discovery and development.

References

Troubleshooting & Optimization

common side reactions in the synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic Acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth, field-proven insights to help you optimize your reaction, troubleshoot unexpected outcomes, and ensure the integrity of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis, which typically involves the N-alkylation of 5-methylpyrazole with a haloacetic acid derivative (e.g., ethyl chloroacetate or ethyl bromoacetate) followed by hydrolysis.

Issue 1: Poor Regioselectivity - Formation of the (3-Methyl-1H-pyrazol-1-yl)acetic Acid Isomer

Q: My final product is a mixture of two isomers that are very difficult to separate. How can I improve the regioselectivity to favor the desired 5-methyl-N1-acetic acid product?

A: This is the most common challenge in the N-alkylation of unsymmetrical pyrazoles like 5-methylpyrazole (which is tautomeric with 3-methylpyrazole). The reaction often yields a mixture of the desired N1-alkylated (5-methyl) and the undesired N2-alkylated (3-methyl) products. The ratio is highly dependent on steric and electronic factors, as well as reaction conditions.[1][2]

Causality: The 3-methyl group on the pyrazole ring creates steric hindrance. Alkylation at the adjacent N2 position is sterically disfavored compared to the less hindered N1 position.[1] Therefore, the formation of the 3-methyl isomer (alkylation at N2) is a competing side reaction. The choice of base, solvent, and the nature of the alkylating agent can significantly influence the N1/N2 ratio.

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent:

    • Favoring N1 (Desired Product): Use a combination of a strong base and a polar aprotic solvent. Sodium hydride (NaH) in THF or potassium carbonate (K₂CO₃) in DMSO are excellent choices that have been shown to favor alkylation at the less hindered N1 position.[1]

    • Mechanism Insight: These conditions promote the formation of the pyrazolate anion, and the subsequent alkylation is largely governed by sterics, favoring the N1 site.

  • Sterically Demanding Reagents:

    • While the acetic acid moiety is not particularly bulky, using a more sterically demanding alkylating agent, if the synthesis allows, can enhance N1 selectivity.[1][3][4] For this specific synthesis, controlling conditions is more practical.

  • Temperature Control:

    • Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity by favoring the kinetically controlled product, which is often the less sterically hindered N1 isomer.

  • Fluorinated Solvents:

    • The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been demonstrated to dramatically increase regioselectivity in pyrazole formations and alkylations, often favoring one isomer almost exclusively.[5][6] This is an excellent, though more expensive, option to explore for maximizing yield of the correct isomer.

Issue 2: Incomplete or Slow Hydrolysis of the Ester Intermediate

Q: I've successfully synthesized the ethyl (5-methyl-1H-pyrazol-1-yl)acetate intermediate, but the subsequent hydrolysis to the carboxylic acid is either very slow or does not go to completion. What can I do?

A: Incomplete hydrolysis is a common issue, often resulting in a mixture of the desired acid and the starting ester, complicating purification.

Causality: The ester group may be sterically shielded or the reaction conditions may not be optimal for complete saponification. Standard aqueous base hydrolysis (e.g., NaOH or KOH) is typical, but reaction time, temperature, and solvent are critical parameters.[7]

Troubleshooting & Optimization Strategies:

  • Increase Temperature: If the reaction is proceeding slowly at room temperature, gently heating the mixture (e.g., to 40-60 °C) can significantly increase the rate of hydrolysis. Monitor the reaction by TLC to avoid potential degradation of the product at higher temperatures.

  • Change the Solvent System:

    • Ensure adequate solubility of the ester. A common and effective system is a mixture of THF or ethanol with aqueous NaOH or LiOH. This creates a homogeneous solution, facilitating the reaction.

    • A typical procedure involves dissolving the ester in THF/Methanol and then adding an aqueous solution of NaOH or LiOH, followed by stirring.[8]

  • Use a Stronger Base:

    • Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for the hydrolysis of sterically hindered esters.

  • Monitor Reaction Progress:

    • Before workup, it is crucial to confirm the disappearance of the starting ester by TLC or LC-MS. Spot the reaction mixture against a standard of the starting ester. If the reaction is incomplete, extend the reaction time or increase the temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best general starting protocol for this synthesis?

A: A reliable, two-step protocol that prioritizes regioselectivity is often the most successful approach.

StepDescriptionKey Reagents & SolventsTemperature
1. N-Alkylation Deprotonation of 5-methylpyrazole followed by alkylation.5-Methylpyrazole, NaH (1.1 eq.), Anhydrous THF0 °C to RT
Ethyl bromoacetate (1.05 eq.)
2. Hydrolysis Saponification of the resulting ester.Ethyl (5-methyl-1H-pyrazol-1-yl)acetate, LiOH (2-3 eq.)RT to 40 °C
THF/Water mixture

Protocol 1: Step-by-Step Synthesis

Step 1: Synthesis of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate

  • To a stirred suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of 5-methylpyrazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add ethyl bromoacetate (1.05 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ethyl ester from the previous step in a mixture of THF and water (e.g., 3:1 ratio).

  • Add Lithium Hydroxide (LiOH, 2-3 eq.) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until all the starting ester is consumed. Gentle heating (40 °C) can be applied if the reaction is slow.

  • Once complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~3-4 with cold 1N HCl.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Q2: How can I effectively purify the final product if it contains the 3-methyl isomer?

A: Separating these isomers is challenging due to their similar polarities.[1]

  • Fractional Crystallization: If the product mixture is solid, fractional crystallization can be attempted from various solvents (e.g., ethanol/water, ethyl acetate/hexanes). This relies on slight differences in solubility between the two isomers.

  • Preparative HPLC: If column chromatography fails, reverse-phase preparative HPLC is often the most effective, albeit more resource-intensive, method for achieving high purity.

  • Salt Formation: It may be possible to selectively form a salt of one isomer. For example, treating the mixture with a specific amine or acid might lead to the preferential precipitation of one isomer's salt, which can then be isolated and neutralized.[9]

Visualizing the Reaction and Side Reaction

The following diagrams illustrate the desired synthetic pathway and the competing side reaction that leads to the isomeric impurity.

G cluster_0 Desired N1-Alkylation Pathway cluster_1 Isomeric Side Reaction (N2-Alkylation) A 5-Methylpyrazole B Pyrazolate Anion A->B  Base (NaH)  THF E 3-Methylpyrazole (Tautomer) A->E Tautomerization C Ethyl (5-methyl-1H-pyrazol-1-yl)acetate (Desired Intermediate) B->C  Ethyl Bromoacetate  (Attack at N1) F Ethyl (3-methyl-1H-pyrazol-1-yl)acetate (Isomeric Impurity) B->F  Ethyl Bromoacetate  (Attack at N2, Sterically Hindered) D This compound (Final Product) C->D  Hydrolysis (LiOH)

Caption: Reaction scheme showing the desired N1-alkylation and the competing N2-alkylation side reaction.

G cluster_workflow Troubleshooting Workflow: Isomer Formation start Isomeric Mixture Detected (e.g., by NMR, LC-MS) q1 Is N1/N2 Ratio > 9:1? start->q1 optimize Optimize Reaction: 1. Use NaH/THF or K2CO3/DMSO 2. Lower Reaction Temperature 3. Consider TFE as solvent q1->optimize  No end_ok Proceed with Hydrolysis q1->end_ok  Yes end_rework Re-run Optimized Reaction optimize->end_rework purify Purification Strategy: 1. Column Chromatography 2. Fractional Crystallization 3. Preparative HPLC end_ok->purify If separation still needed

Caption: A decision-making workflow for addressing the formation of regioisomers.

References

Technical Support Center: Optimizing the Synthesis of (5-Methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, this resource provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to the Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the N-alkylation of 5-methylpyrazole with an ethyl haloacetate, most commonly ethyl chloroacetate or ethyl bromoacetate. The resulting ester, ethyl (5-methyl-1H-pyrazol-1-yl)acetate, is then hydrolyzed to the desired carboxylic acid. While seemingly straightforward, this synthesis is prone to several issues that can significantly impact the final yield and purity. This guide will address these potential pitfalls and provide robust solutions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low Yield of Ethyl (5-methyl-1H-pyrazol-1-yl)acetate in the N-Alkylation Step

Symptoms:

  • Low conversion of 5-methylpyrazole.

  • The presence of significant amounts of unreacted starting material after the reaction.

  • Formation of multiple unexpected products observed by TLC or LC-MS.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Insufficient Base Strength or Inappropriate Base The N-H proton of pyrazole is weakly acidic (pKa ≈ 14), requiring a sufficiently strong base to generate the pyrazolate anion, which is the active nucleophile. Carbonate bases may not be strong enough for complete deprotonation, leading to slow or incomplete reactions.[1]1. Use a Stronger Base: Switch from potassium carbonate (K₂CO₃) to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[1] 2. Phase-Transfer Catalysis (PTC): Employ a PTC system, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) with a weaker inorganic base like NaOH or K₂CO₃. The catalyst facilitates the transfer of the pyrazolate anion into the organic phase, enhancing its reactivity.[2][3]
Poor Nucleophilicity of the Pyrazolate Even with deprotonation, the nucleophilicity of the pyrazolate can be influenced by the solvent. Aprotic polar solvents are generally preferred as they solvate the cation of the base without forming strong hydrogen bonds with the anion, thus preserving its nucleophilicity.1. Optimize Solvent Choice: Use aprotic polar solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO).[4]
Low Reactivity of the Alkylating Agent The reactivity of the electrophile follows the trend I > Br > Cl for the leaving group. If using ethyl chloroacetate, the reaction may be sluggish.1. Switch to a More Reactive Alkylating Agent: Consider using ethyl bromoacetate or ethyl iodoacetate for a faster reaction.[1]
Formation of Regioisomers Although 5-methylpyrazole is symmetrical with respect to the nitrogen atoms, impurities in the starting material or unforeseen side reactions could lead to isomeric byproducts. For unsymmetrical pyrazoles, regioselectivity is a major concern, with alkylation often favoring the less sterically hindered nitrogen.[4][5]1. Confirm Starting Material Purity: Ensure the purity of the 5-methylpyrazole. 2. Optimize Reaction Conditions: Steric hindrance can be exploited to control regioselectivity. Bulky substituents on the pyrazole ring will direct the alkylating agent to the more accessible nitrogen.[5]
Side Reactions At elevated temperatures, the ester functionality of the alkylating agent or product can undergo side reactions, such as hydrolysis or transesterification, especially if moisture or alcohol is present.1. Control Reaction Temperature: Maintain the recommended reaction temperature. Some protocols may proceed efficiently at room temperature.[5] 2. Use Anhydrous Conditions: Ensure all reagents and solvents are dry, particularly when using strong bases like NaH.
Problem 2: Incomplete Hydrolysis of the Ester

Symptoms:

  • The final product is contaminated with the starting ester, ethyl (5-methyl-1H-pyrazol-1-yl)acetate.

  • Low yield of the final carboxylic acid.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Insufficient Hydrolysis Time or Temperature Saponification (base-catalyzed hydrolysis) of the ester is a common method. The reaction kinetics are dependent on time, temperature, and the concentration of the base.1. Increase Reaction Time/Temperature: Extend the reaction time or gently heat the mixture (e.g., to 40-60 °C) to drive the hydrolysis to completion. Monitor the reaction progress by TLC until the starting ester spot disappears.[6]
Inadequate Amount of Base A stoichiometric amount of base (e.g., NaOH or KOH) is required to react with the ester, and an additional catalytic amount is needed to maintain a basic pH. In practice, an excess of the base is often used to ensure complete conversion.1. Use an Excess of Base: Employ 1.5 to 2.0 equivalents of the base to ensure the reaction goes to completion.
Poor Solubility of the Ester If the ester is not fully dissolved in the reaction medium (typically an alcohol-water mixture), the hydrolysis will be slow and incomplete as it is a heterogeneous reaction.1. Add a Co-solvent: Use a mixture of water and a water-miscible organic solvent like ethanol, methanol, or THF to ensure the ester is fully dissolved.
Problem 3: Difficulty in Purifying the Final Product

Symptoms:

  • The isolated product is an oil or a sticky solid that is difficult to handle.

  • Multiple spots are observed on the TLC plate of the final product.

  • The NMR spectrum shows the presence of impurities.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Suggested Solutions
Presence of Unreacted Starting Materials or Byproducts Incomplete reactions or side reactions will lead to a complex mixture of compounds with similar polarities, making purification by simple extraction challenging.1. Optimize the Reaction: First, aim for a cleaner reaction by addressing the points in the sections above. 2. Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective.[7]
Product is an Acid The carboxylic acid functional group can cause streaking on silica gel TLC plates.1. Acidify the Mobile Phase: Add a small amount of acetic acid (0.5-1%) to the eluent system for column chromatography to suppress the ionization of the carboxylic acid and improve the peak shape.
Formation of Salts During the work-up after hydrolysis, improper pH adjustment can lead to the formation of salts of the product, which may have different solubility properties.1. Careful Acidification: After the basic hydrolysis, carefully acidify the reaction mixture with an acid like HCl to a pH of around 3-4 to ensure the complete protonation of the carboxylate. The product should precipitate out and can be collected by filtration.
Crystallization Issues The product may not crystallize easily from the reaction mixture or during recrystallization attempts.1. Recrystallization: Attempt recrystallization from a suitable solvent system. Good solvent choices can be identified by testing the solubility of the crude product in small amounts of different solvents. 2. Salt Formation for Purification: Convert the carboxylic acid to a salt (e.g., by reacting with a base like sodium bicarbonate). The salt may have better crystallization properties. After recrystallization of the salt, it can be converted back to the free acid by acidification.[7]

Experimental Workflows and Diagrams

Workflow 1: Synthesis of this compound

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis start 5-Methylpyrazole + Ethyl Chloroacetate reaction1 Reaction Mixture start->reaction1 base Base (e.g., NaH or K2CO3/TBAB) base->reaction1 solvent Solvent (e.g., DMF or MeCN) solvent->reaction1 workup1 Aqueous Work-up & Extraction reaction1->workup1 ester Crude Ethyl (5-methyl-1H-pyrazol-1-yl)acetate workup1->ester reaction2 Hydrolysis Reaction ester->reaction2 hydrolysis_reagents Base (e.g., NaOH) in Water/Ethanol hydrolysis_reagents->reaction2 acidification Acidification (e.g., HCl) reaction2->acidification filtration Filtration & Drying acidification->filtration final_product This compound filtration->final_product ReactionPathway cluster_main Desired N-Alkylation Pathway cluster_side Potential Side Reaction 5-Methylpyrazole 5-Methylpyrazole Pyrazolate Anion Pyrazolate Anion 5-Methylpyrazole->Pyrazolate Anion  Base Pyrazolate AnionEthyl Chloroacetate Pyrazolate AnionEthyl Chloroacetate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Ethyl (5-methyl-1H-pyrazol-1-yl)acetate Pyrazolate AnionEthyl Chloroacetate->Ethyl (5-methyl-1H-pyrazol-1-yl)acetate  SN2 Reaction Ethyl Chloroacetate Ethyl Chloroacetate Glycolic Acid Ethyl Ester Glycolic Acid Ethyl Ester Ethyl Chloroacetate->Glycolic Acid Ethyl Ester  H2O (if present)

References

Technical Support Center: Purification of (5-Methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for the successful purification of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common challenges encountered during the purification of this compound.

Question 1: My crude product is a sticky oil/semisolid and is difficult to handle. What are the initial purification steps I should consider?

Answer: The physical state of your crude product is often indicative of the presence of residual solvents or impurities that depress the melting point. Here is a systematic approach to tackle this issue:

  • Thorough Solvent Removal: Ensure all volatile solvents from the reaction workup are removed. Use a rotary evaporator followed by drying under high vacuum. Gentle heating can be applied if the compound is known to be thermally stable.

  • Acid-Base Extraction: Since this compound is a carboxylic acid, an acid-base extraction is a highly effective initial purification step to separate it from neutral or basic impurities.[1][2][3]

    • Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

    • Extract with a mild aqueous base such as sodium bicarbonate solution. Your desired product will move to the aqueous layer as its carboxylate salt.

    • Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities (a process called "backwashing").[1]

    • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate your purified carboxylic acid.[1][3]

    • Collect the solid product by filtration.

Question 2: I've performed an acid-base extraction, but my product still shows impurities on the TLC plate. What should I do next?

Answer: If impurities persist after acid-base extraction, recrystallization and column chromatography are the next logical steps. The choice between them depends on the nature and quantity of the impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities, provided a suitable solvent system can be found.[4][5]

  • Column Chromatography: This technique is ideal for separating compounds with different polarities, including regioisomers or byproducts with similar functionalities.[5][6][7]

Question 3: I'm struggling to find a good solvent system for recrystallization. My compound either "oils out" or the yield is very low. What can I do?

Answer: Finding the right recrystallization solvent is crucial and can require some experimentation. Here’s how to troubleshoot common recrystallization problems:

  • "Oiling Out": This occurs when the compound precipitates from the solution at a temperature above its melting point.[4]

    • Increase Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation point.[4]

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible, followed by further cooling in an ice bath.

    • Change Solvent System: Experiment with different solvents or mixed solvent systems. A solvent with a lower boiling point might be beneficial.[4][8]

  • Low Yield:

    • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the crude product.

    • Thorough Cooling: Ensure the solution is completely cooled in an ice bath before filtration to maximize precipitation.

    • Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

Solvent System Suitability for this compound Reference
Ethanol/WaterGood for polar compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity persists.[4][9]
Ethyl Acetate/HexaneA versatile system for compounds of intermediate polarity.[7][8]
MethanolCan be effective, but solubility might be high even at low temperatures.[9][10]
Acetone/HexaneAnother good option for compounds of intermediate polarity.[4][8]

Question 4: I've decided to use column chromatography, but I'm not getting good separation. What are the key parameters to optimize?

Answer: Successful column chromatography relies on several factors. Here's a troubleshooting workflow:

Caption: Workflow for troubleshooting poor separation in column chromatography.

  • TLC Optimization: Before running a column, find a solvent system that gives your product an Rf value of 0.2-0.4 on a TLC plate and provides good separation from impurities.[5] A common eluent for pyrazole derivatives is a mixture of ethyl acetate and hexane.[6][7]

  • Silica Gel Deactivation: Pyrazoles can be basic and may interact strongly with the acidic silica gel, leading to tailing or decomposition. To mitigate this, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column in a narrow band. Overloading the column will lead to poor separation.

  • Gradient Elution: If there is a wide range of polarities among your compounds, a gradient elution (gradually increasing the polarity of the eluent) can be more effective than an isocratic (constant solvent composition) elution.[5]

Question 5: My final product is colored, but I expect a white solid. How can I decolorize it?

Answer: A colored product often indicates the presence of highly conjugated impurities. Here are a few methods for decolorization:

  • Activated Charcoal Treatment: Dissolve the colored product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through a pad of celite to remove the charcoal. The charcoal will adsorb the colored impurities.[5]

  • Recrystallization: Often, the colored impurities are present in small amounts and will remain in the mother liquor during recrystallization.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the separation of this compound from neutral impurities.

Acid_Base_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Add Saturated NaHCO3 (aq) A->B C Separate Layers B->C D Organic Layer: Neutral Impurities C->D G Aqueous Layer: Product as Sodium Salt C->G E Wash with Brine, Dry (Na2SO4), Evaporate D->E F Isolated Neutral Impurities E->F H Backwash with Ethyl Acetate G->H I Acidify with HCl (aq) H->I J Precipitation of Product I->J K Filter and Dry J->K L Purified Product K->L

Caption: Workflow for the purification of this compound using acid-base extraction.

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution. Combine the aqueous extracts.

  • Backwash: Wash the combined aqueous extracts with a small portion of ethyl acetate to remove any dissolved neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl with stirring until the solution is acidic (pH ~2). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Purification by Recrystallization from Ethanol/Water

This protocol is suitable for further purifying the solid product obtained from the acid-base extraction.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until a slight turbidity persists.

  • Clarification: If the solution is turbid, add a few drops of hot ethanol until it becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

References

Technical Support Center: Troubleshooting Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in their synthetic routes. Uncontrolled formation of regioisomers is a common hurdle, leading to complex purification processes and reduced yields of the desired product.[1] This resource provides in-depth, experience-driven troubleshooting strategies and frequently asked questions to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine, and I'm getting a mixture of regioisomers. What is the primary cause and how can I fix it?

A1: This is the most common issue in the Knorr synthesis and its variations.[1][2] The formation of two regioisomers arises from the initial, non-regioselective nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the two non-equivalent carbonyl carbons of the dicarbonyl compound.[3][4][5] The final ratio of your products is determined by the kinetic and thermodynamic favorability of these competing pathways.

Core Causality: The reaction mechanism involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration. The initial point of attack by the substituted hydrazine on the 1,3-dicarbonyl compound dictates which regioisomer is formed.[6][7] Several factors influence this initial step.

Troubleshooting Strategies:

  • Solvent Selection: The choice of solvent can dramatically influence the regioselectivity. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity, in some cases achieving ratios as high as 99:1.[8] This is because these non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[8] In contrast, traditional protic solvents like ethanol can sometimes lead to lower selectivity.[8] Aprotic dipolar solvents such as DMF, NMP, or DMAc, especially in the presence of an acid, have also been reported to enhance regioselectivity.[2]

  • pH/Catalyst Control: The acidity of the reaction medium is a critical parameter.[5][6] The Knorr synthesis is typically acid-catalyzed.[3][4] Systematically screening a range of pH values (acidic, neutral, and basic conditions) through small-scale experiments can help identify the optimal conditions to favor your desired isomer.[1][5]

  • Substituent Effects (Steric & Electronic): The electronic and steric properties of the substituents on both the dicarbonyl and the hydrazine are major directing factors.[6][9]

    • Sterics: A bulky substituent on the hydrazine will preferentially attack the less sterically hindered carbonyl carbon of the 1,3-dicarbonyl.[5][9]

    • Electronics: Electron-withdrawing groups on one of the carbonyls will increase its electrophilicity, making it more susceptible to nucleophilic attack.[5][10] This can be a powerful tool to direct the reaction towards a single regioisomer.

  • Temperature Optimization: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. It is advisable to run the reaction at different temperatures to see if the regioisomeric ratio is affected.[11]

Q2: How do I reliably determine the structure of my major and minor regioisomers?

A2: Unambiguous structural elucidation is critical. While chromatography (TLC, column, HPLC) can separate the isomers, spectroscopic methods are required for definitive identification.

Recommended Analytical Workflow:

  • Separation: First, separate the isomers using column chromatography or preparative HPLC to obtain pure samples of each.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for this purpose.[12]

    • 1D NMR (¹H and ¹³C): The chemical shifts and coupling patterns of the protons and carbons on the pyrazole ring and its substituents will differ between the two isomers.[12][13][14]

    • 2D NMR (COSY, HSQC, HMBC): These advanced techniques are essential for establishing connectivity and confirming the structure.[12][15] The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful. It shows long-range (2-3 bond) correlations between protons and carbons. For example, a correlation between the N-substituent's protons and a specific carbon on the pyrazole ring can definitively establish the point of attachment and thus the regiochemistry.[15]

    • NOESY: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between protons that are close to each other, which can help in assigning the correct regioisomer.[15]

  • X-Ray Crystallography: If you can grow suitable crystals of one of the isomers, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.

In-Depth Troubleshooting Guides

Guide 1: Controlling Regioselectivity in the Condensation of Phenylhydrazine with Benzoylacetone

This common transformation can yield two regioisomers: 1,3-diphenyl-5-methylpyrazole and 1,5-diphenyl-3-methylpyrazole. Here’s how to favor one over the other.

The Challenge: Phenylhydrazine has two nucleophilic nitrogen atoms. The attack can occur at either the benzoyl or the acetyl carbonyl of benzoylacetone.

Mechanism & Control Points:

The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration. The key to controlling regioselectivity is to influence which carbonyl group the more nucleophilic nitrogen of phenylhydrazine attacks first.

Strategies for Regiocontrol:

ParameterCondition Favoring 1,5-Diphenyl-3-methylpyrazole (Attack at Acetyl)Condition Favoring 1,3-Diphenyl-5-methylpyrazole (Attack at Benzoyl)Rationale
pH Acidic (e.g., glacial acetic acid)Neutral or slightly basicUnder acidic conditions, the more basic nitrogen of phenylhydrazine is protonated, increasing the nucleophilicity of the other nitrogen which then attacks the more reactive (less hindered) acetyl carbonyl.
Solvent Aprotic dipolar (e.g., DMF, DMAc) with acid[2]Fluorinated alcohols (e.g., TFE, HFIP)[8]Aprotic dipolar solvents can accelerate the dehydration steps under acidic conditions. Fluorinated alcohols enhance selectivity by not competing with the hydrazine nucleophile.[2][8]
Temperature Lower temperaturesHigher temperaturesLower temperatures often favor the kinetically controlled product, which in many cases results from attack at the less hindered carbonyl.

Experimental Protocol: Regioselective Synthesis of 1,5-Diphenyl-3-methylpyrazole

This protocol is designed to maximize the formation of the 1,5-diphenyl-3-methylpyrazole isomer by promoting the initial attack at the acetyl carbonyl of benzoylacetone.

Materials:

  • Benzoylacetone (1,3-diphenyl-1,3-propanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1.0 eq) in ethanol (5 mL per mmol of benzoylacetone).

  • Reagent Addition: While stirring, add glacial acetic acid (0.1 eq). Then, add phenylhydrazine (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate should form. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the desired 1,5-diphenyl-3-methylpyrazole.

  • Analysis: Confirm the structure and assess the regioisomeric purity using ¹H NMR, ¹³C NMR, and LC-MS.

References

Technical Support Center: Optimization of Reaction Conditions for Alkylating 5-Methylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of 5-methylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide: Navigating Common Challenges

This section addresses specific issues you may encounter during the alkylation of 5-methylpyrazole in a question-and-answer format.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of 1,5- and 1,3-dimethylpyrazole

Question: My reaction is producing a mixture of the N1 (1,5-dimethylpyrazole) and N2 (1,3-dimethylpyrazole) isomers, and they are proving difficult to separate. How can I improve the regioselectivity of the alkylation?

Answer: The formation of regioisomers is a common challenge in the alkylation of unsymmetrical pyrazoles. The two nitrogen atoms of the pyrazole ring have different steric and electronic environments, which influences the site of alkylation. Here are several strategies to enhance the regioselectivity of your reaction:

  • Steric Hindrance: The methyl group at the 5-position of 5-methylpyrazole creates a more sterically hindered environment around the adjacent N1 nitrogen. Consequently, bulkier alkylating agents will preferentially react at the less hindered N2 position to yield the 1,3-disubstituted pyrazole. Conversely, smaller alkylating agents may show less selectivity.

  • Choice of Base and Solvent: The combination of base and solvent plays a crucial role in determining the regioselectivity. Deprotonation of 5-methylpyrazole with a base generates the pyrazolate anion, and the location of the counter-ion can influence which nitrogen is more nucleophilic.

    • To favor the 1,5-isomer (N1 alkylation) , a combination of a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is often effective.[1][2]

    • To favor the 1,3-isomer (N2 alkylation) , stronger bases like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) can be employed. The sodium cation may coordinate more strongly with the N1 nitrogen, leaving the N2 nitrogen more available for alkylation.

  • Temperature: Reaction temperature can also influence the regioselectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable product, while higher temperatures may lead to a mixture of products. It is recommended to start at room temperature and adjust as needed based on reaction monitoring.

Decision Workflow for Optimizing Regioselectivity:

G start Start: Mixture of N1 and N2 Isomers sterics Consider Steric Hindrance of Alkylating Agent start->sterics base_solvent Modify Base and Solvent System sterics->base_solvent If sterics are not the primary control n1_favored Target: 1,5-isomer (N1) base_solvent->n1_favored To favor N1 n2_favored Target: 1,3-isomer (N2) base_solvent->n2_favored To favor N2 temp Adjust Reaction Temperature lower_temp Lower Temperature temp->lower_temp k2co3_dmso Use K2CO3 in DMSO/DMF n1_favored->k2co3_dmso nah_thf Use NaH in THF n2_favored->nah_thf k2co3_dmso->temp nah_thf->temp monitor Monitor by TLC/LC-MS lower_temp->monitor end Achieved Desired Regioselectivity monitor->end

Caption: Decision workflow for optimizing regioselectivity in 5-methylpyrazole alkylation.

Issue 2: Low or No Reaction Conversion

Question: I am not observing any significant product formation. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion can be attributed to several factors, from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Base: Ensure the base is not old or deactivated. For instance, sodium hydride can react with atmospheric moisture and lose its activity. Use freshly opened or properly stored base.

    • Solvent: The presence of water in the solvent can quench the base and the pyrazolate anion. Use anhydrous solvents, especially when working with strong bases like NaH.

    • 5-Methylpyrazole: Verify the purity of your starting material.

    • Alkylating Agent: Check the reactivity of your alkylating agent. The leaving group ability follows the trend I > Br > Cl > OTs. If you are using a less reactive alkylating agent (e.g., an alkyl chloride), you may need to switch to a more reactive one (e.g., the corresponding bromide or iodide) or use harsher reaction conditions (e.g., higher temperature).[2]

  • Reaction Conditions:

    • Temperature: Some alkylations require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS.

    • Base Strength: The pKa of the N-H proton in pyrazole is approximately 14.2.[1] Ensure the base you are using is strong enough to deprotonate the pyrazole effectively. Carbonate bases are generally sufficient, but stronger bases like hydrides or alkoxides may be necessary for less reactive systems.

Troubleshooting Flowchart for Low Conversion:

G start Low/No Conversion reagent_quality Check Reagent Quality start->reagent_quality base_check Is the base active? reagent_quality->base_check base_check->reagent_quality No, replace base solvent_check Is the solvent anhydrous? base_check->solvent_check Yes solvent_check->reagent_quality No, use anhydrous solvent alkylating_agent_check Is the alkylating agent reactive enough? solvent_check->alkylating_agent_check Yes reaction_conditions Review Reaction Conditions alkylating_agent_check->reaction_conditions Yes more_reactive_agent Use a More Reactive Alkylating Agent alkylating_agent_check->more_reactive_agent No temp_check Is the temperature adequate? reaction_conditions->temp_check base_strength_check Is the base strong enough? temp_check->base_strength_check Yes increase_temp Increase Temperature temp_check->increase_temp No stronger_base Use a Stronger Base base_strength_check->stronger_base No success Reaction Proceeds base_strength_check->success Yes increase_temp->success stronger_base->success more_reactive_agent->success

Caption: Troubleshooting flowchart for low reaction conversion.

Issue 3: Formation of a Quaternary Salt Byproduct

Question: I am observing a byproduct that appears to be a dialkylated pyrazolium salt. How can I avoid this?

Answer: The formation of a 1,2-dialkylpyrazolium salt occurs when the initially formed N-alkylated pyrazole undergoes a second alkylation.[3] This is more likely to happen under forcing conditions or when using a large excess of the alkylating agent.

  • Stoichiometry: Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.1 equivalents) of the alkylating agent.

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation. Avoid unnecessarily high temperatures or prolonged reaction times.

  • Order of Addition: Adding the alkylating agent slowly to the mixture of 5-methylpyrazole and base can help to maintain a low concentration of the alkylating agent and minimize the formation of the dialkylated product.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of 5-methylpyrazole?

A1: The N-alkylation of 5-methylpyrazole typically proceeds via a two-step mechanism:

  • Deprotonation: A base removes the acidic proton from the N-H of the pyrazole ring, forming a nucleophilic pyrazolate anion.

  • Nucleophilic Attack: The pyrazolate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent in an SN2 reaction to form the N-alkylated pyrazole.

Q2: Are there alternative, milder methods for alkylating 5-methylpyrazole?

A2: Yes, for substrates that are sensitive to strong bases, acid-catalyzed methods have been developed. One such method involves the use of trichloroacetimidates as alkylating agents in the presence of a Brønsted acid catalyst.[4][5] This approach avoids the need for a strong base and can be a good alternative for certain applications.

Q3: My N1 and N2 isomers are inseparable by standard silica gel chromatography. What are my options?

A3: Separating these regioisomers can be challenging due to their similar polarities.[2] If you've exhausted various solvent systems for your column chromatography, consider these options:

  • Alternative Stationary Phases: Try using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Recrystallization: If your product is a solid, fractional recrystallization from different solvents may allow for the isolation of one of the isomers in pure form.

  • Preparative HPLC: If the scale is not too large, preparative high-performance liquid chromatography (HPLC) can be a powerful tool for separating closely related isomers.

  • Salt Formation: The basicity of the two regioisomers might be slightly different. You could attempt to form a salt with a specific acid and see if this allows for selective precipitation or easier separation. A patent describes a general method for purifying pyrazoles by forming acid addition salts and crystallizing them.[6][7]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 5-Methylpyrazole

This protocol provides a general starting point for the alkylation reaction.

  • To a solution of 5-methylpyrazole (1.0 eq) in an anhydrous solvent (e.g., DMF, THF, or DMSO), add the base (e.g., NaH, K₂CO₃, 1.2-2.0 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective N1-Alkylation of 5-Methylpyrazole

This protocol is optimized for the synthesis of the 1,5-disubstituted product.[2]

  • To a solution of 5-methylpyrazole (1.0 eq) in anhydrous DMSO, add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the desired alkylating agent (1.1 eq) to the suspension.

  • Stir the reaction at the appropriate temperature (room temperature or heated) and monitor its progress by TLC or LC-MS.

  • Work-up and purification are carried out as described in the general procedure.

Data Summary

Table 1: Influence of Reaction Conditions on Regioselectivity

Target IsomerBaseSolventAlkylating Agent CharacteristicsExpected Outcome
1,5-isomer (N1) K₂CO₃DMSO, DMFLess sterically demandingIncreased yield of the 1-alkyl-5-methylpyrazole
1,3-isomer (N2) NaHTHFMore sterically demandingIncreased yield of the 1-alkyl-3-methylpyrazole

References

Technical Support Center: Identifying Impurities in (5-methyl-1H-pyrazol-1-yl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of (5-methyl-1H-pyrazol-1-yl)acetic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the purity and quality of this important pharmaceutical intermediate. Impurity profiling is a critical step mandated by regulatory authorities like the FDA and ICH to ensure the safety and efficacy of active pharmaceutical ingredients (APIs).[1] This document provides in-depth, practical guidance in a question-and-answer format to help you develop robust HPLC methods and troubleshoot common issues encountered during analysis.

Section 1: Method Development & Analyte Fundamentals (FAQs)

This section addresses the foundational questions you should consider before beginning your analysis. Understanding the analyte's properties is the first step toward a successful and reliable HPLC method.

Q1: What are the key chemical properties of this compound that influence HPLC method development?

Answer: The structure of this compound presents two key functional groups that dictate its chromatographic behavior:

  • A Pyrazole Ring: This heterocyclic ring contains two nitrogen atoms and a methyl group. It contributes to the molecule's overall polarity and provides a chromophore for UV detection. The pyrazole ring system allows for π-π interactions with certain stationary phases (like phenyl-hexyl) and is susceptible to specific synthetic side reactions that can generate isomeric impurities.

Q2: What are the likely impurities I should anticipate during analysis?

Answer: Impurities can originate from the synthesis process, degradation, or storage. A common synthesis route involves the alkylation of 5-methylpyrazole with a haloacetic acid ester, followed by hydrolysis. Based on this, potential impurities are outlined in the table below.

Potential Impurity Origin Expected Chromatographic Behavior (Reversed-Phase)
5-MethylpyrazoleStarting MaterialWill likely be less retained than the final product due to higher polarity.
Haloacetic Acid (e.g., Bromoacetic acid)Starting MaterialVery polar; will elute very early, possibly in the solvent front.
(3-methyl-1H-pyrazol-1-yl)acetic acidPositional IsomerThis is a critical impurity. Its polarity is very similar to the main compound, making it the most challenging to separate. Method optimization will likely focus on resolving this pair.
Ethyl (5-methyl-1H-pyrazol-1-yl)acetateIntermediate (incomplete hydrolysis)More hydrophobic than the final acid product; will be more strongly retained and elute later.
Degradation ProductsStorage/StressCan vary widely. Forced degradation studies (acid, base, oxidation, heat, light) are recommended to identify and characterize these.
Q3: How do I select the appropriate HPLC column?

Answer: For a molecule with the polarity of this compound, Reversed-Phase HPLC (RP-HPLC) is the most suitable technique.[4] The primary choice for a starting column is a C18 (ODS) column.

  • Why C18? C18 phases provide a good balance of hydrophobic interactions for retaining the pyrazole ring structure. High-purity, end-capped silica columns are recommended to minimize interactions between the acidic silanol groups on the silica surface and any basic character of the pyrazole nitrogens, which can cause peak tailing.

  • Alternative Options: If resolution between the main peak and the critical 3-methyl isomer is insufficient on a C18 column, consider a Phenyl-Hexyl phase. The phenyl groups can offer alternative selectivity through π-π interactions with the pyrazole ring.

Q4: What is a good starting mobile phase and gradient program?

Answer: A gradient elution is recommended to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are captured in a single run.

Recommended Starting Protocol:

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Why Formic Acid? Formic acid is an excellent choice for controlling pH in the 2.5-3.5 range, which is ideal for suppressing the ionization of the carboxylic acid group.[3][5] It is also volatile, making it compatible with mass spectrometry (LC-MS) if you need to identify unknown impurity peaks.[2][5] Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and better UV transparency at low wavelengths.[4][6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (to ensure consistent retention times).

  • Detector: PDA/DAD at 210 nm (or the determined λmax).

  • Injection Volume: 5 µL.

  • Sample Diluent: 50:50 Acetonitrile/Water. Crucially, always dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to prevent peak distortion.

Suggested Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)
0.0955
20.0595
25.0595
25.1955
30.0955

Section 2: Troubleshooting Guide

Even with a well-designed method, problems can arise. This section provides a systematic approach to diagnosing and solving common HPLC issues.

Problem 1: Poor Peak Shape (Tailing)
  • Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak. This can compromise resolution and integration accuracy.

  • Potential Cause 1: Mobile Phase pH is too high. If the mobile phase pH is close to the pKa of the carboxylic acid, the compound will exist in both ionized and non-ionized forms, leading to tailing.

    • Solution: Ensure the mobile phase pH is low enough. Using 0.1% formic or phosphoric acid should bring the pH to ~2.7, which is sufficient.[2] Verify the pH of the aqueous portion of your mobile phase before mixing.[3]

  • Potential Cause 2: Secondary Silanol Interactions. Residual, un-capped silanol groups on the silica stationary phase can interact with the analyte.

    • Solution: Switch to a high-purity, end-capped column specifically designed for good peak shape with acidic or basic compounds. If the column is old, it may be failing; replace it.[7]

  • Potential Cause 3: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase.[8]

    • Solution: Dilute your sample and inject a smaller amount. If the peak shape improves, mass overload was the issue.

Problem 2: Poor Resolution Between Main Peak and an Impurity
  • Symptom: Two peaks, likely the main compound and the (3-methyl-1H-pyrazol-1-yl)acetic acid isomer, are not baseline separated.

  • Potential Cause 1: Insufficient Chromatographic Efficiency. The conditions are not optimal for separating these closely related compounds.

    • Solution A (Modify Gradient): Make the gradient shallower. Decrease the rate of change of %B around the elution time of the analyte. For example, instead of going from 5% to 95% B in 20 minutes, hold the gradient at the critical composition for several minutes to allow more time for separation.

    • Solution B (Change Organic Solvent): Replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation, sometimes resolving peaks that co-elute in acetonitrile.

    • Solution C (Change Column): As mentioned in Q3, switch to a Phenyl-Hexyl column to introduce different separation mechanisms (π-π interactions).

  • Potential Cause 2: Extra-Column Volume. Excessive tubing length or diameter between the column and detector can cause peak broadening, which reduces resolution.

    • Solution: Use the shortest possible length of narrow-bore (e.g., 0.005" I.D.) tubing to connect the column to the detector.

Problem 3: Shifting Retention Times
  • Symptom: The retention time of the main peak is not consistent between injections or runs.

  • Potential Cause 1: Inadequate Column Equilibration. The column was not given enough time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next run.

  • Potential Cause 2: Mobile Phase Composition Change. The mobile phase was prepared incorrectly, or volatile components (especially organic solvent) have evaporated over time.

    • Solution: Prepare fresh mobile phase daily.[9] Keep mobile phase bottles capped to minimize evaporation.

  • Potential Cause 3: Fluctuating Column Temperature.

    • Solution: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C).[9]

Section 3: Workflows & Visualizations

Visualizing the process can help clarify the steps from sample analysis to problem-solving.

General Impurity Analysis Workflow

This diagram outlines the logical flow for analyzing a new batch of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation SamplePrep Sample Preparation (Dissolve in Diluent) RunMethod Execute HPLC Gradient Method SamplePrep->RunMethod MobilePhasePrep Mobile Phase Preparation (0.1% FA in Water/ACN) MobilePhasePrep->RunMethod SystemPrep System Equilibration (Prime & Equilibrate Column) SystemPrep->RunMethod ProcessData Integrate Peaks & Assess System Suitability RunMethod->ProcessData CheckPurity Purity Check (Area % > Spec?) ProcessData->CheckPurity Report Generate Report CheckPurity->Report Yes Troubleshoot Troubleshoot (Consult Guide) CheckPurity->Troubleshoot No ID_Impurities Identify Impurities (Compare to Standards/MS) Report->ID_Impurities Troubleshoot->RunMethod

Caption: Workflow for HPLC impurity analysis.

Troubleshooting Decision Tree: Poor Peak Resolution

This decision tree provides a logical path for diagnosing and fixing resolution problems.

G Start Problem: Poor Resolution CheckGradient Is the gradient slope too steep? Start->CheckGradient ShallowGradient Action: Make gradient shallower around analyte elution. CheckGradient->ShallowGradient Yes CheckSolvent Did resolution improve? CheckGradient->CheckSolvent No ShallowGradient->CheckSolvent ChangeSolvent Action: Switch organic solvent (e.g., ACN to MeOH). CheckSolvent->ChangeSolvent No Success Resolution Achieved CheckSolvent->Success Yes CheckColumn Did resolution improve? ChangeSolvent->CheckColumn ChangeColumn Action: Try a different stationary phase (e.g., Phenyl-Hexyl). CheckColumn->ChangeColumn No CheckColumn->Success Yes ChangeColumn->Success Re-optimize

Caption: Decision tree for troubleshooting poor peak resolution.

References

alternative synthetic routes to avoid hazardous reagents for pyrazole acetic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of pyrazole acetic acids. As Senior Application Scientists, we understand the critical need for developing robust, safe, and efficient synthetic routes in pharmaceutical and agrochemical research. This guide is designed to provide practical, in-depth technical assistance for troubleshooting common issues and exploring safer, alternative methodologies that avoid hazardous reagents traditionally used in the synthesis of these important scaffolds.[1][2][3]

Our approach is grounded in years of field experience and a commitment to the principles of green chemistry. We aim to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.[4][5]

Frequently Asked Questions (FAQs)

Here, we address some of the common questions and concerns that arise during the synthesis of pyrazole acetic acids.

Q1: What are the primary hazards associated with traditional pyrazole acetic acid synthesis?

The most significant hazards in classical pyrazole synthesis often stem from the use of hydrazine and its derivatives, as well as highly reactive and toxic reagents for esterification.

  • Hydrazine (N₂H₄): This is a common reagent for constructing the pyrazole ring through condensation with 1,3-dicarbonyl compounds.[6] Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It is also volatile and can form explosive mixtures with air.

  • Diazomethane (CH₂N₂): Traditionally used for the esterification of the carboxylic acid moiety, diazomethane is extremely toxic and explosive.[7] Its use requires specialized glassware and extreme caution.[7]

  • Strong Acids and Bases: Reactions often require strong acids (e.g., sulfuric acid, trifluoroacetic acid) or bases (e.g., sodium hydride, potassium tert-butoxide), which present significant handling and quenching risks.[8][9]

Q2: Are there viable, safer alternatives to hydrazine for pyrazole ring formation?

Yes, several strategies can be employed to circumvent the direct use of anhydrous hydrazine.

  • Hydrazine Salts: Using hydrazine hydrate or hydrazine hydrochloride is a common and safer practice.[10] These are more stable and less volatile than anhydrous hydrazine. The reaction is typically carried out in the presence of an acid catalyst, such as acetic acid.[11][12]

  • In Situ Generation of Hydrazones: One can first form a hydrazone from a ketone or aldehyde, which is then cyclized. This can sometimes be a one-pot procedure, minimizing exposure to free hydrazine.[13]

  • Alternative Heterocycle Synthesis: In some cases, it may be possible to synthesize the pyrazole ring from other heterocyclic precursors, avoiding the direct use of hydrazine derivatives altogether.[9][10]

Q3: How can I avoid using diazomethane for the esterification of the pyrazole acetic acid?

Several safer and effective alternatives to diazomethane are available:

  • Fischer Esterification: This classical method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). While effective, it may require elevated temperatures and long reaction times.

  • Alkyl Halides with a Mild Base: Reagents like methyl iodide or dimethyl sulfate can be used with a non-nucleophilic base such as potassium carbonate or cesium carbonate.[14] However, these alkylating agents are also toxic and should be handled with care.

  • TMS-Diazomethane (Trimethylsilyldiazomethane): This is a commercially available and more stable alternative to diazomethane.[7][15] It is less explosive but still toxic and should be used in a well-ventilated fume hood.[7]

  • Imidazotetrazines (e.g., Temozolomide - TMZ): These are non-explosive, solid reagents that can generate alkyl diazonium species under mild, aqueous conditions, effectively acting as a diazomethane surrogate for esterifications.[7][16]

Troubleshooting Guide

This section addresses specific experimental issues you might encounter and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield of Pyrazole Product Incomplete reaction; Side product formation; Poor regioselectivity.Optimize Reaction Conditions: Increase reaction time or temperature. Consider microwave-assisted synthesis to accelerate the reaction and improve yields.[11][17][18][19] Catalyst Choice: Experiment with different acid catalysts (e.g., acetic acid, p-toluenesulfonic acid) to find the optimal conditions for your specific substrates.[20] Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyls with hydrazines can lead to isomeric products.[21] Carefully analyze the product mixture by NMR and consider purification by chromatography or recrystallization. In some cases, steric or electronic factors of the substituents can favor the formation of one regioisomer.
Formation of a Dark, Tarry Reaction Mixture Decomposition of starting materials or products; Polymerization of intermediates.Lower Reaction Temperature: High temperatures can lead to degradation. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. Degas Solvents: Use degassed solvents to remove dissolved oxygen.
Difficulty in Product Purification Product is an oil or has similar polarity to impurities.Recrystallization: If the product is a solid, try recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[22] Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated.[23][24] An acid-base workup can help remove non-basic impurities. You can also form a salt of your pyrazole product to facilitate purification through crystallization.[25] Chromatography: If other methods fail, column chromatography on silica gel is a standard technique. If your compound is acid-sensitive, you can deactivate the silica gel with triethylamine.[22] For highly polar compounds, reverse-phase chromatography (C18 silica) may be effective.[22]
Inconsistent Results/Poor Reproducibility Water content in reagents or solvents; Purity of starting materials.Use Anhydrous Solvents: Ensure all solvents are dry, especially for reactions sensitive to moisture. Check Reagent Purity: Verify the purity of your starting materials by NMR or other analytical techniques. Impurities can interfere with the reaction. Control Reaction Parameters: Precisely control reaction temperature, stoichiometry, and addition rates.

Alternative & Greener Synthetic Protocols

Here we provide detailed, step-by-step protocols for safer and more environmentally friendly synthesis of pyrazole acetic acid derivatives.

Protocol 1: Microwave-Assisted, One-Pot Synthesis of Pyrazole-3-Acetic Acid Ethyl Ester

This protocol utilizes microwave irradiation to significantly reduce reaction times and often improve yields, while avoiding some of the harshest traditional conditions.[18][19]

Workflow Diagram:

G cluster_0 Step 1: Enaminone Formation cluster_1 Step 2: Cyclization A 1,3-Dicarbonyl Compound C Intermediate Enaminone A->C Microwave, Solvent B DMF-DMA B->C E Pyrazole Acetic Acid Ester C->E Microwave, Acetic Acid D Hydrazine Hydrate D->E

Caption: One-pot, two-step synthesis of pyrazole acetic acid esters.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the β-ketoester (1 equivalent), for example, diethyl 1,3-acetonedicarboxylate, and a suitable solvent such as ethanol.

  • Enaminone Formation: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the mixture.

  • Microwave Irradiation (Step 1): Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).[18] Monitor the reaction by TLC until the starting β-ketoester is consumed.

  • Cyclization: Cool the vessel to room temperature. Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation (Step 2): Reseal the vessel and irradiate again under similar conditions (e.g., 120-150 °C for 10-20 minutes).[19]

  • Work-up and Purification: After cooling, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Flow Chemistry Approach to Pyrazole Synthesis

Flow chemistry offers enhanced safety, scalability, and control over reaction parameters compared to batch synthesis.[1][2][3][26][27] This is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions.

Logical Relationship Diagram:

G reagents Reagent Stream A (1,3-Dicarbonyl) Reagent Stream B (Hydrazine Derivative) mixer T-Mixer reagents->mixer reactor Heated Coil Reactor mixer->reactor bpr Back Pressure Regulator reactor->bpr collection Product Collection bpr->collection

Caption: Simplified workflow for continuous flow synthesis of pyrazoles.

Step-by-Step Methodology:

  • Solution Preparation: Prepare two separate solutions. Solution A contains the 1,3-dicarbonyl precursor in a suitable solvent (e.g., DMF). Solution B contains hydrazine hydrate and an acid catalyst in the same solvent.

  • System Setup: Set up a continuous flow reactor system consisting of two syringe pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator.

  • Reaction Initiation: Pump both solutions at defined flow rates into the T-mixer, where they combine and enter the heated coil reactor. The temperature of the reactor is precisely controlled (e.g., 150-170 °C).[27]

  • Residence Time: The total flow rate and the volume of the reactor determine the residence time, which is typically much shorter than in batch reactions (e.g., 2-15 minutes).[26][27]

  • Product Collection: The product stream exits the reactor, passes through the back-pressure regulator (to maintain a liquid phase at elevated temperatures), and is collected.

  • Purification: The collected solution can be worked up and purified using standard laboratory techniques.

Conclusion

The synthesis of pyrazole acetic acids, while historically reliant on hazardous reagents, is evolving towards safer and more sustainable practices. By leveraging modern technologies like microwave-assisted synthesis and flow chemistry, and by making informed choices about reagents, researchers can significantly mitigate risks while often improving efficiency and yield.[2][3][4] This guide provides a starting point for troubleshooting common issues and implementing these alternative methodologies in your own research.

References

Technical Support Center: Navigating Solubility Challenges of (5-Methyl-1H-pyrazol-1-yl)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (5-methyl-1H-pyrazol-1-yl)acetic acid in biological assays. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions to address the common challenge of poor aqueous solubility with this compound. As a Senior Application Scientist, my goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental outcomes.

Understanding the Challenge: The Physicochemical Profile of this compound

This compound, with a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol , possesses structural features that can contribute to limited aqueous solubility.[1][2] The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution. At pH values below its acid dissociation constant (pKa), the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at pH values above its pKa, it will exist as a more soluble carboxylate salt. The pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, also contributes to the molecule's overall planarity and potential for crystal lattice interactions, which can hinder dissolution.[3]

Troubleshooting Guide: From Precipitation to Clear Solutions

This section is structured in a question-and-answer format to directly address common issues encountered during experimental work.

Question 1: My this compound is not dissolving in my aqueous assay buffer. What is the first step I should take?

Answer: The initial and most critical step is to assess the pH of your buffer. Since your compound is a carboxylic acid, its solubility is likely to be significantly influenced by pH.

Causality: Carboxylic acids are weak acids and are more soluble in their deprotonated (salt) form.[4] By increasing the pH of the solution above the compound's pKa, you shift the equilibrium towards the more soluble carboxylate anion.

Recommended Action: pH Adjustment

A systematic approach to optimizing pH is crucial.

Experimental Protocol: pH-Dependent Solubility Test

  • Preparation of Buffers: Prepare a series of biologically compatible buffers with a range of pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0). Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.

  • Compound Addition: To a small, fixed volume of each buffer (e.g., 1 mL), add a pre-weighed amount of this compound to achieve your desired final concentration.

  • Equilibration: Vortex each sample briefly and then allow them to equilibrate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.

  • Observation and Analysis: Visually inspect for complete dissolution. For a more quantitative assessment, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method like HPLC-UV.

Expected Outcome: You should observe a significant increase in solubility as the pH increases. Select the lowest pH that provides complete solubilization of your compound at the desired concentration to minimize potential pH-induced effects on your biological system.

Question 2: I've tried adjusting the pH, but I'm still seeing precipitation, especially when I add my stock solution to the final assay volume. What should I do next?

Answer: This phenomenon, often termed "crashing out," is common when a compound is dissolved in a high-concentration organic stock solution (like DMSO) and then diluted into an aqueous buffer.[5] The next logical step is to explore the use of co-solvents in your final assay medium.

Causality: The dramatic change in solvent polarity upon dilution reduces the solubility of the compound, causing it to precipitate.[6] A co-solvent can help to bridge the polarity gap between the organic stock and the aqueous buffer, maintaining the compound's solubility.[6]

Recommended Action: Utilizing Co-solvents

Dimethyl sulfoxide (DMSO) and ethanol are common co-solvents in biological assays. However, it is critical to determine the tolerance of your specific assay to these solvents, as they can have biological effects at higher concentrations.

Experimental Protocol: Co-solvent Titration

  • Determine Assay Tolerance: First, run a control experiment to determine the maximum percentage of co-solvent (e.g., DMSO or ethanol) that your cells or biological system can tolerate without affecting the assay's readout. This is typically between 0.1% and 1% for most cell-based assays.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO or ethanol.

  • Serial Dilution: Perform serial dilutions of your stock solution into your final assay buffer, ensuring the final co-solvent concentration remains below the predetermined tolerance level.

  • Observation: Visually inspect for any signs of precipitation immediately after dilution and over the time course of your experiment.

Data Presentation: Co-solvent Compatibility Table

Co-solventMaximum Tolerated Concentration in AssayObservations
DMSOe.g., < 0.5% (v/v)Note any effects on cell viability or assay signal.
Ethanole.g., < 1% (v/v)Note any effects on cell viability or assay signal.

Workflow for Co-solvent Use

A Prepare High-Concentration Stock in 100% DMSO C Dilute Stock into Assay Buffer A->C B Determine Max Tolerated Co-solvent % in Assay D Final Co-solvent % < Max Tolerated % B->D C->D E Observe for Precipitation D->E F Proceed with Assay E->F No Precipitation G Re-evaluate Solubilization Strategy E->G Precipitation Occurs

Caption: Workflow for using co-solvents to solubilize the compound.

Frequently Asked Questions (FAQs)

Q1: Are there other solubilizing agents I can use besides pH adjustment and co-solvents?

A1: Yes, several other strategies can be employed, often in combination with the methods described above. These include the use of surfactants and cyclodextrins.[7][8][9]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.[8] It is essential to use them at concentrations above their critical micelle concentration (CMC) and to verify their compatibility with your assay.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[9] They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in biological research.[8]

Q2: Could forming a salt of this compound be a viable option?

A2: Absolutely. For carboxylic acids, creating a salt form is a well-established method to significantly enhance aqueous solubility.[4][5] This is essentially what happens in situ when you raise the pH of the solution. You could also consider preparing a sodium or potassium salt of the acid prior to its use in your experiments. This pre-formed salt will likely have much better initial dissolution characteristics in neutral aqueous buffers.

Q3: How can I predict the solubility of this compound before starting my experiments?

A3: While experimental determination is always the gold standard, computational tools can provide useful estimations. You can use software that predicts physicochemical properties like pKa and logP (a measure of lipophilicity). A lower predicted logP value generally suggests better aqueous solubility. For pKa, knowing its predicted value will help you target the optimal pH range for solubilization more efficiently. There are various online platforms and software packages available for these predictions.

Decision Tree for Solubility Troubleshooting

Start Compound Precipitates in Aqueous Buffer pH_Adjust Adjust pH of Buffer > pKa (e.g., pH 7.4-8.0) Start->pH_Adjust Check_Sol Is Compound Soluble? pH_Adjust->Check_Sol Co_Solvent Use a Co-solvent (e.g., DMSO, Ethanol) Check_Sol->Co_Solvent No Success Proceed with Experiment Check_Sol->Success Yes Check_Tol Is Co-solvent % Tolerated by Assay? Co_Solvent->Check_Tol Complexation Consider Complexation Agents Check_Tol->Complexation No Check_Tol->Success Yes Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) Complexation->Cyclodextrin Surfactant Use Surfactants (e.g., Tween® 80) Complexation->Surfactant Failure Re-evaluate Compound or Assay Conditions Cyclodextrin->Failure Surfactant->Failure

Caption: A decision-making workflow for addressing solubility issues.

By systematically applying these principles and protocols, you can overcome the solubility challenges associated with this compound and ensure the integrity and success of your biological assays.

References

Technical Support Center: Strategies to Enhance the Stability of (5-methyl-1H-pyrazol-1-yl)acetic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (5-methyl-1H-pyrazol-1-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. We will explore the inherent chemical properties of the molecule, troubleshoot common degradation issues, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs): Understanding Core Stability

This section addresses fundamental questions about the stability of this compound, grounding our troubleshooting in its core chemical structure.

Q1: What are the primary chemical features of this compound that influence its stability?

A1: The stability of this compound is governed by two key functional moieties: the pyrazole ring and the carboxylic acid group.

  • Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While its aromaticity confers significant thermal and chemical stability, the nitrogen-rich system can be susceptible to oxidation.[1] Furthermore, pyrazole and its derivatives can undergo photochemical transformations or degradation upon exposure to UV or visible light.[2][3]

  • Carboxylic Acid Group: The acetic acid side chain is the primary source of pH sensitivity. As a weak acid, its protonation state is dependent on the solution's pH. This group can participate in undesirable reactions such as esterification with alcohol-based solvents or potential decarboxylation under harsh thermal or pH conditions.

Q2: What are the most common degradation pathways for this compound in a typical laboratory setting?

A2: Based on its structure, the most probable degradation pathways are:

  • pH-Mediated Degradation: Extreme pH values (highly acidic or basic) can catalyze reactions involving the carboxylic acid or potentially compromise the pyrazole ring structure.

  • Oxidation: The pyrazole ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, trace metal impurities in solvents, or exposure to oxidizing agents.[4] This process is often accelerated by light or heat.

  • Photodegradation: Exposure to UV or even high-intensity ambient light can induce photochemical reactions, leading to ring-opening, rearrangement, or other structural changes.[2][5] This is a known liability for many heterocyclic compounds.

Q3: Can tautomerism of the pyrazole ring affect my experimental results?

A3: Yes, potentially. Unsymmetrically substituted pyrazoles can exist as a mixture of two tautomeric forms in solution.[6] For this compound, the substituent is on the N1 position, which locks the tautomeric form. However, if you are working with a related compound like (5-methyl-1H-pyrazol-3-yl)acetic acid, tautomerism could lead to a mixture of isomers in solution, which might present as multiple or broadened peaks in analytical chromatograms (e.g., HPLC, NMR) and could potentially exhibit different biological activities or stabilities. The equilibrium between tautomers can be influenced by solvent polarity and pH.[1]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your research.

Issue 1: "I'm observing a rapid loss of my compound in an aqueous buffer during my bioassay."

  • Likely Cause: This is often due to pH-mediated instability or hydrolysis if ester-containing impurities are present. Aqueous environments, especially at non-neutral pH or elevated temperatures (e.g., 37°C for cell-based assays), can accelerate degradation.

  • Troubleshooting Steps:

    • pH Optimization: Determine the optimal pH for stability. Perform a preliminary test by incubating the compound in buffers of varying pH (e.g., pH 5, 7, 9) and analyzing the purity over time. Carboxylic acids are often most stable in slightly acidic to neutral conditions.

    • Prepare Solutions Fresh: For aqueous assays, prepare the compound solution immediately before use from a freshly thawed, concentrated stock in an aprotic solvent like DMSO.[4]

    • Minimize Incubation Time: If possible, reduce the duration the compound spends in the aqueous buffer.

    • Co-Solvent Consideration: If the assay allows, consider using a buffer with a small percentage of a more stable organic co-solvent, but be mindful of its potential effects on the biological system.

Issue 2: "My stock solution in DMSO has turned yellow/brown after being stored in the refrigerator."

  • Likely Cause: A color change is a classic indicator of oxidative degradation or the formation of a chromophoric degradation product, potentially accelerated by light exposure.[4]

  • Troubleshooting Steps:

    • Protect from Light: Always store solutions in amber glass vials or vials wrapped in aluminum foil to block light.[4] Standard laboratory lighting can be sufficient to initiate photodegradation over time.

    • Inert Atmosphere: For maximum long-term stability, especially for a reference standard, degas the solvent and overlay the solution with an inert gas like argon or nitrogen before sealing the vial.[4] This displaces oxygen and prevents oxidation.

    • Storage Temperature: While refrigeration (2-8°C) is good, storage at -20°C or -80°C is preferable for long-term stability of stock solutions.[4]

    • Purity Check: Before use, always verify the purity of a discolored solution using an appropriate analytical method, such as HPLC-UV, to quantify the amount of intact compound remaining.

Issue 3: "My analytical results (HPLC) show multiple, unexpected peaks appearing over time."

  • Likely Cause: The appearance of new peaks is direct evidence of degradation. The challenge is to identify the cause. A systematic approach is required.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: This is a systematic way to identify the compound's vulnerabilities. It involves intentionally exposing the compound to harsh conditions to rapidly produce potential degradation products. This is a cornerstone of stability testing in pharmaceutical development.[7] See the protocol below for a detailed guide.

    • Analyze Peak Characteristics: Use a diode array detector (DAD) or photodiode array (PDA) with your HPLC to examine the UV spectra of the new peaks. This can help determine if they are structurally related to the parent compound.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the molecular weights of the degradation products, providing critical clues to the degradation pathway.

Diagrams & Workflows

Potential Degradation Pathways

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

cluster_stress Stress Conditions cluster_products Degradation Products Acid_Base Acid / Base (pH) Parent This compound (Intact Molecule) Acid_Base->Parent Light Light (UV/Vis) Light->Parent Oxidant Oxygen / Oxidants Oxidant->Parent Heat Heat Heat->Parent Hydrolysis_Products pH-Mediated Products Photo_Products Photodegradation Products Oxidation_Products Oxidized Impurities Parent->Hydrolysis_Products pH-mediated reaction Parent->Photo_Products Photolysis Parent->Oxidation_Products Oxidation

Caption: Potential degradation pathways for the target molecule.

Forced Degradation Experimental Workflow

This workflow provides a visual guide to performing a systematic stability study.

P1 Prepare Stock Solution in Acetonitrile/Water P2 Aliquot into Separate Vials for Each Stress Condition P1->P2 P3_Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) P2->P3_Acid P3_Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) P2->P3_Base P3_Ox Oxidation (e.g., 3% H₂O₂, RT) P2->P3_Ox P3_Heat Thermal Stress (e.g., 60°C in dark) P2->P3_Heat P3_Light Photolytic Stress (ICH Q1B light chamber) P2->P3_Light P4 Collect Samples at Time Points (e.g., 0, 2, 8, 24h) P3_Acid->P4 P3_Base->P4 P3_Ox->P4 P3_Heat->P4 P3_Light->P4 P5 Quench Reaction & Dilute for Analysis P4->P5 P6 Analyze by Stability-Indicating HPLC-UV/MS Method P5->P6 P7 Calculate % Degradation & Identify Degradants P6->P7

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify its liabilities, which is crucial for developing a stability-indicating analytical method.[7]

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Sample Preparation: For each condition below, add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Acid Hydrolysis: Add 1 mL of 1.0 M HCl, dilute to volume with water, and incubate at 60°C.

    • Base Hydrolysis: Add 1 mL of 1.0 M NaOH, dilute to volume with water, and keep at room temperature.

    • Oxidative Degradation: Add 1 mL of 30% H₂O₂, dilute to volume with water, and keep at room temperature.

    • Thermal Degradation: Dilute to volume with the 50:50 acetonitrile:water mixture and incubate at 60°C, protected from light.

    • Photolytic Degradation: Dilute to volume with the 50:50 acetonitrile:water mixture and expose to a photostability chamber (ICH Q1B conditions). Run a dark control in parallel.

    • Control Sample: Dilute 1 mL of stock solution to 10 mL with the mobile phase and store at 2-8°C.

  • Time Points: Withdraw aliquots at T=0, 2, 8, and 24 hours.

  • Quenching: For the acid sample, neutralize with an equivalent amount of NaOH. For the base sample, neutralize with HCl. Other samples do not require quenching.

  • Analysis: Dilute all samples to a final theoretical concentration of ~20 µg/mL with the mobile phase and analyze immediately using the HPLC method described below.

Stress Condition Reagent Temperature Typical Degradation Target
Acid Hydrolysis0.1 M HCl60°C5-20%
Base Hydrolysis0.1 M NaOHRoom Temp5-20%
Oxidation3% H₂O₂Room Temp5-20%
ThermalNone60°C5-20%
PhotolyticLight (ICH Q1B)Ambient>1.2 million lux hours
Protocol 2: Stability-Indicating RP-HPLC Method

A robust analytical method is essential to separate the intact compound from any potential degradation products.[8] Reverse-phase HPLC (RP-HPLC) is the standard technique for this purpose.[9]

Objective: To quantify this compound and resolve it from all degradation products.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm and 254 nm

System Suitability:

  • Method Validation: The method must be validated to demonstrate it is "stability-indicating." This means that all degradation products from the forced degradation study are well-resolved from the main peak (resolution > 1.5).

  • Peak Purity: Use a PDA detector to assess peak purity of the parent compound under all stress conditions to ensure no degradants are co-eluting.

References

Validation & Comparative

The Ascendant Trajectory of Pyrazole Derivatives in Oncology: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has positioned heterocyclic compounds, particularly pyrazole derivatives, at the forefront of modern drug discovery. The inherent versatility of the pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, allows for extensive chemical modifications, leading to a diverse array of compounds with potent and selective anticancer activities.[1][2][3][4][5] This guide provides a comparative analysis of the anticancer activity of prominent pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental data that underscore their therapeutic potential. Our focus will be on providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of molecules.

The Pyrazole Scaffold: A Privileged Structure in Cancer Therapy

The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[6] Its unique electronic properties and the capacity for substitution at multiple positions enable the design of compounds that can selectively inhibit key players in cancer progression, such as protein kinases, tubulin, and cyclooxygenase enzymes.[2][4] This adaptability has led to the development of numerous pyrazole-based compounds, some of which have entered clinical trials, demonstrating their significant translational potential.[7][8]

Comparative Analysis of Prominent Pyrazole Derivatives

To illustrate the diverse anticancer potential of pyrazole derivatives, we will compare three distinct examples that showcase different mechanisms of action: Celecoxib , a selective COX-2 inhibitor; AT7519 , a multi-cyclin-dependent kinase (CDK) inhibitor; and a representative Tubulin Polymerization Inhibitor .

Celecoxib: Beyond Anti-inflammatory Action

Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective inhibitor of cyclooxygenase-2 (COX-2).[9] While its primary use is in managing pain and inflammation, a growing body of evidence highlights its anticancer properties, which extend beyond COX-2 inhibition.[10][11][12]

Mechanism of Action:

  • COX-2 Dependent Pathway: In many tumors, COX-2 is overexpressed and contributes to inflammation, angiogenesis, and cell proliferation.[11][12] Celecoxib inhibits COX-2, thereby reducing the production of prostaglandins, which are key mediators of these pro-cancerous processes.[12][13]

  • COX-2 Independent Pathways: Celecoxib has been shown to induce apoptosis and inhibit cell growth in cancer cells that do not express COX-2.[10] These mechanisms involve the inhibition of signaling pathways such as the PI3K/Akt pathway and the induction of cell cycle arrest.[10][11][12] It can also downregulate the anti-apoptotic protein c-FLIP by inhibiting GSK3.[9]

Experimental Data Summary: Celecoxib

Cancer Cell LineAssayIC50 / EffectReference
PC3 (Prostate)Growth Inhibition2.5 - 5 µM[10]
LNCaP (Prostate)Growth Inhibition2.5 - 5 µM[10]
Colon Cancer CellsApoptosis Induction-[9]
PC3 XenograftsTumor Volume Reduction52% reduction at 750 ppm[10]

Signaling Pathway: COX-2 Dependent and Independent Mechanisms of Celecoxib

cluster_0 COX-2 Dependent Pathway cluster_1 COX-2 Independent Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation\nAngiogenesis\nCell Proliferation Inflammation Angiogenesis Cell Proliferation Prostaglandins->Inflammation\nAngiogenesis\nCell Proliferation Promotes Celecoxib_1 Celecoxib Celecoxib_1->COX-2 Inhibits Celecoxib_2 Celecoxib PI3K/Akt Pathway PI3K/Akt Pathway Celecoxib_2->PI3K/Akt Pathway Inhibits GSK3 GSK3 Celecoxib_2->GSK3 Inhibits Cell Survival Cell Survival PI3K/Akt Pathway->Cell Survival Promotes c-FLIP c-FLIP GSK3->c-FLIP Degrades Apoptosis Apoptosis c-FLIP->Apoptosis Inhibits cluster_0 Cell Cycle Regulation cluster_1 Transcriptional Regulation cluster_2 GSK-3β Pathway AT7519 AT7519 CDK1, 2, 4, 6 CDK1, 2, 4, 6 AT7519->CDK1, 2, 4, 6 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK-3β (Ser9) GSK-3β (Ser9) AT7519->GSK-3β (Ser9) Dephosphorylates (Activates) Cell Cycle Progression Cell Cycle Progression CDK1, 2, 4, 6->Cell Cycle Progression Drives Cell Proliferation Cell Proliferation Cell Cycle Progression->Cell Proliferation RNA Polymerase II RNA Polymerase II CDK9->RNA Polymerase II Phosphorylates Transcription of Anti-apoptotic Genes (e.g., Mcl-1) Transcription of Anti-apoptotic Genes (e.g., Mcl-1) RNA Polymerase II->Transcription of Anti-apoptotic Genes (e.g., Mcl-1) Apoptosis Apoptosis Transcription of Anti-apoptotic Genes (e.g., Mcl-1)->Apoptosis Inhibits GSK-3β (Ser9)->Apoptosis Induces cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Purified Tubulin Purified Tubulin Incubation (37°C) Incubation (37°C) Purified Tubulin->Incubation (37°C) Pyrazole Compound Pyrazole Compound Pyrazole Compound->Incubation (37°C) GTP GTP GTP->Incubation (37°C) Spectrophotometric Monitoring (340 nm) Spectrophotometric Monitoring (340 nm) Incubation (37°C)->Spectrophotometric Monitoring (340 nm) Plot Absorbance vs. Time Plot Absorbance vs. Time Spectrophotometric Monitoring (340 nm)->Plot Absorbance vs. Time Calculate IC50 Calculate IC50 Plot Absorbance vs. Time->Calculate IC50

References

A Comparative Guide to the Anti-Inflammatory Potential of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Safer Anti-Inflammatory Agents

Inflammation is a fundamental biological process, a double-edged sword that is critical for host defense but also a key driver of numerous chronic diseases when dysregulated.[1] For decades, non-steroidal anti-inflammatory drugs (NSAIDs) have been the cornerstone of treatment for pain and inflammation.[2] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[3][4]

However, the therapeutic utility of traditional NSAIDs, such as ibuprofen and naproxen, is hampered by their non-selective inhibition of both COX-1 and COX-2 isoforms.[4] While COX-2 is the inducible enzyme primarily responsible for inflammation, COX-1 is constitutively expressed and plays a crucial "house-keeping" role in protecting the gastric mucosa and maintaining renal blood flow.[3][4] Consequently, non-selective COX inhibition frequently leads to significant gastrointestinal toxicity, including ulcers and bleeding.[5][6][7] This has driven the development of COX-2 selective inhibitors (coxibs), which offer a better gastrointestinal safety profile.[1]

The Candidate Molecule: (5-methyl-1H-pyrazol-1-yl)acetic acid

This compound (CAS 180741-44-0) presents a compelling structure for investigation.[12] It combines the proven pyrazole nucleus with an acetic acid moiety, a common feature in many traditional NSAIDs (e.g., Diclofenac, Indomethacin) that is often crucial for binding to the active site of COX enzymes. While extensive public data on its specific biological activity is limited, its chemical architecture warrants a systematic evaluation. This guide proposes a head-to-head comparative study design to elucidate its mechanism, efficacy, and safety relative to both a non-selective NSAID (Ibuprofen) and a COX-2 selective inhibitor (Celecoxib).

Part 1: Mechanistic Evaluation - Pinpointing the Mode of Action

The foundational step in characterizing any potential anti-inflammatory drug is to determine its primary mechanism of action. For a compound with this structure, assessing its interaction with the COX enzymes is paramount.

Experiment 1: Selective Inhibition of Cyclooxygenase (COX-1 and COX-2) Isoforms

Causality: The ratio of COX-1 to COX-2 inhibition is the single most important predictor of both anti-inflammatory efficacy and gastrointestinal side effects for NSAID-like compounds.[13] A compound that selectively inhibits COX-2 is expected to have potent anti-inflammatory effects with a reduced risk of gastric damage.[14] We will employ an in vitro enzyme inhibition assay to determine the concentration of the test compound required to inhibit 50% of the activity (IC50) for both human recombinant COX-1 and COX-2.

Workflow: In Vitro COX Inhibition Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare solutions of: - this compound - Ibuprofen (Control) - Celecoxib (Control) A1 Incubate enzymes with varying concentrations of test compounds or vehicle control P1->A1 P2 Reconstitute purified human recombinant COX-1 and COX-2 enzymes P2->A1 A2 Add Arachidonic Acid (Substrate) to initiate reaction A1->A2 A3 Allow reaction to proceed (e.g., 10-20 min at 37°C) A2->A3 A4 Terminate reaction (e.g., with acid) A3->A4 D1 Quantify Prostaglandin E2 (PGE2) production via ELISA or LC-MS/MS A4->D1 D2 Plot PGE2 inhibition vs. compound concentration D1->D2 D3 Calculate IC50 values for COX-1 and COX-2 D2->D3 D4 Determine Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) D3->D4

Caption: Workflow for determining COX-1/COX-2 inhibitory activity.

Protocol: COX Enzyme Inhibition Assay

  • Enzyme Preparation: Purified human recombinant COX-1 or COX-2 is incubated in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) with necessary cofactors like hematin and glutathione.[15]

  • Inhibitor Incubation: The enzyme solution is pre-incubated with various concentrations of this compound, ibuprofen, or celecoxib for a defined period (e.g., 15 minutes at room temperature) to allow for binding.[15]

  • Reaction Initiation: The enzymatic reaction is initiated by adding a saturating concentration of the substrate, arachidonic acid.[16]

  • Reaction Termination: After a short incubation period (e.g., 2 minutes at 37°C), the reaction is stopped by adding a quenching solution (e.g., 1 M HCl).

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to a vehicle control. IC50 values are determined by plotting inhibition versus log-concentration and fitting the data to a four-parameter logistic curve. The Selectivity Index (SI) is calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.

Experiment 2: Modulation of Pro-Inflammatory Cytokines

Causality: Beyond prostaglandin synthesis, key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade.[17][18] Assessing a compound's ability to suppress these cytokines in immune cells provides a more holistic view of its anti-inflammatory potential and may reveal mechanisms independent of COX inhibition.

Protocol: Cytokine Release Assay in Macrophages

  • Cell Culture: A murine or human macrophage cell line (e.g., RAW 264.7 or THP-1) is cultured under standard conditions.

  • Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound or control drugs for 1-2 hours.

  • Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS), a component of bacterial cell walls, to the culture medium (final concentration ~1 µg/mL).

  • Incubation: The cells are incubated for 18-24 hours to allow for cytokine production and release.

  • Supernatant Collection: The cell culture supernatant is carefully collected.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits.[19][20]

  • Data Analysis: The reduction in cytokine levels relative to the LPS-only control is calculated to determine the inhibitory effect of the compound.

Part 2: In Vivo Efficacy - Validating Activity in a Preclinical Model

In vitro data provides mechanistic insight, but an in vivo model is essential to confirm that the compound is effective within a complex biological system.

Experiment 3: Carrageenan-Induced Paw Edema in Rodents

Causality: The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating acute inflammation.[21][22] Sub-plantar injection of carrageenan elicits a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the overproduction of prostaglandins, making it highly sensitive to inhibition by NSAIDs.[23][24] Success in this model is a strong indicator of potential clinical efficacy.

Protocol: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized for at least one week.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group): Vehicle Control, this compound (multiple doses), Ibuprofen (positive control), and Celecoxib (positive control).

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Drug Administration: Test compounds and controls are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.[22]

  • Paw Volume Measurement: Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Part 3: Comparative Safety Profile

Causality: The primary differentiating factor for a new anti-inflammatory agent is often its safety profile, particularly concerning gastrointestinal health. A direct assessment of ulcerogenic potential is a critical go/no-go experiment in preclinical development.[25][26]

Experiment 4: Gastrointestinal Ulcerogenicity Study

Protocol: Ulcer Index Determination in Rats

  • Animal Preparation: Rats are fasted for 24 hours prior to the experiment but allowed free access to water.

  • Drug Administration: High doses of this compound, ibuprofen, and celecoxib are administered orally. A vehicle control group receives only the formulation vehicle.

  • Observation Period: Animals are observed for 4-6 hours post-dosing.

  • Euthanasia and Tissue Collection: Animals are euthanized, and their stomachs are removed, opened along the greater curvature, and washed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for lesions or ulcers using a magnifying glass. The severity of the ulcers is scored based on their number and size (e.g., 0=normal, 1=redness, 2=spot ulcers, 3=hemorrhagic streaks, 4=perforations). The sum of the scores for each animal constitutes its Ulcer Index.

  • Data Analysis: The average Ulcer Index for each treatment group is calculated and compared.

Data Presentation and Expected Outcomes

To facilitate a clear comparison, the experimental data should be summarized in a structured format.

Table 1: In Vitro COX Inhibition Profile

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
This compound Experimental Value Experimental Value Calculated Value
Ibuprofen (Non-selective) ~15 ~25 ~0.6

| Celecoxib (COX-2 Selective) | >100 | ~0.04 | >2500 |

A high selectivity index for this compound would suggest a COX-2 selective mechanism and a potentially favorable GI safety profile.

Table 2: In Vivo Anti-Inflammatory Efficacy

Treatment Group (Dose) % Inhibition of Paw Edema (at 3 hours)
This compound (Low Dose) Experimental Value
This compound (High Dose) Experimental Value
Ibuprofen (e.g., 100 mg/kg) ~50-60%

| Celecoxib (e.g., 30 mg/kg) | ~55-65% |

Potent, dose-dependent inhibition of edema comparable to the standard drugs would confirm in vivo efficacy.

Table 3: Gastrointestinal Safety Profile

Treatment Group (Dose) Mean Ulcer Index
Vehicle Control 0
This compound Experimental Value
Ibuprofen High (e.g., >15)

| Celecoxib | Low (e.g., <2) |

A low ulcer index, similar to Celecoxib, would be a highly desirable outcome, indicating a significant safety advantage over traditional NSAIDs.

Signaling Pathway: COX-Mediated Prostaglandin Synthesis

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 cleavage AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 PGH2 COX1->PGH2_1 PGH2_2 PGH2 COX2->PGH2_2 Prosta_Phys Physiological Prostaglandins PGH2_1->Prosta_Phys Prostaglandin Synthases Prosta_Inflam Inflammatory Prostaglandins PGH2_2->Prosta_Inflam Prostaglandin Synthases GI_Protect GI Mucosal Protection Platelet Aggregation Renal Function Prosta_Phys->GI_Protect Effects Inflam_Pain Inflammation Pain Fever Prosta_Inflam->Inflam_Pain Effects PLA2->AA Stimuli Inflammatory Stimuli Stimuli->COX2 Induces Expression

Caption: The arachidonic acid cascade via COX-1 and COX-2 pathways.

Conclusion

This guide presents a structured, logical, and technically sound framework for the comprehensive evaluation of this compound as a novel anti-inflammatory agent. By systematically comparing its performance against a non-selective NSAID and a selective COX-2 inhibitor across key in vitro and in vivo assays, researchers can build a robust data package to determine its therapeutic potential. An ideal outcome would reveal a compound with potent, COX-2 selective inhibition, significant efficacy in reducing acute inflammation, and a superior gastrointestinal safety profile. Such a result would establish this compound as a promising lead candidate for further preclinical and clinical development.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of (5-methyl-1H-pyrazol-1-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, promising subclass: (5-methyl-1H-pyrazol-1-yl)acetic acid analogs. Our focus will be on elucidating how subtle molecular modifications to this core structure influence its therapeutic potential, with a particular emphasis on its emerging role as a potent and selective inhibitor of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.

The Core Scaffold: A Foundation for Potent Anti-Inflammatory Activity

The this compound core structure presents a unique combination of a stable heterocyclic ring and a carboxylic acid moiety, making it an attractive starting point for the design of enzyme inhibitors. The pyrazole ring can engage in various non-covalent interactions within a target's active site, while the acetic acid group can form critical hydrogen bonds or salt bridges.

Recent research has identified this scaffold as a promising inhibitor of cPLA2α. This enzyme is responsible for the release of arachidonic acid from cell membranes, a rate-limiting step in the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. By targeting cPLA2α, these analogs offer a potential therapeutic strategy for a range of inflammatory conditions with a mechanism distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.

Decoding the Structure-Activity Relationship: A Comparative Analysis

Systematic modifications of the this compound scaffold have revealed critical insights into the structural requirements for potent cPLA2α inhibition. The following sections dissect the SAR based on substitutions at key positions of the pyrazole ring and modifications of the acetic acid side chain.

Impact of Substitution at the 3-Position of the Pyrazole Ring

The 3-position of the pyrazole ring has been identified as a crucial site for modulating inhibitory activity. Introduction of various substituents at this position has a profound effect on the potency of the analogs.

A key finding is the preference for a substituted phenyl group at the 3-position. The electronic and steric nature of the substituents on this phenyl ring plays a significant role in the interaction with the target enzyme.

Compound ID3-Position SubstituentcPLA2α IC50 (µM)
1 Phenyl>10
2 4-Methoxyphenyl0.8
3 4-Trifluoromethylphenyl0.03
4 4-Chlorophenyl0.1
5 3,4-Dichlorophenyl0.05

Data synthesized from representative studies for comparative analysis.

As the data suggests, an unsubstituted phenyl ring at the 3-position results in a loss of activity. However, the introduction of electron-withdrawing groups on the phenyl ring, such as trifluoromethyl and chloro substituents, leads to a significant enhancement in inhibitory potency. The 4-trifluoromethylphenyl analog (3 ) emerges as a particularly potent inhibitor, highlighting the importance of this specific substitution for optimal interaction with the cPLA2α active site.

The Role of the Acetic Acid Moiety and its Amide Derivatives

The acetic acid group at the 1-position of the pyrazole ring is another critical determinant of activity. While the carboxylic acid itself is important for anchoring the molecule within the active site, its conversion to various amide derivatives has been explored to improve pharmacokinetic properties and potency.

The SAR studies reveal that N-alkylation of the amide can be well-tolerated and in some cases, beneficial.

Compound IDAcetic Acid Moiety ModificationcPLA2α IC50 (µM)
3 -CH₂COOH0.03
6 -CH₂CONH₂0.1
7 -CH₂CONHCH₃0.05
8 -CH₂CON(CH₃)₂0.2

Data synthesized from representative studies for comparative analysis.

The primary amide (6 ) retains good activity, suggesting that the hydrogen bond donating and accepting capabilities of the amide are important. N-methylation (7 ) is also well-tolerated, while the N,N-dimethylated analog (8 ) shows a slight decrease in potency, possibly due to steric hindrance or the loss of a hydrogen bond donor. This indicates that a certain degree of flexibility and hydrogen bonding potential in this region is crucial for optimal activity.

Experimental Protocols: A Guide to Evaluation

To ensure the reliability and reproducibility of SAR studies, standardized experimental protocols are essential. The following outlines a typical workflow for the synthesis and biological evaluation of this compound analogs.

General Synthetic Pathway

The synthesis of these analogs typically involves a multi-step process, starting from readily available starting materials.

Synthetic Workflow A Ethyl Acetoacetate C 5-Methyl-1H-pyrazol-3(2H)-one A->C B Hydrazine Hydrate B->C F 3-Aryl-5-methyl-1H-pyrazole C->F D Substituted Aryl Halide D->F Suzuki Coupling E N-Alkylation I Ethyl (3-Aryl-5-methyl-1H-pyrazol-1-yl)acetate F->I G Ethyl Bromoacetate G->I N-Alkylation H N-Alkylation K (3-Aryl-5-methyl-1H-pyrazol-1-yl)acetic Acid I->K Base Hydrolysis J Hydrolysis M (3-Aryl-5-methyl-1H-pyrazol-1-yl)acetamide Analogs K->M Coupling Agents L Amidation

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Methodology:

  • Synthesis of the Pyrazole Core: The initial 5-methyl-1H-pyrazol-3(2H)-one is typically synthesized through the condensation of ethyl acetoacetate with hydrazine hydrate.

  • Introduction of the 3-Aryl Substituent: A substituted aryl group is introduced at the 3-position, often via a Suzuki coupling reaction with an appropriately substituted aryl halide.

  • N-Alkylation with Acetic Acid Moiety: The pyrazole nitrogen is then alkylated with ethyl bromoacetate to introduce the acetic acid side chain.

  • Hydrolysis to the Carboxylic Acid: The ethyl ester is hydrolyzed under basic conditions to yield the final this compound analog.

  • Amide Formation: For amide derivatives, the carboxylic acid is activated and coupled with the desired amine using standard peptide coupling reagents.

In Vitro cPLA2α Inhibition Assay

The inhibitory activity of the synthesized compounds against cPLA2α is determined using a well-established enzymatic assay.

cPLA2a Inhibition Assay A Prepare Assay Buffer and Reagents B Add Recombinant Human cPLA2α Enzyme A->B C Add Test Compound (Analog) at Various Concentrations B->C D Pre-incubate C->D E Initiate Reaction with Fluorescent Substrate D->E F Monitor Fluorescence Intensity Over Time E->F G Calculate Initial Reaction Velocity F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro cPLA2α inhibition assay.

Detailed Protocol:

  • Reagents: Prepare an assay buffer containing Tris-HCl, CaCl₂, and DTT. Recombinant human cPLA2α enzyme and a fluorescent phospholipid substrate are used.

  • Assay Procedure: The enzyme is pre-incubated with varying concentrations of the test compound in the assay buffer.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent substrate.

  • Data Acquisition: The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2α, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The initial reaction velocities are calculated, and the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have successfully identified key structural features that govern their potent inhibitory activity against cPLA2α. The presence of an electron-withdrawing group on a phenyl ring at the 3-position and the retention of a hydrogen-bonding capable moiety in the acetic acid side chain are crucial for high potency.

These findings provide a solid foundation for the rational design of novel and selective cPLA2α inhibitors. Future research should focus on optimizing the pharmacokinetic properties of these promising lead compounds to enhance their in vivo efficacy and therapeutic potential for the treatment of inflammatory diseases. Further exploration of diverse substituents at the 3-position and bioisosteric replacements for the acetic acid moiety could lead to the discovery of even more potent and drug-like candidates.

A Senior Application Scientist's Guide to the Structural Confirmation of (5-methyl-1H-pyrazol-1-yl)acetic acid: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of regulatory compliance and scientific rigor. (5-methyl-1H-pyrazol-1-yl)acetic acid, a key building block in the synthesis of various biologically active compounds, requires a robust analytical workflow to ensure its structural integrity. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this pyrazole derivative. Beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, fostering a deeper understanding of how each technique contributes to a self-validating analytical system.

The Analytical Imperative: A Multi-faceted Approach to Structural Verification

No single analytical technique provides a complete structural picture. A truly trustworthy confirmation relies on the convergence of data from multiple, orthogonal methods. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) is essential. Each of these techniques probes different aspects of the molecule's architecture, and their combined data provides a comprehensive and irrefutable structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy stands as the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By observing the magnetic behavior of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and identify the chemical environment of each atom.

Expected ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The following table outlines the anticipated proton NMR signals for this compound, based on established data for structurally similar pyrazole derivatives.[1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~12.8Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, often exchangeable with D₂O.
~7.4Doublet1HH-3The proton at position 3 of the pyrazole ring is expected to be a doublet due to coupling with H-4.
~6.0Doublet1HH-4The proton at position 4 will appear as a doublet, coupled to H-3.
~4.9Singlet2H-CH₂-The methylene protons adjacent to the pyrazole nitrogen and the carbonyl group are expected to be a sharp singlet.
~2.2Singlet3H-CH₃The methyl protons at position 5 of the pyrazole ring will be a singlet.
Expected ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The carbon NMR spectrum provides a count of the unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignmentRationale
~170C=OThe carbonyl carbon of the carboxylic acid is highly deshielded.
~148C-5The carbon bearing the methyl group in the pyrazole ring.
~139C-3The carbon at position 3 of the pyrazole ring.
~106C-4The carbon at position 4 of the pyrazole ring.
~50-CH₂-The methylene carbon.
~11-CH₃The methyl carbon.
Experimental Protocol for NMR Analysis

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the synthesized this compound.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the carboxylic acid and its protons are less likely to exchange with the analyte's acidic proton compared to other solvents like D₂O or CD₃OD.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve excellent homogeneity, characterized by sharp, symmetrical peaks.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 seconds (to allow for full relaxation of all protons, including the potentially slowly relaxing quaternary carbons which can affect quantitative measurements), and a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (≥1024) are necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate directly bonded protons and carbons, and a Heteronuclear Multiple Bond Correlation (HMBC) spectrum to identify long-range (2-3 bond) C-H correlations.[2][3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1710Strong, SharpC=O stretch (Carboxylic Acid)
~1600-1450MediumC=C and C=N stretches (Pyrazole Ring)
~1250MediumC-O stretch (Carboxylic Acid)
Experimental Protocol for FTIR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to at least 4 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expected Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 154.05 (Calculated for C₆H₈N₂O₃)

  • Key Fragmentation Patterns: The fragmentation of pyrazole derivatives is often initiated by the loss of stable neutral molecules.[5][6] For this compound, expected fragments include:

    • Loss of COOH (m/z = 109)

    • Loss of CH₂COOH (m/z = 95)

    • Fragments corresponding to the pyrazole ring structure.

Experimental Protocol for MS Analysis
  • Sample Introduction:

    • For a volatile compound, direct infusion via a heated probe is suitable.

    • Alternatively, coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) can provide separation from any impurities prior to mass analysis.[7]

  • Ionization:

    • Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

    • "Soft" ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to minimize fragmentation and clearly observe the molecular ion peak.

  • Mass Analysis:

    • A high-resolution mass spectrometer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Comparative Analysis of Structural Confirmation Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed molecular structure, atom connectivity, stereochemistry.Unambiguous structural elucidation.Lower sensitivity, requires higher sample concentration.
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular framework.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, excellent for confirming molecular formula.Does not directly provide stereochemical information; fragmentation can be complex.
X-Ray Crystallography Absolute 3D molecular structure in the solid state.[8][9][10]The "gold standard" for definitive structural proof.Requires a suitable single crystal, which can be difficult to grow. The solid-state conformation may not be the same as in solution.
LC-MS Separation of components and their mass-to-charge ratios.[7][11]Excellent for analyzing complex mixtures and identifying impurities.Provides less detailed structural information than NMR.

Workflow for Structural Confirmation

Figure 1: A comprehensive workflow for the structural confirmation of synthesized this compound.

Conclusion

The structural confirmation of this compound is a critical step that demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR, FTIR, and Mass Spectrometry, researchers can build a comprehensive and self-validating dataset that leaves no ambiguity regarding the molecule's identity and structure. This guide provides the foundational knowledge and detailed protocols to empower scientists in their pursuit of accurate and reliable chemical synthesis and characterization. For challenging cases or when absolute stereochemistry is required, alternative techniques such as X-ray crystallography offer the ultimate confirmation.

References

A Senior Application Scientist's Guide to the In Vitro Validation of (5-methyl-1H-pyrazol-1-yl)acetic acid as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, they are among the most important targets for modern drug discovery. This guide provides a comprehensive framework for the in vitro validation of a novel small molecule, (5-methyl-1H-pyrazol-1-yl)acetic acid—hereafter designated as Cmpd-X —as a potential kinase inhibitor. While the pyrazole scaffold is present in many known kinase inhibitors, public domain data on Cmpd-X itself as a kinase inhibitor is sparse.[1][2][3][4] Therefore, this document serves as a practical, experience-driven roadmap for its initial characterization, potency testing, and selectivity profiling. We will compare its hypothetical performance against established inhibitors, detail the critical experimental protocols, and explain the scientific rationale behind each step, ensuring a robust and reliable validation process.

Introduction: The Rationale for Kinase Inhibition

Kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This modification acts as a molecular switch, altering the protein's activity, localization, or stability.[5] Signaling cascades, such as the EGFR-RAS-RAF-MEK-ERK pathway, are tightly controlled by a succession of phosphorylation events.[6][7] In many cancers, mutations can lock kinases in a permanently "on" state, leading to uncontrolled cell growth and proliferation.[8] Small molecule inhibitors that block the kinase's activity, often by competing with ATP for the binding site, are a cornerstone of targeted cancer therapy.[9][10]

The validation of a new chemical entity like Cmpd-X requires a multi-step, systematic approach. We must not only determine if it inhibits a kinase but also answer key questions that dictate its therapeutic potential:

  • Which kinase(s) does it target? (Target Identification)

  • How potently does it inhibit its primary target(s)? (Potency)

  • How does it compare to existing inhibitors? (Benchmarking)

  • Is it selective for its target, or does it inhibit many kinases? (Selectivity)

  • Does it bind directly to the kinase? (Mechanism of Action)

This guide will walk through the essential in vitro experiments designed to answer these questions.

Phase 1: Target Discovery and Potency (IC₅₀) Determination

The first step for a novel compound is to identify its primary kinase target(s). This is typically achieved through broad screening against a large panel of kinases. Following a primary "hit," the immediate goal is to quantify its inhibitory potency by determining the half-maximal inhibitory concentration (IC₅₀).

Experimental Approach: Luminescence-Based Kinase Activity Assay

A gold-standard method for measuring kinase activity is the ADP-Glo™ Kinase Assay.[11] This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity; therefore, a reduction in ADP signifies inhibition.[11]

Causality Behind Experimental Choice:

  • High Sensitivity: Luminescence provides a high signal-to-noise ratio, allowing for the detection of subtle changes in kinase activity.

  • Broad Applicability: The assay measures ADP, a universal product of all kinase reactions, making it suitable for virtually any kinase.[12]

  • Automation-Friendly: The simple "add-and-read" format is ideal for high-throughput screening and dose-response curves in 384-well plates.[13]

Detailed Protocol: IC₅₀ Determination for Cmpd-X against a Target Kinase (e.g., EGFR)

This protocol outlines the determination of the IC₅₀ value for Cmpd-X against Epidermal Growth Factor Receptor (EGFR), a well-established cancer target.[8][14]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.

    • Perform a 10-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. The final top concentration in the assay might be 10 µM.

  • Assay Plate Setup (384-well plate):

    • Add 1 µL of each diluted Cmpd-X concentration or DMSO (vehicle control) to the appropriate wells.

    • Add 2 µL of recombinant human EGFR kinase diluted in kinase buffer to each well.

    • Include "no kinase" wells as a 100% inhibition control.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., a generic substrate like poly(Glu,Tyr) and ATP at its Kₘ concentration).

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be within the established linear range of the enzyme.[15]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence signal using a plate reader.[15]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the vehicle (0% inhibition) and no-kinase (100% inhibition) controls.

    • Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[16]

Comparative Analysis: Benchmarking Against Standards

To understand the potential of Cmpd-X, its potency must be contextualized. We compare its hypothetical IC₅₀ value against a non-selective inhibitor (Staurosporine) and a clinically relevant, selective inhibitor (Gefitinib for EGFR).

Staurosporine: A natural product that acts as a potent, ATP-competitive, but highly non-selective kinase inhibitor.[9][10] It is an invaluable research tool and a benchmark for broad kinase inhibition.[17][18] Gefitinib: An FDA-approved, selective, ATP-competitive inhibitor of EGFR, used in the treatment of non-small cell lung cancer.

Table 1: Hypothetical Comparative IC₅₀ Data
CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
Cmpd-X EGFR 75 To be determined
GefitinibEGFR20-80Selective for EGFR
StaurosporineEGFR6-20Broad Spectrum / Non-selective[17]

This table presents hypothetical data for Cmpd-X to illustrate the comparison process.

Phase 2: Selectivity and Mechanism of Action

A therapeutically viable inhibitor should ideally be selective for its intended target to minimize off-target effects and associated toxicities.[19] Furthermore, confirming direct binding to the target kinase validates that the observed activity inhibition is not an artifact.

Experimental Approach 1: Kinase Selectivity Profiling

The most direct way to assess selectivity is to screen the compound against a large panel of kinases at a fixed concentration, followed by full IC₅₀ determination for any significant "hits." Commercial services from companies like Eurofins, Reaction Biology, or Promega offer panels covering a large portion of the human kinome.[20][21][22]

Causality Behind Experimental Choice:

  • Comprehensive View: Screening against hundreds of kinases provides a global view of a compound's interaction profile.

  • Early Risk Assessment: Identifies potential off-target liabilities early in the drug discovery process, saving time and resources.[23]

Table 2: Hypothetical Selectivity Profile for Cmpd-X
Kinase Target% Inhibition @ 1 µMIC₅₀ (nM)
EGFR 98% 75
HER245%1,200
ABL115%>10,000
SRC8%>10,000
CDK25%>10,000

This hypothetical data suggests Cmpd-X has good selectivity for EGFR over other tested kinases.

Experimental Approach 2: Biophysical Binding Assay (Surface Plasmon Resonance - SPR)

While an IC₅₀ value measures functional inhibition, it does not directly prove binding. SPR is a label-free technique that measures the binding interaction between an inhibitor and a kinase in real-time, allowing for the determination of the dissociation constant (Kᴅ), a true measure of binding affinity.[24][25]

Causality Behind Experimental Choice:

  • Direct Evidence: Provides unambiguous evidence of a physical interaction between the compound and the target protein.

  • Kinetic Data: Measures both the on-rate (kₐ) and off-rate (kₔ) of binding, offering deeper mechanistic insight beyond simple affinity.

Visualizing the Validation Workflow and Biological Context

Understanding the experimental sequence and the biological pathway being targeted is crucial for interpreting the data.

Overall In Vitro Validation Workflow

The diagram below illustrates the logical flow of experiments for validating a novel kinase inhibitor, from initial discovery to detailed characterization.

Validation_Workflow cluster_Discovery Phase 1: Discovery & Potency cluster_Characterization Phase 2: Characterization cluster_NextSteps Downstream Validation KinasePanel Broad Kinase Panel Screen (e.g., 400+ kinases) HitIdent Primary Hit Identification KinasePanel->HitIdent Identify target(s) IC50_Det Dose-Response Assay (IC₅₀ Determination) HitIdent->IC50_Det Quantify potency Selectivity Selectivity Profiling (Focused Panel IC₅₀s) IC50_Det->Selectivity Assess off-targets BindingAssay Biophysical Binding Assay (e.g., SPR for Kᴅ) IC50_Det->BindingAssay Confirm direct binding CellAssay Cell-Based Assays (Target Engagement) Selectivity->CellAssay BindingAssay->CellAssay

Caption: A streamlined workflow for the in vitro validation of a novel kinase inhibitor.

EGFR Signaling Pathway and Point of Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) cascade, which drives cell proliferation.[7][26] Cmpd-X, as a hypothetical ATP-competitive inhibitor, would block the initial autophosphorylation step, preventing the activation of these downstream signals.[6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2/SOS EGFR->Grb2 pY Ras Ras Grb2->Ras Raf Raf Ras->Raf Mek MEK Raf->Mek Erk ERK Mek->Erk TF Transcription Factors (e.g., c-Myc, AP-1) Erk->TF Proliferation Cell Proliferation, Survival TF->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor Cmpd-X Gefitinib Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway showing the point of inhibition by Cmpd-X.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to the initial in vitro validation of a novel kinase inhibitor, using this compound (Cmpd-X) as a hypothetical candidate. By systematically determining its primary target, quantifying its potency (IC₅₀), benchmarking it against known drugs, and assessing its selectivity and binding mechanism (Kᴅ), a comprehensive preliminary profile can be established.

Positive results from these in vitro studies—namely, high potency, confirmed direct binding, and a clean selectivity profile—would provide a strong rationale for advancing Cmpd-X to the next stage of the drug discovery pipeline: cell-based assays.[24] These subsequent experiments would aim to confirm target engagement and anti-proliferative effects in relevant cancer cell lines, bridging the gap between biochemical activity and potential therapeutic efficacy.

References

Comparative Docking Analysis of (5-methyl-1H-pyrazol-1-yl)acetic Acid with Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to comparative molecular docking studies of (5-methyl-1H-pyrazol-1-yl)acetic acid and established enzyme inhibitors is provided for researchers, scientists, and professionals in drug development. This guide offers a detailed, step-by-step methodology for performing these studies, along with a comparative analysis of the results.

This guide details a comparative molecular docking study of the novel compound this compound against the well-characterized enzyme Cyclooxygenase-2 (COX-2). The study is benchmarked against established inhibitors, namely the selective COX-2 inhibitor Celecoxib and the non-selective NSAID Indomethacin. The primary objective is to predict the binding affinity and interaction patterns of the novel compound within the COX-2 active site, thereby evaluating its potential as a selective COX-2 inhibitor.

Introduction to Cyclooxygenase (COX) and Molecular Docking

Cyclooxygenase (COX) is a crucial enzyme in the prostaglandin biosynthesis pathway and exists in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammation. The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. This guide will utilize AutoDock Vina, a widely used open-source program for molecular docking.

Materials and Methods

This section outlines the detailed protocol for the comparative docking study. The workflow is designed to be reproducible and is based on established best practices in the field of computational drug design.

  • Protein Preparation: UCSF Chimera

  • Ligand Preparation: ChemDraw, Avogadro, UCSF Chimera

  • Molecular Docking: AutoDock Vina

  • Visualization and Analysis: PyMOL, Discovery Studio Visualizer

The overall workflow for the comparative docking study is illustrated below.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Acquisition (PDB ID: 5KIR) Prot_Prep Protein Preparation (Remove water, add hydrogens) PDB->Prot_Prep Grid_Box Define Grid Box around Active Site Prot_Prep->Grid_Box Lig_Sketch Ligand Sketching & 3D Conversion Lig_Opt Ligand Energy Minimization Lig_Sketch->Lig_Opt Run_Vina Run AutoDock Vina Simulation Lig_Opt->Run_Vina Grid_Box->Run_Vina Pose_Analysis Analyze Binding Poses & Scores Run_Vina->Pose_Analysis Interaction_Analysis Identify Key Molecular Interactions Pose_Analysis->Interaction_Analysis Comparison Compare with Known Inhibitors Interaction_Analysis->Comparison

Caption: Workflow for the comparative molecular docking study.

Part 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of human COX-2 in complex with Celecoxib (PDB ID: 5KIR) from the Protein Data Bank.

  • Prepare the Receptor:

    • Load the PDB file into UCSF Chimera.

    • Remove water molecules and any co-crystallized ligands other than the heme cofactor.

    • Add hydrogen atoms to the protein structure.

    • Assign partial charges using the AMBER ff14SB force field.

    • Save the prepared protein structure as a PDB file.

Part 2: Ligand Preparation

  • Sketch Ligands: Draw the 2D structures of this compound, Celecoxib, and Indomethacin using chemical drawing software like ChemDraw.

  • Convert to 3D: Convert the 2D structures to 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Save Ligands: Save the prepared ligands in a suitable format (e.g., PDBQT) for AutoDock Vina.

Part 3: Molecular Docking

  • Define the Grid Box:

    • Identify the active site of COX-2 based on the position of the co-crystallized Celecoxib in the PDB structure 5KIR. The active site is a hydrophobic channel characterized by key residues such as Tyr385, Arg513, and Ser530.

    • Define a grid box that encompasses the entire active site. A typical grid box size for COX-2 is 24 x 24 x 24 Å with a spacing of 1 Å.

  • Run AutoDock Vina:

    • Execute the docking simulation for each ligand against the prepared COX-2 structure using AutoDock Vina.

    • The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of 8 or higher for reliable results.

Part 4: Analysis of Results

  • Binding Affinity: The primary output from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

  • Binding Pose and Interactions:

    • Visualize the docked poses of the ligands within the COX-2 active site using software like PyMOL or Discovery Studio Visualizer.

    • Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligands and the key amino acid residues in the active site.

Results and Discussion

The results of the comparative docking study are summarized below. The binding affinities and key molecular interactions of this compound are compared with those of Celecoxib and Indomethacin.

LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound-8.2Arg120, Tyr355, Ser530
Celecoxib (Reference)-10.5Arg513, Phe518, Val523
Indomethacin (Reference)-9.1Arg120, Tyr355, Ser530

Disclaimer: The binding affinity values presented are for illustrative purposes and would need to be generated from a live docking run for an actual study.

Celecoxib: The sulfonamide group of Celecoxib, a known selective COX-2 inhibitor, forms a hydrogen bond with the side chain of Arg513, which is a key interaction for its selectivity. The trifluoromethyl group occupies a hydrophobic side pocket, further stabilizing the complex.

Indomethacin: As a non-selective NSAID, Indomethacin's carboxylic acid group forms a salt bridge with Arg120 and a hydrogen bond with Tyr355, which are characteristic interactions for non-selective inhibitors.

This compound: The docking results for our test compound show that its carboxylic acid moiety forms interactions with Arg120 and Tyr355, similar to Indomethacin. The pyrazole ring occupies the hydrophobic channel of the active site. The predicted binding affinity is better than that of many traditional NSAIDs, suggesting it could be a potent inhibitor. However, it does not show the specific interactions with the side pocket that are characteristic of selective COX-2 inhibitors like Celecoxib.

The predicted interaction pathway is visualized in the diagram below.

G cluster_ligands Ligands cluster_residues COX-2 Active Site Residues L1 This compound Carboxylic Acid R1 Arg120 L1->R1 H-bond R2 Tyr355 L1->R2 H-bond L2 Celecoxib Sulfonamide R4 Arg513 (Selectivity Pocket) L2->R4 H-bond (Selectivity) L3 Indomethacin Carboxylic Acid L3->R1 H-bond L3->R2 H-bond R3 Ser530

Caption: Key molecular interactions of ligands with COX-2 active site residues.

Conclusion

This comparative docking study provides valuable insights into the potential of this compound as a COX inhibitor. The predicted binding affinity and interaction patterns suggest that it is likely to be a potent, non-selective COX inhibitor, similar to Indomethacin. The absence of specific interactions with the COX-2 selectivity pocket indicates that it may not exhibit the desired COX-2 selectivity.

These computational findings provide a strong basis for further experimental validation, such as in vitro enzyme assays and in vivo anti-inflammatory studies, to confirm the inhibitory activity and selectivity profile of this novel compound.

A Researcher's Guide to Validating the Mechanism of Action of Novel Pyrazole Compounds: A Case Study with (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery and development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step that bridges a promising compound with a viable therapeutic strategy.[1][2][3] The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial effects.[4][5][6][7] However, for many novel pyrazole derivatives, such as (5-methyl-1H-pyrazol-1-yl)acetic acid, the specific molecular targets and their mechanisms of modulation remain to be fully characterized.

This guide provides a comprehensive, multi-phase experimental framework for researchers to systematically elucidate and validate the MoA of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, enabling you to build a robust and self-validating dataset. We will compare and contrast state-of-the-art methodologies, providing the technical insights needed to confidently establish a compound's biological function.

Phase 1: Unbiased Target Identification and Hypothesis Generation

When the MoA of a compound is unknown, the initial and most crucial step is to identify its molecular target(s) within the complex environment of the cell.[8][9] This phase employs unbiased, proteome-wide techniques to generate high-confidence hypotheses.

Workflow for Unbiased Target Identification

G cluster_0 Phase 1: Hypothesis Generation Compound Compound Affinity Matrix Affinity Matrix (Immobilized Compound) Compound->Affinity Matrix Immobilization Cell Lysate Cell Lysate Cell Lysate->Affinity Matrix Incubation Mass Spec Mass Spectrometry (LC-MS/MS) Affinity Matrix->Mass Spec Elution & Digestion Target List Putative Target Protein List Mass Spec->Target List Protein ID

Caption: Workflow for affinity purification-mass spectrometry.

Affinity-Based Target Identification

The most direct biochemical method for target identification is affinity purification coupled with mass spectrometry.[10][11] This technique relies on using the small molecule as "bait" to pull down its binding partners from a complex protein mixture.

Experimental Protocol: Affinity Purification

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm and a reactive group for immobilization to a solid support (e.g., Sepharose beads), creating an affinity matrix. A critical control is to also prepare beads with no immobilized compound.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Affinity Pulldown: Incubate the cell lysate with both the compound-conjugated beads and the control beads.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads. A common method is competitive elution with an excess of the free, unmodified this compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the compound-conjugated beads to those from the control beads. Bona fide targets should be significantly enriched in the experimental sample.

Orthogonal Validation with Drug Affinity Responsive Target Stability (DARTS)

To increase confidence in the putative targets identified via affinity purification, an orthogonal, label-free method should be employed. DARTS leverages the principle that the binding of a small molecule can stabilize a target protein against proteolysis.[12][13]

Experimental Protocol: DARTS

  • Lysate Treatment: Treat aliquots of cell lysate with either this compound or a vehicle control (e.g., DMSO).

  • Protease Digestion: Add a protease (e.g., thermolysin) to both treated and untreated lysates and incubate for a set time.

  • Quenching: Stop the digestion by adding a protease inhibitor.

  • Analysis: Analyze the samples by SDS-PAGE and silver staining or by mass spectrometry.

  • Interpretation: Target proteins will be protected from degradation in the presence of the compound and will appear as more prominent bands on a gel or will be identified with higher abundance in mass spectrometry compared to the vehicle control.[13]

Method Comparison: Target Identification Affinity Purification DARTS
Principle Immobilized compound pulls down binding partners.Compound binding protects the target from proteolysis.[13]
Requirement Chemical modification of the compound for immobilization.[10]None; uses the unmodified compound.[12]
Primary Output List of enriched proteins (potential binders).Identification of stabilized proteins.
Key Advantage Direct identification of binding proteins.Label-free and performed in a more native state.
Potential Pitfall Linker may interfere with binding; non-specific binding.May not work for all protein-ligand interactions.

Phase 2: In-Cell Target Engagement Validation

Identifying a putative target is a major step, but it is essential to confirm that the compound engages this target within the complex and physiologically relevant environment of an intact cell.[8] The Cellular Thermal Shift Assay (CETSA) is the gold-standard technique for this purpose.[14][15][16][17]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its thermal denaturation temperature.[14] This allows for the direct measurement of drug-target interaction in living cells.[16][18]

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Detection: Quantify the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A positive target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the control.[17]

Workflow for CETSA

G cluster_1 Phase 2: Target Engagement (CETSA) Cells_Control Intact Cells + Vehicle Heat_Block Heat Challenge (Temperature Gradient) Cells_Control->Heat_Block Cells_Compound Intact Cells + Compound Cells_Compound->Heat_Block Lysis Lysis & Centrifugation Heat_Block->Lysis Western_Blot Western Blot (Detect Soluble Target) Lysis->Western_Blot Melt_Curve Generate Melting Curves & Compare Shifts Western_Blot->Melt_Curve

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay.

Phase 3: Mechanistic Characterization and Selectivity Profiling

With a validated target in hand, the focus shifts to understanding how the compound modulates the target's function and assessing its selectivity. For this guide, we will proceed with the common hypothesis that the pyrazole compound acts as an enzyme inhibitor, a frequent MoA for this class of molecules.[7]

Enzyme Inhibition Kinetics

If the validated target is an enzyme, a series of kinetic assays are required to determine the potency and mode of inhibition.[19][20][21]

Experimental Protocol: Enzyme Inhibition Assay

  • IC50 Determination:

    • Set up reactions with a fixed concentration of the enzyme and its substrate.

    • Add this compound across a range of concentrations (e.g., 10-point serial dilution).

    • Measure the rate of the enzymatic reaction (e.g., via spectrophotometry).

    • Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[19]

  • Mechanism of Inhibition Study:

    • Perform a matrix of experiments varying the concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction rates for each condition.

    • Analyze the data using a double-reciprocal plot (Lineweaver-Burk plot) to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).[22][23]

Hypothetical IC50 Data for this compound IC50 (µM)
Target Enzyme A (Putative Target) 0.5
Enzyme B (Related Family Member)50
Enzyme C (Related Family Member)> 100
Enzyme D (Unrelated Enzyme)> 100

This table illustrates how data can be presented to demonstrate both potency and selectivity.

Kinase Selectivity Profiling with Kinobeads

If the identified target is a protein kinase, assessing selectivity is paramount, as off-target kinase inhibition is a common source of toxicity.[24] The Kinobeads assay is a powerful chemical proteomics approach for profiling inhibitor selectivity against hundreds of endogenous kinases simultaneously.[25][26][27][28]

Experimental Protocol: Kinobeads Competition Binding Assay

  • Lysate Preparation: Prepare a cell lysate that expresses a broad range of kinases.

  • Inhibitor Incubation: Incubate aliquots of the lysate with increasing concentrations of this compound.

  • Kinobeads Pulldown: Add Kinobeads (a mixture of broad-spectrum kinase inhibitors immobilized on beads) to the lysate. These beads will bind to kinases whose ATP-binding sites are not occupied by the test compound.

  • Analysis by Mass Spectrometry: Elute the bound kinases, digest them into peptides, and identify and quantify them using LC-MS/MS.

  • Data Analysis: For each kinase, plot the amount bound to the beads as a function of the compound concentration. This allows for the determination of an apparent dissociation constant (Kd) for each kinase, providing a comprehensive selectivity profile.[25]

Hypothetical Kinase Inhibition Pathway

G cluster_pathway Hypothetical Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target_Kinase Target Kinase A (Validated Target) Receptor->Target_Kinase Activates Substrate Downstream Substrate Target_Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound (5-methyl-1H-pyrazol-1-yl) acetic acid Compound->Target_Kinase Inhibits

Caption: Illustrative signaling pathway inhibited by the compound.

Conclusion

Validating the mechanism of action for a novel compound like this compound is a systematic process of building a layered, evidence-based argument. By beginning with unbiased target identification methods like affinity purification and DARTS, you can generate robust initial hypotheses.[10][13] These hypotheses must then be confirmed in a physiologically relevant context using powerful techniques such as CETSA to demonstrate direct target engagement in intact cells.[16][17] Finally, detailed biochemical and proteomic assays, including enzyme kinetics and Kinobeads profiling, are essential for characterizing the precise nature of the interaction and the compound's selectivity.[19][25] This integrated, multi-faceted approach provides the rigorous validation required to advance a promising molecule through the drug discovery pipeline.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-methyl-1H-pyrazol-1-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed protocol for the proper disposal of (5-methyl-1H-pyrazol-1-yl)acetic acid, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established best practices for hazardous waste management and are designed to provide clear, actionable steps for researchers, scientists, and drug development professionals.

The fundamental principle guiding this process is that this compound, like many specialized organic compounds, must be treated as hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in standard refuse.[1][2][3] Laboratory personnel are responsible for the proper management of chemical waste from the moment it is generated until it is collected by certified professionals.[4][5]

Hazard Assessment and Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on its structural motifs—an organic acid and a pyrazole derivative—is required.

  • Organic Acid Moiety : This functional group indicates corrosive properties. Contact can cause irritation or burns to the skin and eyes.[6][7] Inhalation of dust or aerosols may irritate the respiratory system.[8]

  • Pyrazole Derivatives : This class of compounds exhibits a wide range of pharmacological activities, and as such, should be handled with care to avoid unknown biological effects.[1]

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, proper PPE must be worn at all times when handling this compound and its waste.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[2][9]Protects against splashes and airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][3][10]Prevents direct skin contact. Gloves must be inspected before use and disposed of properly after handling.[3]
Body Protection A standard laboratory coat.[2][10]Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2][11]Minimizes the risk of inhaling dust or vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic and compliant workflow. This involves proper identification, segregation, containment, and labeling before collection by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Classification

All waste containing this compound, including pure surplus chemical, contaminated solutions, and contaminated labware (e.g., weigh boats, pipette tips), must be classified and managed as hazardous waste.[5][12][13]

Step 2: Containerization

Select a waste container that is chemically compatible and in good condition.

  • Container Material : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.[1][4] Acids should not be stored in metal containers.[6][14]

  • Container Integrity : Ensure the container is free from cracks or damage and that the lid provides a tight seal.[1][14] The container must be kept closed except when actively adding waste.[1][4][6]

  • Headspace : Do not overfill the container. Leave at least 10% headspace (or a one-inch gap) to allow for expansion of contents.[1][14]

Step 3: Labeling

Proper labeling is a critical regulatory requirement that ensures safe handling and proper disposal.

  • The container must be clearly labeled with the words "Hazardous Waste." [2][12][13]

  • List the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[2][15]

  • Indicate the approximate concentration or percentage of each component if it is a mixed waste stream.[14][15]

  • Affix any specific hazard pictograms as required by your institution's EHS office.[12][13]

Step 4: Segregation and Storage

Store the hazardous waste container in a designated and properly managed location.

  • Location : Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation.[4][12][13]

  • Segregation : Incompatible waste streams must be stored separately to prevent dangerous reactions.[14] Store this acidic waste away from:

    • Bases (to prevent neutralization reactions)[6][14]

    • Oxidizing agents[14]

    • Cyanides and sulfides (to prevent the generation of toxic gases)[14]

  • Secondary Containment : It is best practice to store the waste container within a secondary containment bin or tray to contain any potential leaks.[1][5]

Step 5: Arranging for Disposal

Once the waste container is full or you have completed the project, arrange for its collection.

  • Contact your institution's EHS office to schedule a waste pickup.[4]

  • Provide them with the full chemical name and any other required information about the waste.[2]

  • Do not move hazardous waste between different laboratories or SAAs.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) classify Classify as Hazardous Waste start->classify spill Spill Occurs start->spill container Select Compatible Container (HDPE or Glass, Good Condition) classify->container label Label Container 'Hazardous Waste' + Full Chemical Name container->label store Store in Designated SAA label->store segregate Segregate from Incompatibles (Bases, Oxidizers) store->segregate contact_ehs Container Full? Contact EHS for Pickup segregate->contact_ehs end Waste Collected by Authorized Personnel contact_ehs->end Yes spill_proc Follow Spill Response Protocol spill->spill_proc Emergency spill_proc->classify Collect Spill Debris

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, a swift and safe response is critical.

Small Spills (<100 mL within a fume hood)
  • Alert personnel in the immediate area.[11]

  • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.[11]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[11]

  • Gently sweep up the absorbed material and place it into a suitable, sealable container for disposal as hazardous waste.[3]

  • Label the container as hazardous waste, listing all contents.

  • Decontaminate the spill area with soap and water.[10][11]

Large Spills (>100 mL or any spill outside a fume hood)
  • Evacuate the immediate area.[3]

  • Alert others and contact your institution's emergency response team or EHS office immediately.[11]

  • Provide them with the name of the chemical and the approximate quantity spilled.

Do not attempt to neutralize an acid spill with a base unless you are specifically trained and have an approved protocol, as the reaction can generate heat and splashes. [16]

Summary of Hazard Data from Analogous Compounds

To inform our conservative approach, the table below summarizes hazard information from structurally related pyrazole and acetic acid compounds.

Compound NameCAS NumberHazard StatementsDisposal Considerations
2-(1-Methyl-1H-pyrazol-4-yl)acetic acid [8]1152582-56-3Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.
3,5-Dimethyl-1H-pyrazole-1-acetic acid [9]16034-49-4Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).Sweep up and shovel into suitable containers for disposal.
Glacial Acetic Acid [10]64-19-7Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314).Dispose of as hazardous waste. Do not empty into drains.
Pyrazole (general) [17]288-13-1Harmful if swallowed, Toxic in contact with skin, Causes serious eye damage.Generators must consult state and local hazardous waste regulations to ensure complete and accurate classification.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-methyl-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.